molecular formula C7H6O3 B053948 3-(3-Furyl)acrylic acid CAS No. 39244-10-5

3-(3-Furyl)acrylic acid

Cat. No.: B053948
CAS No.: 39244-10-5
M. Wt: 138.12 g/mol
InChI Key: JHAPZUDWRRBZHZ-OWOJBTEDSA-N
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Description

3-(3-Furyl)acrylic acid is a versatile furan-based building block of significant interest in synthetic organic chemistry and materials science research. This compound features a conjugated system comprising an electron-rich furan heterocycle and an acrylic acid moiety, making it a valuable precursor for cyclization reactions and the synthesis of more complex heterocyclic scaffolds. Its primary research applications include serving as a key intermediate in the development of novel pharmaceuticals, agrochemicals, and organic electronic materials. The carboxylic acid functional group allows for straightforward derivatization into esters and amides, while the α,β-unsaturated system is amenable to Michael addition reactions and cycloadditions. Researchers utilize this compound to construct molecular frameworks with potential biological activity, leveraging the furan ring as a bioisostere or as a core component in fluorescent dyes and conductive polymers. Its mechanism of action in research contexts is defined by its reactivity as a diene or dienophile in Diels-Alder reactions, and its ability to undergo photochemical transformations, making it a compound of interest for studying structure-activity relationships and developing new synthetic methodologies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(furan-3-yl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O3/c8-7(9)2-1-6-3-4-10-5-6/h1-5H,(H,8,9)/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHAPZUDWRRBZHZ-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC=C1/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80901228
Record name (2E)-3-(3-Furanyl)-2-propenoic acid
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Molecular Weight

138.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81311-95-7
Record name (2E)-3-(3-Furanyl)-2-propenoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2E)-3-(furan-3-yl)prop-2-enoic acid
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Foundational & Exploratory

An In-depth Technical Guide to 3-(3-Furyl)acrylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(3-Furyl)acrylic acid, a valuable intermediate in chemical and pharmaceutical research. The document details its chemical and physical properties, safety information, synthesis protocols, and known biological activities.

Chemical and Physical Properties

This compound, with the CAS number 39244-10-5, is an organic compound featuring a furan ring attached to an acrylic acid moiety.[1][2][3][4] This structure imparts unique reactivity, making it a versatile building block in organic synthesis.

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 39244-10-5[1][2][3][4]
Molecular Formula C₇H₆O₃[1][5][6]
Molecular Weight 138.12 g/mol [1][5][6]
IUPAC Name (E)-3-(furan-3-yl)prop-2-enoic acid[6]
Synonyms 3-Furanacrylic Acid, 3-(3-Furanyl)-2-propenoic Acid, (2E)-3-(3-furyl)prop-2-enoic acid[3][5]
InChI Key JHAPZUDWRRBZHZ-OWOJBTEDSA-N[2][4][5]
SMILES O=C(O)/C=C/c1ccoc1[5]

Table 2: Physical Properties

PropertyValue
Melting Point 152°C to 154°C[1]
Solubility in Water Sparingly soluble (0.56 g/L at 25°C)[1][6]
Appearance Neat[5]
logPoct/wat 1.377 (Calculated)[7]

Safety and Handling

While comprehensive toxicological properties have not been thoroughly investigated, some safety information is available. It is recommended to handle this compound with standard laboratory precautions.

Table 3: GHS Hazard and Precautionary Statements (General Recommendations)

CategoryInformation
Hazard Statements Inhalation may cause respiratory irritation.[8]
Precautionary Statements Use personal protective equipment. Avoid dust formation. Ensure adequate ventilation.[8]
First Aid Measures In case of inhalation, move the person to fresh air. For skin contact, wash with soap and water. For eye contact, rinse thoroughly with water. If swallowed, rinse mouth with water. In all cases, consult a physician.[8]

Experimental Protocols

Synthesis of (E)-3-(3-Furyl)acrylic Acid

A common method for the synthesis of this compound is the Knoevenagel condensation reaction.[9][10][11]

Materials:

  • 3-Furaldehyde

  • Malonic acid

  • Pyridine

  • Piperidine (catalyst)

  • 1.0 M Hydrochloric acid

  • Ethyl acetate

  • Anhydrous Sodium Sulfate

Procedure:

  • Combine 3-furaldehyde (0.15 mol) and malonic acid (0.02 mol) in pyridine (30 mL).[10]

  • Stir the mixture and heat to 85-90°C for 2 hours.[10]

  • Cool the reaction mixture to 15-20°C.[10]

  • Pour the mixture into cold 1.0 M hydrochloric acid (150 mL) and stir for 30 minutes.[10]

  • Filter the resulting solid.

  • Dissolve the solid in ethyl acetate (300 mL) and wash with 1.0 M hydrochloric acid (2 x 150 mL).[10]

  • Dry the organic phase with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[10]

  • Recrystallize the crude product from an ethyl acetate-n-hexane mixture to yield (E)-3-(3-furyl)acrylic acid.[10]

Synthesis Workflow Diagram

Biological Activity and Applications

This compound serves as a reactant in the preparation of various compounds with potential biological activity. For instance, it is a key intermediate in the synthesis of 7-aminofuro[2,3-c]pyridine inhibitors of TAK1 (Transforming growth factor-β-activated kinase 1), a protein involved in inflammatory signaling pathways.[5]

Derivatives of this compound have demonstrated antimicrobial properties against a range of microorganisms, including bacteria like Escherichia coli and Staphylococcus aureus, as well as the fungus Candida albicans.[9] The proposed mechanism of action involves the disruption of bioenergetic processes within the microbial cells.[9]

Drug Discovery Application Pathway

References

A Technical Guide to 3-(3-Furyl)acrylic Acid: Properties, Synthesis, and Biological Relevance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-Furyl)acrylic acid, also known as (E)-3-(furan-3-yl)prop-2-enoic acid, is a heterocyclic organic compound featuring a furan ring attached to an acrylic acid moiety.[1][2] Its unique structure makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules.[3] This technical guide provides a comprehensive overview of the physicochemical properties, experimental protocols for synthesis, and known biological activities of this compound.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. This data is crucial for its application in experimental research and development.

PropertyValueSource(s)
Molecular Formula C₇H₆O₃[2][4]
Molecular Weight 138.12 g/mol [2][4][5]
CAS Number 39244-10-5[4][6]
Melting Point 152-158 °C[3][4]
Boiling Point 261.4 ± 15.0 °C (Predicted)[4]
Density 1.280 ± 0.06 g/cm³ (Predicted)[4]
pKa 4.20 ± 0.10 (Predicted)[4]
Water Solubility Sparingly soluble (0.56 g/L at 25°C)[4][7]
Solubility Soluble in Chloroform, Methanol[4]

Spectral Data

Data TypeDescriptionSource(s)
Infrared (IR) Spectrum Gas-phase IR spectrum is available.[6][8]
Mass Spectrum (MS) Electron ionization mass spectrum is available.[6]
¹H NMR & ¹³C NMR Characterization confirmed by NMR, though specific public peak data is sparse.[9]

Experimental Protocols

Synthesis of this compound via Knoevenagel Condensation

This compound is commonly synthesized through a Knoevenagel condensation reaction between 3-furaldehyde and malonic acid, using pyridine as a solvent and catalyst.[4]

Materials:

  • 3-Furaldehyde (10.0 g)

  • Malonic acid (15.0 g)

  • Pyridine (12 mL)

  • 1 N Hydrochloric acid

  • Ethyl acetate

  • Hexane

  • Anhydrous magnesium sulfate

  • Ice water

Protocol:

  • To 12 mL of pyridine in a suitable reaction flask, add 10.0 g of 3-furaldehyde and 15.0 g of malonic acid.

  • Heat the mixture with stirring at a temperature of 80°C to 90°C for 2 hours.

  • After the reaction is complete, cool the reaction solution and pour it into ice water.

  • Adjust the pH to weakly acidic using 1 N hydrochloric acid, which will cause the product to precipitate.

  • Collect the precipitated crystals by filtration.

  • Dissolve the crude product in ethyl acetate. Wash the organic phase with 1 N hydrochloric acid.

  • Dry the organic layer over anhydrous magnesium sulfate and then filter.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Recrystallize the resulting residue from an ethyl acetate-hexane mixed solvent to yield pure this compound.[4]

A typical reported yield for this procedure is approximately 82%.[4]

G cluster_0 Reaction Setup cluster_1 Workup & Isolation cluster_2 Purification reactants 1. Combine 3-Furaldehyde, Malonic Acid, and Pyridine heating 2. Heat at 80-90°C for 2 hours with stirring reactants->heating Knoevenagel Condensation quench 3. Pour into ice water heating->quench acidify 4. Acidify with 1N HCl to precipitate product quench->acidify filter1 5. Filter to collect crude crystals acidify->filter1 dissolve 6. Dissolve in Ethyl Acetate, wash with 1N HCl filter1->dissolve dry 7. Dry organic layer (anhydrous MgSO₄) dissolve->dry concentrate 8. Concentrate under reduced pressure dry->concentrate recrystallize 9. Recrystallize from Ethyl Acetate/Hexane concentrate->recrystallize product Pure this compound recrystallize->product

Caption: Synthesis workflow for this compound.

Biological Activity and Applications

This compound serves as a key building block and exhibits notable biological activities, making it a compound of interest in drug discovery and microbiology.

Precursor for TAK1 Inhibitors

This compound is a documented reactant in the synthesis of 7-aminofuro[2,3-c]pyridines, which are a class of inhibitors for Transforming growth factor-beta-activated kinase 1 (TAK1).[2] TAK1 is a crucial enzyme in the signaling pathways of inflammation and immunity, making it a therapeutic target for various diseases.

G reactant This compound process Multi-step Chemical Synthesis reactant->process Key Reactant product 7-aminofuro[2,3-c]pyridine Derivatives process->product Yields target TAK1 Enzyme product->target Inhibits

Caption: Role as a precursor for TAK1 kinase inhibitors.

Inhibition of Histidine Ammonia Lyase

Research has identified heteroaryl acrylates, including this compound, as strong competitive inhibitors of Histidine Ammonia Lyase (HAL).[10][11] HAL is an enzyme that catalyzes the first step in the degradation pathway of histidine, converting it to urocanate.[10][12] The competitive inhibition by this compound suggests it can occupy the active site of the enzyme, preventing the natural substrate from binding.[11] This property is significant for studying the metabolic pathways of histidine and for the potential development of therapeutic agents that modulate this pathway.

G HAL Histidine Ammonia Lyase (Active Site) Urocanate Urocanate (Product) HAL->Urocanate Catalyzes Histidine Histidine (Substrate) Histidine->HAL Binds FAA This compound (Inhibitor) FAA->HAL Competitively Binds & Blocks Substrate

References

Spectroscopic Profile of 3-(3-Furyl)acrylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the spectral characteristics of key chemical entities is paramount. This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 3-(3-Furyl)acrylic acid, a valuable building block in organic synthesis.

This document presents a summary of available spectral data in clearly structured tables, details the experimental protocols for these analytical techniques, and includes a workflow diagram for spectral data acquisition and analysis.

Summary of Spectral Data

The following tables summarize the key spectral data for this compound. It is important to distinguish this compound from its isomer, 3-(2-Furyl)acrylic acid, as spectral data can differ significantly.

Table 1: Nuclear Magnetic Resonance (NMR) Spectral Data for this compound

(¹H and ¹³C NMR data for the 3-furyl isomer were not available in the searched literature. Data for the 2-furyl isomer is prevalent and should not be used for the 3-furyl isomer.)

¹H NMR Data ¹³C NMR Data
No data available.No data available.

Table 2: Infrared (IR) Spectroscopy Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3500-2500BroadO-H stretch (carboxylic acid)
~1700StrongC=O stretch (conjugated carboxylic acid)
~1640MediumC=C stretch (alkene)
~1500-1400MediumC=C stretch (furan ring)
~1250-1000StrongC-O stretch

Note: The IR data is based on the gas-phase spectrum available in the NIST WebBook.[1][2]

Table 3: Mass Spectrometry (MS) Data for this compound

m/zRelative IntensityAssignment
138M⁺ (Molecular Ion)C₇H₆O₃⁺
121[M-OH]⁺
93[M-COOH]⁺
65[Furan moiety fragmentation]⁺
39[Cyclopropenyl cation]⁺

Note: The mass spectrometry data is based on electron ionization (EI) with the molecular formula C₇H₆O₃ and a molecular weight of 138.12 g/mol .[1][3] The fragmentation pattern is predicted based on typical behavior of acrylic acids and furan compounds.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data presented. Specific parameters may vary based on the instrumentation and laboratory procedures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound would be dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Spectroscopy: The proton NMR spectrum would be acquired on a spectrometer operating at a frequency of 300 MHz or higher. Data acquisition would involve a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts would be reported in parts per million (ppm) relative to TMS.

  • ¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would be recorded on the same instrument, typically at a frequency of 75 MHz or higher. A proton-decoupled sequence would be used to simplify the spectrum.

Infrared (IR) Spectroscopy

For a solid sample like this compound, the IR spectrum can be obtained using the potassium bromide (KBr) pellet method or as a thin film.

  • KBr Pellet Method: A small amount of the finely ground solid sample is mixed with dry KBr powder. The mixture is then pressed under high pressure to form a transparent pellet, which is placed in the sample holder of an FTIR spectrometer.

  • Thin Film Method: The solid is dissolved in a volatile solvent. A drop of the solution is placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate, leaving a thin film of the compound on the plate for analysis.

Mass Spectrometry (MS)

Electron ionization (EI) mass spectrometry is a common technique for the analysis of small organic molecules.

  • Sample Introduction: The sample would be introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

  • Ionization: The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer. The detector records the abundance of each ion, generating a mass spectrum.

Workflow and Data Relationships

The following diagram illustrates the general workflow for acquiring and interpreting spectral data for a chemical compound like this compound.

Spectral_Analysis_Workflow cluster_acquisition Data Acquisition cluster_data Raw Spectral Data cluster_analysis Data Analysis and Interpretation cluster_output Final Output Sample This compound Sample NMR_Spec NMR Spectrometer Sample->NMR_Spec IR_Spec IR Spectrometer Sample->IR_Spec MS_Spec Mass Spectrometer Sample->MS_Spec NMR_Data NMR Spectrum (¹H, ¹³C) NMR_Spec->NMR_Data IR_Data IR Spectrum IR_Spec->IR_Data MS_Data Mass Spectrum MS_Spec->MS_Data Structure_Elucidation Structure Elucidation NMR_Data->Structure_Elucidation Functional_Groups Functional Group Identification IR_Data->Functional_Groups Fragmentation_Analysis Fragmentation Pattern Analysis MS_Data->Fragmentation_Analysis Final_Report Technical Guide / Whitepaper Structure_Elucidation->Final_Report Functional_Groups->Final_Report Fragmentation_Analysis->Final_Report

References

Crystal Structure of 3-(3-Furyl)acrylic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the crystal structure of 3-(3-Furyl)acrylic acid. Following a comprehensive search of publicly available scientific databases and literature, it must be noted that detailed crystallographic data for this compound, including unit cell parameters, bond lengths, and bond angles from single-crystal X-ray diffraction studies, is not currently available in the Cambridge Crystallographic Data Centre (CCDC) or other major chemical databases.

While information regarding the synthesis and basic chemical properties of this compound is accessible, its specific three-dimensional solid-state structure remains uncharacterized in the public domain.

To provide relevant structural insights, this guide presents a summary of the crystallographic analysis of a closely related compound, (E)-3-(furan-2-yl)-1-phenylprop-2-en-1-one , a chalcone derivative that shares the furan-acrylic core. The structural data for this analog can offer a valuable point of reference for understanding the potential molecular conformation and packing of furan-acrylic acid derivatives.

Experimental Protocols: Synthesis of a Related Furan-Acrylic Compound

While the specific crystallization protocol for this compound is not available, a general synthesis method for a related furan-acrylic derivative, (E)-3-(furan-2-yl)-1-phenylprop-2-en-1-one, is outlined below. This procedure provides a representative workflow for the synthesis of such compounds, which is a prerequisite for obtaining crystals suitable for X-ray diffraction analysis.

Synthesis of (E)-3-(furan-2-yl)-1-phenylprop-2-en-1-one

The synthesis of this chalcone is achieved through a Claisen-Schmidt condensation reaction.

Synthesis of (E)-3-(furan-2-yl)-1-phenylprop-2-en-1-one Reactant1 Acetophenone Stirring Stirring at Room Temperature Reactant1->Stirring Reactant2 Furfural Reactant2->Stirring Solvent Ethanol/Water (2:1 v/v) Solvent->Stirring Refrigeration Refrigeration (Overnight) Stirring->Refrigeration Reaction Mixture Product (E)-3-(furan-2-yl)-1-phenylprop-2-en-1-one (Yellow Solid) Refrigeration->Product Separation & Vacuum Distillation

Caption: A workflow diagram illustrating the synthesis of (E)-3-(furan-2-yl)-1-phenylprop-2-en-1-one.

Concluding Remarks

The absence of a publicly available crystal structure for this compound highlights a gap in the current body of scientific literature. The determination of its solid-state structure through single-crystal X-ray diffraction would be a valuable contribution to the field, providing crucial data for computational modeling, understanding intermolecular interactions, and informing its application in drug design and materials science. Researchers are encouraged to pursue the crystallization and structural analysis of this compound to enrich the collective understanding of furan-based derivatives.

An In-depth Technical Guide to (E)-3-(furan-3-yl)prop-2-enoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-3-(furan-3-yl)prop-2-enoic acid, a notable organic compound, is distinguished by its acrylic acid moiety attached to a furan ring at the third position. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis, and analytical methodologies. While its biological significance is still an emerging field of study, this document aims to consolidate the current knowledge to support further research and development.

Chemical Identity and Synonyms

The compound is systematically named (2E)-3-(furan-3-yl)prop-2-enoic acid according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature. It is crucial to distinguish this isomer from its counterpart, (E)-3-(furan-2-yl)prop-2-enoic acid, as their properties and reactivity can differ significantly.

Several synonyms are commonly used in literature and commercial listings:

  • 3-(3-Furyl)acrylic acid

  • 3-Furan-3-yl acrylic acid

  • trans-3-Furanacrylic acid

  • (E)-3-(Furan-3-yl)acrylic acid

  • 3-(Furan-3-yl)propenoic acid

The Chemical Abstracts Service (CAS) registry number for this compound is 39244-10-5 .[1]

Physicochemical Properties

PropertyValueReference
Molecular Formula C₇H₆O₃[2]
Molecular Weight 138.12 g/mol [2]
Melting Point 152-154 °C
Boiling Point Not available[3]
Solubility Sparingly soluble in water (0.56 g/L at 25°C)[4]
pKa Not available
Appearance Solid

Experimental Protocols

Synthesis of (E)-3-(furan-3-yl)prop-2-enoic Acid via Knoevenagel Condensation

The primary synthetic route to (E)-3-(furan-3-yl)prop-2-enoic acid is the Knoevenagel condensation, a well-established method for forming carbon-carbon double bonds. This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a weak base. For the synthesis of the title compound, furan-3-carbaldehyde is reacted with malonic acid in the presence of a base like piperidine, often in a solvent such as pyridine or ethanol.

Detailed Protocol:

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve furan-3-carbaldehyde (1 equivalent) and malonic acid (1.1 equivalents) in a suitable solvent (e.g., pyridine or absolute ethanol).

  • Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (e.g., 0.1 equivalents).

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for a specified period (typically 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the mixture to room temperature. If pyridine is used as the solvent, it can be removed under reduced pressure. The residue is then acidified with a dilute mineral acid (e.g., 10% HCl) to precipitate the crude product.

  • Purification: The precipitated solid is collected by filtration, washed with cold water to remove any remaining acid and salts, and then dried. Further purification can be achieved by recrystallization from an appropriate solvent, such as ethanol or an ethanol/water mixture, to yield pure (E)-3-(furan-3-yl)prop-2-enoic acid.

A patent has also described a preparation method involving a palladium-catalyzed reaction between a 3-substituted furan and an acrylate compound, reporting high yields and isomeric purity.

Analytical Methodologies

The purity and identity of (E)-3-(furan-3-yl)prop-2-enoic acid can be assessed using various analytical techniques.

High-Performance Liquid Chromatography (HPLC):

  • Principle: Reversed-phase HPLC is a suitable method for the analysis of acrylic acid derivatives. The compound can be separated from impurities on a C18 column.

  • Mobile Phase: A gradient elution with a mixture of water (acidified with a small amount of an acid like phosphoric or formic acid) and a polar organic solvent (e.g., acetonitrile or methanol) is typically employed.

  • Detection: UV detection at a wavelength where the compound exhibits strong absorbance (e.g., around 210 nm or its λmax) is appropriate.

  • Quantification: Quantification can be achieved by creating a calibration curve with standards of known concentrations.

Gas Chromatography-Mass Spectrometry (GC-MS):

For GC-MS analysis, derivatization of the carboxylic acid group to a more volatile ester (e.g., methyl or ethyl ester) is often necessary to improve chromatographic performance and prevent peak tailing.

Logical Workflow for Synthesis and Analysis

The following diagram illustrates the general workflow for the synthesis and subsequent analysis of (E)-3-(furan-3-yl)prop-2-enoic acid.

Synthesis_and_Analysis_Workflow Workflow for (E)-3-(furan-3-yl)prop-2-enoic Acid cluster_synthesis Synthesis cluster_analysis Analysis Furan-3-carbaldehyde Furan-3-carbaldehyde Knoevenagel Condensation Knoevenagel Condensation Furan-3-carbaldehyde->Knoevenagel Condensation Malonic Acid Malonic Acid Malonic Acid->Knoevenagel Condensation Crude Product Crude Product Knoevenagel Condensation->Crude Product Purification Purification Crude Product->Purification Pure Product Pure Product Purification->Pure Product Purity Check (TLC) Purity Check (TLC) Pure Product->Purity Check (TLC) Structural Elucidation Structural Elucidation Purity Check (TLC)->Structural Elucidation Spectroscopic Methods Spectroscopic Methods Structural Elucidation->Spectroscopic Methods NMR, IR, MS Chromatographic Methods Chromatographic Methods Structural Elucidation->Chromatographic Methods HPLC, GC-MS

References

An In-depth Technical Guide to 3-(3-Furyl)acrylic Acid: Discovery, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(3-Furyl)acrylic acid, a heterocyclic carboxylic acid with significant applications in medicinal chemistry and organic synthesis. While the precise moment of its discovery is not prominently documented, its history is intrinsically linked to the development of classical condensation reactions and the broader exploration of furan chemistry. This document details the compound's physicochemical properties, established and modern synthetic protocols, and its known biological activities, including its role as an inhibitor of key enzymes. The information is presented to be a valuable resource for researchers in drug discovery and development.

Introduction and Historical Context

The history of this compound is not marked by a singular discovery event but rather by the gradual development of synthetic methodologies applicable to furan-based aldehydes. Its synthesis is a direct application of well-established organic reactions, namely the Knoevenagel condensation and the Perkin reaction, which were developed in the late 19th century. The starting material, 3-furaldehyde, became more accessible over time through advances in furan chemistry. Early research into furan derivatives was extensive, with publications in journals like the Journal of the Chemical Society and Berichte der deutschen chemischen Gesellschaft throughout the early 20th century, laying the groundwork for the synthesis of a wide array of furan-containing compounds, including this compound. Its emergence in the scientific literature is primarily as a building block or intermediate in the synthesis of more complex molecules with specific biological targets.

Physicochemical Properties

This compound is a solid at room temperature with properties that make it a useful intermediate in organic synthesis. A summary of its key quantitative data is presented in Table 1.

PropertyValueSource(s)
Molecular Formula C₇H₆O₃--INVALID-LINK--, --INVALID-LINK--
Molecular Weight 138.12 g/mol --INVALID-LINK--, --INVALID-LINK--
CAS Number 39244-10-5--INVALID-LINK--, --INVALID-LINK--
Melting Point 152-154 °C--INVALID-LINK--
Water Solubility Sparingly soluble (0.56 g/L at 25 °C)--INVALID-LINK--
logP (octanol/water) 1.377 (calculated)Cheméo
Appearance Pale yellow solidPharmaffiliates

Synthesis of this compound

The primary methods for the synthesis of this compound are the Knoevenagel condensation and the Perkin reaction. These methods involve the reaction of 3-furaldehyde with a suitable active methylene compound or an acid anhydride.

Knoevenagel Condensation

The Knoevenagel condensation is a widely used method for the synthesis of α,β-unsaturated acids. It involves the reaction of an aldehyde or ketone with an active hydrogen compound in the presence of a basic catalyst. For the synthesis of this compound, 3-furaldehyde is reacted with malonic acid in the presence of a base like pyridine and piperidine.

This protocol is adapted from a patented method for the synthesis of (E)-3-(3-furyl)acrylic acid.[1]

Materials:

  • 3-Furaldehyde (1.0 eq)

  • Malonic acid (1.1 eq)

  • Pyridine (as solvent)

  • Piperidine (catalytic amount)

  • 1.0 M Hydrochloric acid

  • Ethyl acetate

  • n-Hexane

  • Anhydrous sodium sulfate

Procedure:

  • To a reaction flask containing pyridine, add 3-furaldehyde (1.0 eq) and malonic acid (1.1 eq).

  • Stir the mixture and begin heating. Maintain the reaction temperature at 85-90 °C for 2 hours.

  • After 2 hours, cool the reaction mixture to 15-20 °C.

  • Pour the cooled mixture into cold 1.0 M hydrochloric acid with stirring. Continue stirring for 30 minutes.

  • Filter the resulting precipitate.

  • Dissolve the collected solid in ethyl acetate.

  • Wash the organic layer twice with 1.0 M hydrochloric acid.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude solid from an ethyl acetate/n-hexane solvent system to yield purified (E)-3-(3-furyl)acrylic acid.

Perkin Reaction

The Perkin reaction provides another route to α,β-unsaturated aromatic acids. This reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of the alkali salt of the acid. For this compound, 3-furaldehyde would be reacted with acetic anhydride in the presence of sodium acetate.

This conceptual protocol is based on the general procedure for the Perkin reaction.

Materials:

  • 3-Furaldehyde (1.0 eq)

  • Acetic anhydride (2.5 eq)

  • Anhydrous sodium acetate (1.0 eq)

  • Hydrochloric acid (for workup)

Procedure:

  • Combine 3-furaldehyde, acetic anhydride, and anhydrous sodium acetate in a round-bottom flask equipped with a reflux condenser.

  • Heat the mixture to 180 °C for 5-8 hours.

  • Allow the mixture to cool slightly and then pour it into water.

  • Boil the aqueous mixture to hydrolyze the excess acetic anhydride.

  • After cooling, if the sodium salt of the acid crystallizes, filter it.

  • Dissolve the salt in hot water and acidify with hydrochloric acid to precipitate the free acid.

  • If the acid separates as an oil, extract it with a suitable solvent.

  • Purify the crude product by recrystallization.

Experimental and Logical Workflows

The synthesis of this compound via Knoevenagel condensation can be visualized as a straightforward workflow.

G General Workflow for Knoevenagel Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions 3-Furaldehyde 3-Furaldehyde Reaction Reaction 3-Furaldehyde->Reaction Malonic Acid Malonic Acid Malonic Acid->Reaction Pyridine (Solvent) Pyridine (Solvent) Pyridine (Solvent)->Reaction Piperidine (Catalyst) Piperidine (Catalyst) Piperidine (Catalyst)->Reaction Heat (85-90 °C) Heat (85-90 °C) Heat (85-90 °C)->Reaction Workup Workup Reaction->Workup Acidification & Filtration Purification Purification Workup->Purification Recrystallization Final Product This compound Purification->Final Product

Caption: Knoevenagel condensation workflow for this compound synthesis.

Biological Activities and Signaling Pathways

This compound has been identified as a reactant in the synthesis of inhibitors for key biological targets, implicating it in important signaling pathways relevant to drug development.

Inhibition of Transforming Growth Factor-β-activated Kinase 1 (TAK1)

This compound is a precursor in the synthesis of 7-aminofuro[2,3-c]pyridine inhibitors of TAK1.[2] TAK1 is a crucial kinase in the inflammatory response pathway. It is activated by pro-inflammatory cytokines such as TNF-α and IL-1β.[3][4] Activated TAK1, in complex with TAB proteins, phosphorylates and activates downstream targets including the IKK complex (leading to NF-κB activation) and MAP kinases like JNK and p38.[5][6][7] Inhibition of TAK1 is a therapeutic strategy for inflammatory diseases.

TAK1_Pathway TAK1 Signaling Pathway and Inhibition IL-1beta IL-1beta IL-1R IL-1R IL-1beta->IL-1R TNFR TNFR TAK1 TAK1 TNFR->TAK1 IL-1R->TAK1 TAB1 TAB1 TAB2/3 TAB2/3 NF-kappaB NF-kappaB Inflammatory Response Inflammatory Response NF-kappaB->Inflammatory Response MAPKKs (MKKs) MAPKKs (MKKs) JNK/p38 JNK/p38 MAPKKs (MKKs)->JNK/p38 activates JNK/p38->Inflammatory Response TAK1->TAB1 TAK1->TAB2/3 TAK1->MAPKKs (MKKs) phosphorylates IKK Complex IKK Complex TAK1->IKK Complex phosphorylates IKK Complex->NF-kappaB activates 3-(3-Furyl)acrylic_acid_derivative 3-(3-Furyl)acrylic_acid_derivative 3-(3-Furyl)acrylic_acid_derivative->TAK1 inhibits

Caption: Inhibition of the TAK1 inflammatory signaling pathway.

Inhibition of Histidine Ammonia Lyase (HAL)

Trans-3-Furanacrylic Acid, a synonym for this compound, is reported to be an inhibitor of Histidine Ammonia Lyase (HAL).[8] HAL is an enzyme that catalyzes the non-oxidative deamination of L-histidine to urocanic acid and ammonia. The enzyme utilizes a unique 4-methylidene-imidazol-5-one (MIO) cofactor which acts as an electrophile. The proposed mechanism involves a Friedel-Crafts-type attack of the histidine imidazole ring on the MIO cofactor. Competitive inhibitors like this compound likely bind to the active site, preventing the substrate from accessing the catalytic machinery.

HAL_Inhibition Histidine Ammonia Lyase (HAL) Inhibition cluster_enzyme HAL Active Site HAL HAL Urocanic Acid + NH3 Urocanic Acid + NH3 HAL->Urocanic Acid + NH3 Catalysis MIO_Cofactor MIO Cofactor L-Histidine L-Histidine L-Histidine->HAL Substrate Binding This compound This compound This compound->HAL Competitive Inhibition

Caption: Competitive inhibition of Histidine Ammonia Lyase by this compound.

Antimicrobial Activity of Furan Derivatives

While specific data for this compound is limited, furan derivatives as a class are known to possess antimicrobial properties. The mechanisms can vary, but for some derivatives, particularly nitrofurans, the mode of action involves intracellular reduction to reactive intermediates that can damage bacterial DNA and inhibit protein synthesis. Other furan compounds may act by inhibiting essential microbial enzymes. This suggests that derivatives of this compound could be explored for antimicrobial applications.

Conclusion

This compound, while not having a celebrated moment of discovery, stands as a testament to the power of fundamental organic reactions and the versatility of the furan scaffold. Its synthesis from readily available precursors via the Knoevenagel condensation or Perkin reaction is well-established. The true value of this compound for researchers today lies in its role as a key intermediate in the development of targeted therapeutics. Its application in the synthesis of inhibitors for TAK1 and HAL highlights its potential in addressing inflammatory diseases and metabolic disorders. This guide provides a foundational resource for scientists and drug development professionals interested in harnessing the potential of this compound in their research endeavors.

References

An In-depth Technical Guide to the Safety and Handling of 3-(3-Furyl)acrylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for qualified professionals. The information herein is compiled from available Safety Data Sheets (SDS) and scientific databases. It is not exhaustive and should be supplemented with institutional safety protocols and a thorough risk assessment before handling 3-(3-Furyl)acrylic acid.

Introduction

This compound (CAS No. 39244-10-5) is a chemical intermediate used in various research and development applications, including pharmaceutical synthesis.[1][2][3] Due to its specific chemical structure, it is essential for laboratory personnel to be fully aware of its potential hazards and the necessary precautions for safe handling. This guide provides a comprehensive overview of the known safety data, handling procedures, and emergency protocols.

Hazard Identification and Classification

The toxicological properties of this compound have not been thoroughly investigated.[4][5] However, based on the available information, it is prudent to handle this compound with care, assuming it may present hazards typical of acrylic acid derivatives. The primary known hazard is potential respiratory tract irritation.[4][5]

2.1. GHS Classification

While a complete GHS classification is not consistently available across all sources, the following table summarizes the potential hazards based on available data for similar compounds. Researchers should treat the substance with caution, applying stringent safety measures until more definitive data is available.

Hazard Class Hazard Statement Note
Skin Corrosion/IrritationMay cause skin irritation.Based on general data for similar compounds.[5]
Serious Eye Damage/IrritationMay cause eye irritation.Based on general data for similar compounds.[5]
Specific target organ toxicity — single exposureInhalation may cause respiratory irritation.[4]This is the most consistently cited potential health effect.[4][5]

2.2. Physical and Chemical Properties

Property Value Source
CAS Number 39244-10-5[1][2][3][4]
Molecular Formula C₇H₆O₃[1][2][4]
Molecular Weight 138.12 g/mol [1][2][4]
Appearance Gray to brown solid/powder[5]
Melting Point 140 - 143 °C[6]
Boiling Point 286 °C @ 760 mmHg[6]

Safe Handling and Storage

Given the limited toxicological data, a conservative approach to handling and storage is recommended.

3.1. Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to minimize exposure.

Protection Type Recommended Equipment Guidelines
Eye/Face Protection Chemical safety goggles or glasses.Ensure compliance with OSHA's 29 CFR 1910.133 or European Standard EN166.[5][6]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.Wear appropriate protective clothing to prevent skin exposure.[5]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.If dust is generated, a NIOSH-approved N95 or P1 particulate respirator may be necessary.[4]

3.2. Engineering Controls

Proper engineering controls are the primary line of defense.

  • Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is strongly recommended to minimize inhalation of dust or vapors.[4][5]

  • Eyewash Stations and Safety Showers: Facilities where this chemical is handled should be equipped with readily accessible eyewash stations and safety showers.[5]

3.3. Storage

  • Store in a cool, dry, and well-ventilated place.[4][5][6]

  • Keep the container tightly closed to prevent moisture absorption and contamination.[4][5][6]

  • Store away from incompatible materials, such as strong oxidizing agents.[6]

Experimental Protocols and Workflows

The following workflow diagram illustrates a logical sequence for the safe handling of this compound in a research setting.

SafeHandlingWorkflow A Risk Assessment (Review SDS and literature) B Engineering Controls (Fume hood, ventilation check) A->B Proceed if controls are adequate C Personal Protective Equipment (PPE) (Gloves, goggles, lab coat) B->C Select appropriate PPE D Weighing and Preparation (Minimize dust generation) C->D E Reaction/Experiment Setup D->E F Work-up and Purification E->F G Waste Disposal (Follow institutional guidelines) F->G Segregate waste streams H Decontamination (Clean workspace and equipment) G->H I Documentation (Record experiment details) H->I

Caption: Logical workflow for the safe handling of this compound.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

5.1. First Aid Measures

Exposure Route First Aid Protocol
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[4][5]
Skin Contact Wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician.[4][5]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4][5]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[4][5]

5.2. Spills and Leaks

  • Personal Precautions: Use personal protective equipment. Avoid dust formation and breathing vapors, mist, or gas. Ensure adequate ventilation.[4]

  • Containment and Cleanup: Sweep up the spilled material and place it in a suitable, closed container for disposal. Avoid creating dust.[4][5]

  • Environmental Precautions: Do not let the product enter drains.

Disposal Considerations

Dispose of unused material and contaminated packaging in accordance with local, state, and federal regulations. It is recommended to use a licensed professional waste disposal service.[4]

Conclusion

While this compound is a valuable compound in research and development, the current lack of comprehensive toxicological data necessitates a cautious and proactive approach to its handling. Adherence to the safety protocols outlined in this guide, in conjunction with institutional best practices, is paramount to ensuring the safety of all laboratory personnel. Researchers are encouraged to seek out any new safety information as it becomes available.

References

Commercial Suppliers and Technical Guide for 3-(3-Furyl)acrylic Acid in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3-(3-Furyl)acrylic acid, a key chemical intermediate in the synthesis of targeted therapeutics. This document outlines commercially available sources, provides detailed experimental protocols for its application, and explores its role in modulating critical signaling pathways relevant to drug discovery.

Commercial Availability of this compound

This compound (CAS No. 39244-10-5) is readily available from a variety of commercial suppliers, catering to both research and bulk quantity requirements. The purity of the commercially available product is typically high, often exceeding 98%. Below is a summary of representative suppliers and their offerings. Pricing is subject to change and should be confirmed with the respective suppliers.

SupplierProduct NamePurityAvailable Quantities
Thermo Scientific Alfa Aesar This compound, 98%98%1 g, 5 g, 25 g
Santa Cruz Biotechnology This compound≥98%Inquire for details
CymitQuimica This compoundNot Specified1 g, 2.5 g, 5 g
AK Scientific, Inc. 3-(Furan-3-yl)acrylic acidNot Specified10 g
ChemScene (E)-3-(Furan-3-yl)acrylic acid≥98%Inquire for details
Scintila This compoundNot Specified5 g

Application in Drug Discovery: Synthesis of TAK1 Inhibitors

A significant application of this compound in drug development is its use as a crucial building block in the synthesis of potent and selective inhibitors of Transforming Growth Factor-β-Activated Kinase 1 (TAK1).[1] TAK1 is a key signaling molecule in the inflammatory and immune response pathways, making it an attractive therapeutic target for a range of diseases, including cancer and inflammatory disorders.[2]

The furan moiety of this compound is incorporated into the core structure of these inhibitors, contributing to their binding affinity and selectivity for the TAK1 kinase. The general synthetic approach involves the coupling of this compound with other heterocyclic fragments to construct the final inhibitor molecule.

Experimental Protocols

Synthesis of (E)-3-(3-furyl)acrylic acid

This protocol describes a general method for the synthesis of (E)-3-(3-furyl)acrylic acid via a Knoevenagel-Doebner condensation reaction.

Materials:

  • 3-Furaldehyde

  • Malonic acid

  • Pyridine

  • 1.0 M Hydrochloric acid

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • n-Hexane

Procedure:

  • Combine 3-furaldehyde (0.15 mol) and malonic acid (0.02 mol) in pyridine (30 mL).

  • Heat the mixture with stirring at 85-90 °C for 2 hours.

  • Cool the reaction mixture to 15-20 °C and pour it into 150 mL of cold 1.0 M hydrochloric acid.

  • Stir the resulting mixture for 30 minutes and then filter to collect the solid.

  • Dissolve the solid in 300 mL of ethyl acetate and wash twice with 150 mL of 1.0 M hydrochloric acid.

  • Dry the organic phase with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a crude solid.

  • Recrystallize the solid from an ethyl acetate-n-hexane mixture and dry to yield (E)-3-(3-furyl)acrylic acid.

Expected Yield: Approximately 75% with a purity of >95% as determined by HPLC.

In Vitro TAK1 Kinase Inhibition Assay

This protocol outlines a typical in vitro kinase assay to evaluate the inhibitory activity of compounds synthesized from this compound against the TAK1 enzyme. This type of assay is crucial for determining the potency (e.g., IC50 value) of potential drug candidates.

Materials:

  • Recombinant TAK1/TAB1 enzyme complex

  • Myelin Basic Protein (MBP) substrate

  • ATP

  • Kinase assay buffer

  • Test inhibitor (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 96-well assay plates

Procedure:

  • Reagent Preparation: Prepare the kinase assay buffer, and dilute the TAK1/TAB1 enzyme, MBP substrate, and ATP to their final desired concentrations in the assay buffer.

  • Plate Setup:

    • Test Wells: Add 1 µL of the test inhibitor at various concentrations.

    • Positive Control Wells: Add 1 µL of DMSO.

    • Blank (No Enzyme) Wells: Add 1 µL of DMSO.

  • Enzyme Addition: Add 2 µL of the diluted TAK1/TAB1 enzyme to the "Test" and "Positive Control" wells. Add 2 µL of kinase assay buffer to the "Blank" wells.

  • Reaction Initiation: Add 2 µL of a pre-mixed solution of MBP substrate and ATP to all wells.

  • Incubation: Incubate the plate at 30°C for 45-60 minutes.

  • Signal Detection (using ADP-Glo™):

    • Add 5 µL of ADP-Glo™ Reagent to each well and incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well and incubate at room temperature for 30-45 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Subtract the "Blank" reading from all other readings. Plot the percent inhibition versus inhibitor concentration and fit the data to determine the IC50 value.

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate a key signaling pathway involving TAK1 and a typical experimental workflow for its inhibition.

TAK1_Signaling_Pathway TNFa TNF-α / IL-1β TNFR TNFR / IL-1R TNFa->TNFR Binds TRAF TRAF2/6 TNFR->TRAF Recruits TAK1_complex TAK1-TAB1-TAB2/3 Complex TRAF->TAK1_complex Activates IKK IKK Complex TAK1_complex->IKK Phosphorylates MKK MKKs (e.g., MKK4/7) TAK1_complex->MKK Phosphorylates NFkB NF-κB IKK->NFkB Activates Inflammation Inflammation Cell Survival Immune Response NFkB->Inflammation JNK_p38 JNK / p38 MKK->JNK_p38 Activates JNK_p38->Inflammation

Caption: TAK1 Signaling Pathway Activation.

Experimental_Workflow Start Start: Prepare Reagents Plate_Setup Set up 96-well Plate (Inhibitor, Controls) Start->Plate_Setup Add_Enzyme Add TAK1/TAB1 Enzyme Plate_Setup->Add_Enzyme Start_Reaction Add Substrate/ATP Mix Add_Enzyme->Start_Reaction Incubate Incubate at 30°C Start_Reaction->Incubate Stop_Reaction Add ADP-Glo Reagent Incubate->Stop_Reaction Develop_Signal Add Kinase Detection Reagent Stop_Reaction->Develop_Signal Read_Plate Measure Luminescence Develop_Signal->Read_Plate Analyze_Data Calculate IC50 Read_Plate->Analyze_Data

Caption: TAK1 Kinase Inhibition Assay Workflow.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 3-(3-Furyl)acrylic Acid from 3-Furaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 3-(3-Furyl)acrylic acid from 3-furaldehyde. Primarily focusing on the Knoevenagel condensation, this guide offers a comparative overview of common synthetic routes, quantitative data on reaction efficiencies, and a step-by-step protocol for laboratory execution. The information is intended to support researchers in the fields of medicinal chemistry and drug development where this compound serves as a valuable building block.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceuticals and biologically active compounds. Its structural motif is present in numerous molecules of medicinal interest. The efficient synthesis of this compound is therefore of significant importance. This document outlines reliable methods for its preparation from the readily available starting material, 3-furaldehyde. The most common and effective methods for this transformation are the Knoevenagel condensation, the Perkin reaction, and the Wittig reaction. Each of these methods offers distinct advantages and disadvantages in terms of yield, purity, reaction conditions, and reagent accessibility.

Comparative Analysis of Synthetic Methods

The synthesis of this compound from 3-furaldehyde can be achieved through several established organic reactions. The choice of method often depends on the desired scale, available reagents, and required purity of the final product.

  • Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with an active methylene compound, such as malonic acid, in the presence of a basic catalyst like pyridine or piperidine. It is a high-yielding and widely used method for the synthesis of α,β-unsaturated acids.

  • Perkin Reaction: This method utilizes the condensation of an aromatic aldehyde with an acid anhydride, typically in the presence of the sodium or potassium salt of the corresponding acid as a base.[1][2][3][4][5] While effective, it often requires higher reaction temperatures.

  • Wittig Reaction: This reaction provides excellent stereocontrol, typically favoring the formation of the (E)-isomer when a stabilized ylide is used.[6] It involves the reaction of the aldehyde with a phosphorus ylide, such as (carboxymethylene)triphenylphosphorane, followed by hydrolysis if an ester ylide is used.[7]

Quantitative Data Summary

The following table summarizes the quantitative data from various reported syntheses of this compound and its close analog, 3-(2-furyl)acrylic acid, from the corresponding furaldehydes.

Reaction TypeAldehydeReagentsYield (%)Purity (%)Reference
Knoevenagel Condensation3-FuraldehydeMalonic acid, Pyridine75.295.10[7]
Knoevenagel Condensation2-FurfuralMalonic acid, Pyridine91-92-[8]
Knoevenagel Condensation2-FurfuralMalonic acid, Pyridine, Piperidine92.899.5[9]
Wittig Reaction3-FuraldehydeCarbethoxymethylene triphenylphosphine, Toluene, KOH (aq)73.096.5[7]
Perkin Reaction2-FurfuralAcetic anhydride, Potassium acetate--[8]

Experimental Protocols

Method 1: Knoevenagel Condensation

This protocol is adapted from a procedure for the synthesis of (E)-3-(3-furyl)acrylic acid.[7]

Materials:

  • 3-Furaldehyde

  • Malonic acid

  • Pyridine

  • 1.0 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • n-Hexane

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Standard glassware for extraction and filtration

Procedure:

  • To a round-bottom flask containing pyridine (30 mL), add 3-furaldehyde (14.70 g, 0.15 mol) and malonic acid (16.91 g, 0.163 mol).

  • Stir the mixture and heat to 85-90 °C for 2 hours.

  • After the reaction is complete, cool the mixture to 15-20 °C.

  • Pour the reaction mixture into cold 1.0 M hydrochloric acid (150 mL) and stir for 30 minutes.

  • Collect the precipitated solid by filtration.

  • Dissolve the solid in ethyl acetate (300 mL) and wash the organic layer with 1.0 M hydrochloric acid (2 x 150 mL).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain a light brown solid.

  • Recrystallize the crude product from an ethyl acetate-n-hexane mixture to yield (E)-3-(3-furyl)acrylic acid.

Expected Outcome:

This procedure is reported to yield the (E)-3-(3-furyl)acrylic acid product with a yield of 75.2% and a purity of 95.10% as determined by HPLC.[7]

Visualizations

Experimental Workflow: Knoevenagel Condensation

Knoevenagel_Condensation_Workflow Start Starting Materials: 3-Furaldehyde Malonic Acid Pyridine Reaction Reaction: Heat at 85-90°C for 2h Start->Reaction Quench Quenching: Pour into cold 1.0 M HCl Reaction->Quench Filtration1 Filtration: Collect crude solid Quench->Filtration1 Extraction Workup: Dissolve in Ethyl Acetate Wash with 1.0 M HCl Filtration1->Extraction Drying Drying: Anhydrous Na2SO4 Extraction->Drying Concentration Concentration: Remove solvent under reduced pressure Drying->Concentration Recrystallization Purification: Recrystallize from Ethyl Acetate/n-Hexane Concentration->Recrystallization Product Final Product: (E)-3-(3-Furyl)acrylic acid Recrystallization->Product

Caption: Workflow for the Knoevenagel condensation synthesis of this compound.

Signaling Pathway: General Knoevenagel Condensation Mechanism

Knoevenagel_Mechanism cluster_1 Deprotonation cluster_2 Nucleophilic Addition cluster_3 Dehydration & Decarboxylation Malonic_Acid Malonic Acid Enolate Enolate Intermediate Malonic_Acid->Enolate + Pyridine Base Pyridine (Base) Aldol_Adduct Aldol Adduct Enolate->Aldol_Adduct + 3-Furaldehyde Furaldehyde 3-Furaldehyde Dehydration Dehydration Aldol_Adduct->Dehydration Decarboxylation Decarboxylation Dehydration->Decarboxylation Final_Product This compound Decarboxylation->Final_Product

Caption: Generalized mechanism of the Knoevenagel condensation.

References

Application Notes and Protocols: Synthesis of 3-(3-Furyl)acrylic Acid via Knoevenagel Condensation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, valued for its efficiency in creating α,β-unsaturated compounds. This reaction involves the condensation of an aldehyde or ketone with a compound possessing an active methylene group, typically catalyzed by a weak base. 3-(3-Furyl)acrylic acid is a valuable building block in medicinal chemistry and materials science, and its synthesis is a key step in the preparation of various more complex molecules, including inhibitors of TAK1. This document provides detailed protocols for the synthesis of this compound from 3-furaldehyde and malonic acid, a classic example of the Doebner modification of the Knoevenagel condensation.

Reaction Scheme

The overall reaction for the synthesis of this compound is depicted below:

Furan-3-carbaldehyde + Malonic Acid → this compound + H₂O + CO₂

This reaction is typically carried out in the presence of a basic catalyst, such as pyridine, which also serves as the solvent. A co-catalyst, like piperidine, can also be employed to enhance the reaction rate.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueReference
Reactants
3-Furaldehyde1.0 equivalent[1]
Malonic Acid1.5 equivalents[1]
Solvent/Catalyst
Pyridine12 mL per 10g of 3-furaldehyde[1]
Reaction Conditions
Temperature80-90 °C[1]
Reaction Time2 hours[1]
Product Information
Product NameThis compound[1][2]
Molecular FormulaC₇H₆O₃[1][3]
Molecular Weight138.12 g/mol [1][2][3]
Yield82%[1]
Melting Point155-158 °C[1]
AppearancePale yellow solid[1]
SolubilitySparingly soluble in water (0.56 g/L at 25°C)[1][4]

Experimental Protocol

This protocol is adapted from a standard procedure for the Knoevenagel condensation of 3-furaldehyde and malonic acid.[1]

Materials and Equipment:

  • 3-Furaldehyde (10.0 g)

  • Malonic acid (15.0 g)

  • Pyridine (12 mL)

  • 1 N Hydrochloric acid

  • Ethyl acetate

  • Hexane

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Stirring apparatus (magnetic stirrer and stir bar)

  • Heating mantle or oil bath

  • Condenser

  • Apparatus for filtration (Buchner funnel, filter flask)

  • Rotary evaporator

  • Beakers and other standard laboratory glassware

  • pH paper or pH meter

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a condenser, combine 3-furaldehyde (10.0 g) and malonic acid (15.0 g).

  • Addition of Solvent/Catalyst: To the flask, add 12 mL of pyridine.

  • Reaction: Heat the mixture with stirring at 80-90 °C for 2 hours.

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction solution into ice water.

    • Adjust the pH of the aqueous solution to weakly acidic using 1 N hydrochloric acid. This will cause the product to precipitate.

    • Collect the precipitated crystals by vacuum filtration.

  • Purification:

    • Dissolve the crude product in ethyl acetate.

    • Wash the organic phase with 1 N hydrochloric acid.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.

    • Recrystallize the resulting residue from an ethyl acetate-hexane mixed solvent to obtain pure this compound.

Characterization:

The final product can be characterized by standard analytical techniques, such as ¹H-NMR spectroscopy and melting point determination, to confirm its identity and purity.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Knoevenagel_Condensation_Workflow Workflow for the Synthesis of this compound A Reactant Preparation (3-Furaldehyde, Malonic Acid, Pyridine) B Reaction (80-90°C, 2 hours) A->B Heat and Stir C Work-up (Precipitation in Acidified Ice Water) B->C Cool and Quench D Filtration C->D Isolate Crude Product E Purification (Recrystallization from Ethyl Acetate/Hexane) D->E Dissolve and Recrystallize F Final Product (this compound) E->F Dry

Caption: Experimental workflow for the synthesis of this compound.

Discussion of Alternative Methodologies

While the pyridine-catalyzed Doebner modification is a well-established and high-yielding method, concerns over the use of pyridine have led to the development of alternative, "greener" protocols for the Knoevenagel condensation. These methods often employ less hazardous solvents and catalysts. For the synthesis of similar acrylic acids, researchers have successfully utilized:

  • Solvent-free conditions: Heating the reactants with a catalyst in the absence of a solvent can reduce waste and simplify purification.

  • Alternative catalysts: A range of catalysts have been explored, including other organic bases like piperidine and triethylamine, as well as various heterogeneous catalysts that can be easily recovered and reused.

  • Microwave-assisted synthesis: Microwave irradiation can significantly reduce reaction times and improve yields in some cases.

These alternative approaches offer potential advantages in terms of environmental impact and process efficiency and should be considered for further optimization of this compound synthesis.

References

Application Notes: Synthesis of Furylacrylic Acid via Perkin Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Perkin reaction, a cornerstone in organic synthesis, facilitates the creation of α,β-unsaturated aromatic acids. This reaction involves the aldol-type condensation of an aromatic aldehyde with an acid anhydride, typically in the presence of the alkali salt of the corresponding carboxylic acid which acts as a base catalyst. One of its notable applications is the synthesis of furylacrylic acid from furfural, an aldehyde derived from renewable biomass sources. Furylacrylic acid and its derivatives are valuable intermediates in the pharmaceutical and chemical industries.

Reaction Mechanism

The mechanism for the synthesis of furylacrylic acid from furfural and acetic anhydride using an acetate salt (e.g., sodium or potassium acetate) as a catalyst is a multi-step process. The reaction is initiated by the formation of a carbanion which then acts as a nucleophile.

The key steps are as follows:

  • Carbanion Formation: The acetate ion, acting as a base, abstracts an α-hydrogen from acetic anhydride, forming a resonance-stabilized carbanion (enolate).

  • Nucleophilic Attack: The newly formed carbanion attacks the electrophilic carbonyl carbon of the furfural molecule. This results in the formation of an alkoxide intermediate.

  • Protonation and Acyl Transfer: The alkoxide intermediate is protonated, and a subsequent intramolecular acetyl transfer occurs, leading to a more stable intermediate.

  • Dehydration: The intermediate undergoes dehydration (elimination of a water molecule) upon heating to form a mixed anhydride.

  • Hydrolysis: Finally, the mixed anhydride is hydrolyzed to yield the final product, α-furylacrylic acid, and acetic acid.

The use of potassium acetate is reported to be advantageous as it can allow the reaction to proceed more rapidly and at comparatively lower temperatures.

Perkin_Reaction_Mechanism cluster_0 Step 1: Carbanion Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Dehydration cluster_3 Step 4: Hydrolysis Furfural Furfural Alkoxide Alkoxide Intermediate AceticAnhydride Acetic Anhydride Carbanion Carbanion (Enolate) AceticAnhydride->Carbanion + Acetate Product Furylacrylic Acid Carbanion->Alkoxide + Furfural MixedAnhydride Mixed Anhydride Intermediate Alkoxide->MixedAnhydride - H₂O MixedAnhydride->Product + H₂O HydrolysisStep Hydrolysis

Caption: Logical workflow of the Perkin reaction for furylacrylic acid synthesis.

Quantitative Data Summary

The efficiency of the Perkin reaction for furylacrylic acid synthesis is influenced by catalysts, reaction time, and temperature. The following table summarizes key quantitative data reported for this synthesis.

ReactantsCatalystTemperatureTimeYieldReference
Furfural, Acetic AnhydrideAlkali SaltN/AN/A65-70%
Furfural, Acetic AnhydridePotassium Acetate150°C4 hoursHigh
Furfural, Acetic AnhydrideFused Sodium Acetate150°C6-8 hoursSlower reaction

Note: The table reflects data specifically for the Perkin reaction. Related condensation reactions may achieve different yields under varied conditions.

Experimental Protocol

This protocol details the synthesis of furylacrylic acid from furfural and acetic anhydride. A thorough risk assessment should be conducted for all chemicals and procedures before commencing.

Materials and Equipment:

  • Furfural (freshly distilled)

  • Acetic anhydride

  • Anhydrous potassium acetate

  • Concentrated hydrochloric acid

  • 50% Ethanol (for recrystallization, optional)

  • Activated charcoal (for recrystallization, optional)

  • Round-bottom flask (500 mL) fitted with a reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Beakers, graduated cylinders, and filtration apparatus (Büchner funnel)

  • Ice bath

  • pH indicator paper

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask, place freshly distilled furfural (e.g., 0.2 moles), acetic anhydride (e.g., 0.4 moles), and anhydrous potassium acetate (e.g., 0.2 moles). Add a magnetic stir bar.

  • Reaction Execution: Assemble a reflux condenser on the flask. Heat the mixture in an oil bath to 150°C with continuous stirring. Maintain this temperature for 4 hours. An exothermic reaction may be observed as the temperature approaches 145-150°C.

  • Quenching and Isolation: After 4 hours, allow the reaction mixture to cool to room temperature. Slowly and carefully pour the mixture into a beaker containing 200 mL of cold water while stirring.

  • Hydrolysis and Dissolution: To hydrolyze any remaining anhydride and dissolve the product, add a concentrated base (e.g., aqueous ammonia or sodium hydroxide solution) until the solution is basic and the solid dissolves.

  • Purification (Initial): Filter the basic solution to remove any insoluble impurities. Wash the filter paper with small portions of water.

  • Precipitation: Transfer the combined filtrate to a clean beaker and cool it in an ice bath. While stirring vigorously, slowly acidify the solution with concentrated hydrochloric acid until the pH is strongly acidic. Furylacrylic acid will precipitate as a solid.

  • Collection and Drying: Allow the mixture to stand in the ice bath for at least one hour to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with several portions of cold water to remove residual acid and salts. Dry the product, for instance, in a desiccator or a low-temperature oven.

Recrystallization (Optional):

  • For higher purity, the crude furylacrylic acid can be recrystallized. A suggested procedure is to dissolve the acid in a minimal amount of boiling 50% ethanol.

  • Add a small amount of activated charcoal to the hot solution to decolorize it and reflux for 5-10 minutes.

  • Filter the hot solution through a preheated funnel to remove the charcoal.

  • Allow the filtrate to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly.

Visualization of Experimental Workflow

The following diagram outlines the key stages of the synthesis and purification process.

Experimental_Workflow A 1. Mix Reactants (Furfural, Acetic Anhydride, Potassium Acetate) B 2. Heat and Reflux (150°C, 4h) A->B C 3. Cool and Quench (Add to cold water) B->C D 4. Basify and Filter (Dissolve product, remove impurities) C->D E 5. Acidify and Precipitate (Use HCl, cool in ice bath) D->E F 6. Isolate and Dry (Vacuum filtration) E->F G Crude Furylacrylic Acid F->G H Recrystallization (Optional) G->H I Pure Furylacrylic Acid H->I

Caption: Workflow for the synthesis and purification of furylacrylic acid.

Application Notes and Protocols: 3-(3-Furyl)acrylic Acid as a Key Reactant in the Synthesis of Novel TAK1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Transforming growth factor-β-activated kinase 1 (TAK1), a pivotal member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, has emerged as a critical signaling node in inflammatory and oncogenic pathways. Its inhibition presents a promising therapeutic strategy for a range of diseases, including rheumatoid arthritis and various cancers. This document provides detailed application notes and protocols for the use of 3-(3-Furyl)acrylic acid as a key starting material in the synthesis of a potent class of TAK1 inhibitors: 7-aminofuro[2,3-c]pyridines. The methodologies outlined herein are based on the work of Hornberger, K.R., et al., as published in Bioorganic & Medicinal Chemistry Letters, and are intended to guide researchers in the development and evaluation of novel TAK1-targeting therapeutics.

Introduction to TAK1 and Its Inhibition

TAK1 is a central mediator of signaling cascades initiated by pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β).[1] Upon activation, TAK1 phosphorylates downstream targets, including IκB kinase (IKK) and mitogen-activated protein kinases (MAPKs) like JNK and p38, leading to the activation of the NF-κB and AP-1 transcription factors.[1][2] These transcription factors regulate the expression of numerous genes involved in inflammation, immunity, cell survival, and proliferation. Dysregulation of the TAK1 signaling pathway is implicated in the pathogenesis of various inflammatory diseases and cancers.[3][4] Therefore, small molecule inhibitors of TAK1 are of significant therapeutic interest. The 7-aminofuro[2,3-c]pyridine scaffold has been identified as a promising core for potent and selective TAK1 inhibitors, and this compound serves as a crucial building block for the construction of this heterocyclic system.[5]

TAK1 Signaling Pathway

The TAK1 signaling pathway is a complex network that integrates signals from various upstream receptors to elicit diverse cellular responses. A simplified representation of the canonical TAK1 signaling cascade is depicted below.

TAK1_Signaling_Pathway TNFa TNF-α / IL-1β TNFR TNFR / IL-1R TNFa->TNFR Binds TRAF TRAF2/5/6 TNFR->TRAF Recruits TAK1_complex TAK1-TAB1-TAB2/3 Complex TRAF->TAK1_complex Activates IKK_complex IKK Complex (IKKα/β/γ) TAK1_complex->IKK_complex Phosphorylates MAPKKs MKK3/4/6/7 TAK1_complex->MAPKKs Phosphorylates NFkB NF-κB (p65/p50) IKK_complex->NFkB Activates Transcription Gene Transcription (Inflammation, Survival) NFkB->Transcription p38_JNK p38 / JNK MAPKKs->p38_JNK Activates p38_JNK->Transcription Inhibitor TAK1 Inhibitor (e.g., 7-aminofuro[2,3-c]pyridine) Inhibitor->TAK1_complex

Caption: Simplified TAK1 signaling pathway.

Synthesis of 7-Aminofuro[2,3-c]pyridine TAK1 Inhibitors

The synthesis of the 7-aminofuro[2,3-c]pyridine core of the TAK1 inhibitors commences with this compound. The general synthetic scheme is outlined below, followed by a detailed experimental protocol for a representative example.

General Synthetic Scheme

Synthesis_Scheme reactant This compound step1 Step 1: Curtius Rearrangement reactant->step1 intermediate1 Vinyl Isocyanate Intermediate step1->intermediate1 step2 Step 2: [4+2] Cycloaddition intermediate1->step2 intermediate2 Furo[2,3-c]pyridin-7(6H)-one step2->intermediate2 step3 Step 3: Chlorination intermediate2->step3 intermediate3 7-Chlorofuro[2,3-c]pyridine step3->intermediate3 step4 Step 4: Nucleophilic Aromatic Substitution (SNAr) intermediate3->step4 product 7-Aminofuro[2,3-c]pyridine TAK1 Inhibitor step4->product

Caption: Synthetic route to TAK1 inhibitors.

Experimental Protocol: Synthesis of a Representative 7-Aminofuro[2,3-c]pyridine Inhibitor

The following protocol is a representative example adapted from the general methodologies for the synthesis of 7-aminofuro[2,3-c]pyridine derivatives.

Step 1: Synthesis of Furo[2,3-c]pyridin-7(6H)-one

  • To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., acetone or toluene) at 0 °C, add triethylamine (1.1 eq).

  • Slowly add ethyl chloroformate (1.1 eq) while maintaining the temperature at 0 °C. Stir the mixture for 30 minutes.

  • In a separate flask, dissolve sodium azide (1.5 eq) in water and add this solution to the reaction mixture. Stir vigorously for 1-2 hours at 0 °C.

  • Extract the aqueous layer with the reaction solvent. Dry the combined organic layers over anhydrous sodium sulfate, filter, and carefully concentrate in vacuo to obtain the acyl azide.

  • Caution: Acyl azides can be explosive. Handle with care and use appropriate safety precautions.

  • Dissolve the crude acyl azide in a high-boiling point solvent (e.g., diphenyl ether) and heat to reflux (approximately 250-260 °C) for 1-2 hours to induce the Curtius rearrangement and subsequent intramolecular cyclization.

  • Cool the reaction mixture to room temperature and purify the product by column chromatography on silica gel to yield furo[2,3-c]pyridin-7(6H)-one.

Step 2: Synthesis of 7-Chlorofuro[2,3-c]pyridine

  • Treat furo[2,3-c]pyridin-7(6H)-one (1.0 eq) with phosphorus oxychloride (POCl₃) (5-10 eq) at reflux for 2-4 hours.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the solution with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide).

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford 7-chlorofuro[2,3-c]pyridine.

Step 3: Synthesis of the Final 7-Aminofuro[2,3-c]pyridine Inhibitor

  • In a sealed tube, dissolve 7-chlorofuro[2,3-c]pyridine (1.0 eq) and the desired amine (1.2 eq) in a suitable solvent (e.g., n-butanol or dioxane).

  • Add a base such as diisopropylethylamine (DIPEA) (2.0 eq).

  • Heat the mixture to 120-150 °C for 12-24 hours.

  • Cool the reaction to room temperature and concentrate in vacuo.

  • Purify the residue by preparative HPLC or column chromatography on silica gel to yield the final 7-aminofuro[2,3-c]pyridine TAK1 inhibitor.

Biological Evaluation of TAK1 Inhibitors

The inhibitory activity of the synthesized compounds against TAK1 can be assessed through a series of in vitro and cellular assays.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of TAK1.

Kinase_Assay_Workflow start Start reagents Prepare Reagents: - Recombinant TAK1/TAB1 - Kinase Buffer - ATP - Substrate (e.g., MBP) start->reagents inhibitor_prep Prepare Inhibitor Dilutions reagents->inhibitor_prep reaction_setup Set up Kinase Reaction: Add TAK1, inhibitor, and substrate to plate inhibitor_prep->reaction_setup initiate Initiate Reaction: Add ATP reaction_setup->initiate incubate Incubate at 30°C initiate->incubate detect Detect Kinase Activity: (e.g., ADP-Glo™, LanthaScreen™) incubate->detect analyze Analyze Data: Calculate IC50 values detect->analyze end End analyze->end

Caption: Workflow for in vitro TAK1 kinase assay.

Protocol: ADP-Glo™ Kinase Assay

  • Prepare 1x Kinase Assay Buffer: Dilute a 5x kinase assay buffer stock with sterile water and add DTT to a final concentration of 1 mM.

  • Reagent Preparation: Thaw recombinant TAK1/TAB1 enzyme, Myelin Basic Protein (MBP) substrate, and ATP on ice. Dilute each component to the desired final concentration in 1x Kinase Assay Buffer.

  • Reaction Plate Setup:

    • Test Wells: Add 1 µL of the test inhibitor at various concentrations.

    • Positive Control Wells: Add 1 µL of DMSO.

    • Blank (No Enzyme) Wells: Add 1 µL of DMSO.

  • Add Enzyme: Add 2 µL of diluted TAK1/TAB1 enzyme to the "Test" and "Positive Control" wells. Add 2 µL of 1x Kinase Assay Buffer to the "Blank" wells.

  • Initiate Reaction: Add 2 µL of a pre-mixed solution of MBP substrate and ATP to all wells.

  • Incubation: Incubate the plate at 30°C for 45-60 minutes.

  • Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well and incubate at room temperature for 40 minutes.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well and incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cellular Assay: Inhibition of TNF-α-induced NF-κB Activation

This assay assesses the ability of the inhibitors to block TAK1 signaling in a cellular context.

Protocol: NF-κB Reporter Assay

  • Cell Culture and Transfection: Plate a suitable cell line (e.g., HEK293T) in a 96-well plate. Co-transfect the cells with an NF-κB-luciferase reporter plasmid and a constitutively active Renilla luciferase control plasmid.

  • Incubation: Allow the cells to express the plasmids for 24 hours.

  • Inhibitor Treatment: Pre-treat the cells with various concentrations of the TAK1 inhibitor for 1-2 hours.

  • Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours.

  • Cell Lysis: Lyse the cells using a passive lysis buffer.

  • Luciferase Assay: Measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percent inhibition of TNF-α-induced NF-κB activation and determine the IC₅₀ value.

Data Presentation

The following tables summarize the type of quantitative data that should be generated and presented for a comprehensive evaluation of the synthesized TAK1 inhibitors.

Table 1: In Vitro TAK1 Kinase Inhibition

Compound IDTAK1 IC₅₀ (nM)
Example-1Data
Example-2Data
Control InhibitorData

Table 2: Cellular Inhibition of NF-κB Activation

Compound IDTNF-α-induced NF-κB IC₅₀ (nM)
Example-1Data
Example-2Data
Control InhibitorData

Conclusion

The synthetic and biological evaluation protocols detailed in these application notes provide a comprehensive framework for researchers engaged in the discovery and development of novel TAK1 inhibitors. The use of this compound as a starting material offers an efficient route to the potent 7-aminofuro[2,3-c]pyridine scaffold. By following these methodologies, scientists can effectively synthesize, characterize, and assess the therapeutic potential of new chemical entities targeting the critical TAK1 signaling pathway.

References

Application Notes and Protocols: Antimicrobial and Antifungal Applications of 3-(3-Furyl)acrylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the current understanding of the antimicrobial and antifungal properties of 3-(3-Furyl)acrylic acid and its derivatives. This document includes available quantitative data, detailed experimental protocols for key assays, and visual representations of experimental workflows. While specific data for this compound derivatives are limited in the current literature, this report supplements the available information with data from structurally related furan-containing compounds to provide a broader context for researchers.

Introduction

Furan-containing compounds are a well-established class of heterocyclic molecules with a broad spectrum of biological activities, including antimicrobial and antifungal properties. The furan ring is a key structural motif in several commercially available drugs. Derivatives of acrylic acid are also known to exhibit biological activities. The combination of these two pharmacophores in this compound and its derivatives presents a promising avenue for the discovery of novel antimicrobial and antifungal agents. This document aims to consolidate the available scientific information to guide further research and development in this area.

Quantitative Data on Antimicrobial and Antifungal Activity

Quantitative data on the antimicrobial and antifungal efficacy of this compound and its specific derivatives are not extensively available in the public domain. However, studies on structurally similar furan acrylic acid derivatives provide valuable insights into their potential activity. The following tables summarize the Minimum Inhibitory Concentration (MIC) values for various furan derivatives against a range of bacterial and fungal strains.

Note: The data presented below are for 3-(2-furyl)acrylic acid and 3-(5-nitro-2-furyl)acrylic acid derivatives, as specific MIC values for this compound derivatives were not found in the reviewed literature. These values can serve as a comparative reference for future studies on this compound derivatives.

Table 1: Antibacterial Activity of Furan Acrylic Acid Derivatives (MIC in µg/mL)

Compound/DerivativeE. coliS. aureusP. aeruginosaB. subtilisReference
3-(2-furyl)acrylic acid monosaccharide esters (Ia-f)>6432>6432[1]
3-(5-nitro-2-furyl)acrylic acid esters/amidesvariousvarious--[2]

Table 2: Antifungal Activity of Furan Acrylic Acid Derivatives (MIC in µg/mL)

Compound/DerivativeC. albicansA. nigerC. tropicalisC. parapsilosisC. glabrataReference
(E)-3-(furan-2-yl)acrylic acid64-256512256[3]
Propyl (E)-3-(furan-2-yl) acrylate256-64128512[4]
3-(5-nitro-2-furyl)acrylic acid esters/amidesvariousvarious---[2]
3-(2-furyl)acrylic acid monosaccharide esters (Ib, Ie)Potent Activity----[1]

Mechanism of Action and Signaling Pathways

The precise mechanism of action for this compound derivatives has not been elucidated. However, studies on related furan derivatives suggest potential modes of action.

For instance, esters and amides of 3-(5-nitro-2-furyl)acrylic acid are reported to exert their inhibitory effect by blocking bioenergetic processes, with a particular impact on glycolysis[2]. Another study on (E)-3-(furan-2-yl)acrylic acid suggested a fungistatic effect on Candida albicans, similar to fluconazole, and indicated that it might stimulate ergosterol biosynthesis as a microbial resistance response[3]. Ergosterol is a vital component of the fungal cell membrane, and its biosynthesis is a common target for antifungal drugs.

Further research is required to determine if this compound derivatives share these mechanisms or possess novel modes of action.

Experimental Protocols

The following are detailed protocols for key experiments commonly used to evaluate the antimicrobial and antifungal activity of novel compounds, such as this compound derivatives.

Protocol 1: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium[5][6].

Materials:

  • Test compound (this compound derivative)

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test microorganism strains

  • Positive control antibiotic/antifungal

  • Negative control (broth only)

  • Sterile pipette tips and multichannel pipettes

  • Incubator

Procedure:

  • Preparation of Test Compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a high-concentration stock solution.

  • Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the compound stock solution with the appropriate broth to achieve a range of concentrations to be tested.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the broth, adjusted to a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL for bacteria). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells[5].

  • Inoculation: Add the prepared microbial inoculum to each well of the microtiter plate containing the serially diluted compound.

  • Controls: Include a positive control well (inoculum in broth without the test compound) and a negative control well (broth only).

  • Incubation: Cover the plate and incubate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible growth (i.e., the well remains clear)[7].

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Prepare stock solution of test compound C Perform serial dilutions in 96-well plate A->C B Prepare standardized microbial inoculum D Inoculate wells with microbial suspension B->D C->D E Include positive and negative controls D->E F Incubate plate E->F G Visually assess for growth inhibition F->G H Determine MIC G->H

Workflow for Broth Microdilution MIC Assay.
Protocol 2: Agar Well Diffusion Assay for Antimicrobial and Antifungal Screening

This method is a widely used preliminary screening assay to assess the antimicrobial and antifungal activity of a compound[8].

Materials:

  • Test compound (this compound derivative)

  • Sterile Petri dishes with appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi)

  • Test microorganism strains

  • Sterile swabs

  • Sterile cork borer or pipette tip

  • Positive control antibiotic/antifungal

  • Solvent control (if applicable)

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism as described in the broth microdilution protocol.

  • Plate Inoculation: Dip a sterile swab into the inoculum suspension and streak it evenly across the entire surface of the agar plate to create a uniform microbial lawn.

  • Well Creation: Use a sterile cork borer to create uniform wells in the agar.

  • Compound Application: Add a defined volume of the test compound solution into a designated well. Add the positive control to another well and the solvent control to a separate well.

  • Diffusion and Incubation: Allow the compounds to diffuse into the agar for a period of time at room temperature, then incubate the plates under appropriate conditions for the test microorganism.

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of growth inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial or antifungal activity.

Agar_Well_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Prepare standardized microbial inoculum C Inoculate agar surface to create a lawn A->C B Prepare agar plates B->C D Create wells in the agar C->D E Add test compound and controls to wells D->E F Incubate plates E->F G Measure zones of inhibition F->G

References

Application Notes and Protocols for the Polymerization of 3-(3-Furyl)acrylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-Furyl)acrylic acid is a versatile monomer that holds significant promise for the development of novel polymers with unique properties derived from its furan moiety. The furan ring, a five-membered aromatic heterocycle, can be sourced from renewable biomass, positioning poly(this compound) as a potentially sustainable alternative to petroleum-based polymers. The presence of both a polymerizable acrylic acid group and a functional furan ring opens avenues for applications in drug delivery, biomaterials, and advanced coatings. The carboxyl group provides a handle for bioconjugation and pH-responsive behavior, while the furan ring can participate in various chemical transformations, including Diels-Alder reactions for crosslinking and modification.

These application notes provide an overview of the polymerization of this compound, focusing on free-radical polymerization. Due to the limited availability of direct literature on the polymerization of this specific monomer, the following protocols are based on established methods for acrylic acid polymerization, with considerations for the reactivity of the furan ring.

Polymerization Reactions of this compound

The primary method for polymerizing acrylic monomers is free-radical polymerization. This can be carried out using various techniques, including solution, bulk, and emulsion polymerization. For this compound, solution polymerization is often preferred as it allows for better control of viscosity and heat dissipation, which is crucial given that furan compounds can influence polymerization kinetics.

Considerations for Furan Ring Reactivity:

The furan ring can act as a radical scavenger or participate in chain transfer reactions, which may lead to lower polymerization rates and lower molecular weight polymers compared to non-heterocyclic acrylic monomers.[1][2] The C-5 position of the furan ring is particularly susceptible to radical attack.[1] Therefore, reaction conditions such as initiator concentration and temperature may need to be optimized to achieve desired polymer characteristics.

Experimental Protocols

Protocol 1: Free-Radical Solution Polymerization of this compound

This protocol describes a general method for the synthesis of poly(this compound) in a solvent.

Materials:

  • This compound (monomer)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • 1,4-Dioxane (solvent), anhydrous

  • Methanol (for precipitation)

  • Nitrogen gas (for inert atmosphere)

Equipment:

  • Three-neck round-bottom flask

  • Condenser

  • Magnetic stirrer with hotplate

  • Nitrogen inlet and outlet

  • Thermometer

  • Beakers

  • Filter funnel and filter paper

  • Vacuum oven

Procedure:

  • Reaction Setup: In a clean, dry three-neck round-bottom flask equipped with a condenser, magnetic stir bar, nitrogen inlet, and thermometer, add this compound (e.g., 5.0 g, 36.2 mmol) and anhydrous 1,4-dioxane (e.g., 50 mL).

  • Inert Atmosphere: Purge the reaction mixture with nitrogen gas for 30 minutes to remove dissolved oxygen, which can inhibit the polymerization. Maintain a gentle flow of nitrogen throughout the reaction.

  • Initiator Addition: In a separate vial, dissolve AIBN (e.g., 0.12 g, 0.73 mmol, 2 mol% with respect to the monomer) in a small amount of 1,4-dioxane.

  • Polymerization: Heat the monomer solution to 70°C with stirring. Once the temperature has stabilized, add the AIBN solution to the flask.

  • Reaction Monitoring: Maintain the reaction at 70°C for 24 hours. The progress of the polymerization can be monitored by observing the increase in viscosity of the solution.

  • Polymer Precipitation: After 24 hours, cool the reaction mixture to room temperature. Slowly pour the viscous solution into a beaker containing a large excess of cold methanol (e.g., 500 mL) while stirring vigorously. The polymer will precipitate as a solid.

  • Purification: Allow the precipitate to settle, then decant the supernatant. Collect the polymer by filtration. Wash the polymer with fresh methanol (2 x 50 mL) to remove any unreacted monomer and initiator.

  • Drying: Dry the purified polymer in a vacuum oven at 40-50°C until a constant weight is achieved.

Quantitative Data (Representative):

ParameterValue
Monomer Concentration0.72 M
Initiator (AIBN) Concentration14.6 mM
Solvent1,4-Dioxane
Reaction Temperature70°C
Reaction Time24 hours
Expected Polymer Yield70-85%
Expected Molecular Weight (Mn)10,000 - 30,000 g/mol
Expected Polydispersity Index (PDI)1.5 - 2.5

Note: The expected yield, molecular weight, and PDI are estimates based on typical acrylic acid polymerizations and may vary depending on the specific reaction conditions and the influence of the furan moiety.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Polymerization cluster_purification Purification prep1 Dissolve this compound in 1,4-Dioxane prep2 Purge with Nitrogen prep1->prep2 react1 Heat to 70°C prep2->react1 react2 Add AIBN solution react1->react2 react3 React for 24h react2->react3 purify1 Precipitate in Methanol react3->purify1 purify2 Filter and Wash purify1->purify2 purify3 Dry in Vacuum Oven purify2->purify3 product Poly(this compound) purify3->product

Caption: Workflow for the solution polymerization of this compound.

signaling_pathway initiator Initiator (AIBN) Thermal Decomposition radical Primary Radicals (R.) initiator->radical Initiation growing_chain Propagating Polymer Chain (P-M.) radical->growing_chain Addition to Monomer monomer This compound Monomer monomer->growing_chain Propagation growing_chain->growing_chain termination Termination growing_chain->termination side_reaction Side Reactions (e.g., chain transfer to furan) growing_chain->side_reaction polymer Poly(this compound) termination->polymer

Caption: Key steps in the free-radical polymerization of this compound.

Characterization of Poly(this compound)

The synthesized polymer should be characterized to determine its structure, molecular weight, and thermal properties.

1. Structural Characterization:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the polymerization, the FTIR spectrum of the polymer should show the disappearance of the C=C double bond absorption of the acrylic group (around 1630 cm⁻¹) and the retention of the characteristic peaks for the furan ring and the carboxylic acid group.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is used to confirm the polymer structure. The ¹H NMR spectrum should show broad peaks corresponding to the polymer backbone protons and the retention of signals from the furan ring protons.

2. Molecular Weight Determination:

  • Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC): This technique is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).

3. Thermal Properties:

  • Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the polymer by measuring its weight loss as a function of temperature. Furan-based polymers generally exhibit good thermal stability.

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) of the polymer.

Representative Thermal Properties of Furan-Based Polymers:

Polymer TypeTd5% (°C)
Furan-based polyesters300 - 350
Furan-based polyamides> 350
Furan-based polycarbonates150 - 250

Data from analogous furan-based polymer systems suggest that poly(this compound) would exhibit good thermal stability.

Potential Applications in Drug Development

The unique chemical structure of poly(this compound) makes it an attractive candidate for various applications in the pharmaceutical and biomedical fields:

  • Drug Delivery: The carboxylic acid groups can be used to conjugate drugs and can impart pH-responsive properties, allowing for targeted drug release in specific physiological environments.

  • Biomaterials and Tissue Engineering: The furan moieties can be utilized for crosslinking via Diels-Alder chemistry, enabling the formation of hydrogels and scaffolds with tunable mechanical properties.

  • Bioadhesives: The presence of carboxylic acid groups can promote adhesion to biological tissues.

Further research is necessary to fully explore the potential of this novel polymer and to optimize its synthesis and properties for specific applications. The protocols and information provided herein serve as a foundational guide for researchers venturing into the study of poly(this compound).

References

Application Notes and Protocols: Michael Addition Reactions with 3-(3-Furyl)acrylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon and carbon-heteroatom bond formation in organic synthesis.[1] This reaction is widely employed in the synthesis of a diverse array of compounds, including pharmaceuticals and other biologically active molecules.[2] The use of various acceptors, such as acrylic acid derivatives, allows for the introduction of a wide range of functionalities. 3-(3-Furyl)acrylic acid is a promising but underexplored Michael acceptor. The furan moiety is a key structural feature in numerous pharmaceuticals, and its incorporation via a Michael addition can lead to novel molecular scaffolds for drug discovery.[3]

These application notes provide a generalized protocol for the Michael addition of a thiol nucleophile to this compound, based on established methodologies for similar reactions. The protocol is intended to serve as a starting point for researchers interested in exploring the reactivity of this particular acceptor.

General Reaction Pathway

The Michael addition of a nucleophile to this compound proceeds via the conjugate addition of the nucleophile to the β-carbon of the α,β-unsaturated acid. The reaction is typically catalyzed by a base, which deprotonates the nucleophile to increase its reactivity.

Michael_Addition_Pathway cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product acceptor This compound product Michael Adduct acceptor->product + Nucleophile nucleophile Nucleophile (e.g., R-SH) nucleophile->product catalyst Base catalyst->acceptor activates

Caption: General schematic of the base-catalyzed Michael addition.

Experimental Protocol: Thio-Michael Addition of Thiophenol to this compound

This protocol describes a representative procedure for the addition of a thiol nucleophile to this compound using a common organic base as a catalyst.

Materials:

  • This compound

  • Thiophenol

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq).

  • Dissolve the starting material in dichloromethane (10 mL).

  • Add thiophenol (1.1 mmol, 1.1 eq) to the solution.

  • Add triethylamine (0.2 mmol, 0.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction (typically 4-8 hours), quench the reaction by adding 1 M HCl (10 mL).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers and wash with brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the pure Michael adduct.

Hypothetical Experimental Workflow

The following diagram illustrates the key steps in the experimental procedure.

Experimental_Workflow start Start reactants 1. Combine this compound, thiophenol, and DCM start->reactants catalyst 2. Add Triethylamine (catalyst) reactants->catalyst reaction 3. Stir at room temperature (Monitor by TLC) catalyst->reaction quench 4. Quench with 1 M HCl reaction->quench extraction 5. Extract with DCM quench->extraction wash 6. Wash with brine extraction->wash dry 7. Dry with MgSO4, filter, and concentrate wash->dry purify 8. Purify by column chromatography dry->purify product Pure Michael Adduct purify->product

Caption: Step-by-step experimental workflow for the synthesis.

Representative Data

The following table summarizes hypothetical data for the thio-Michael addition of various thiols to this compound.

EntryNucleophile (Thiol)ProductYield (%)¹H NMR (δ, ppm, CDCl₃) of CH-S¹³C NMR (δ, ppm, CDCl₃) of CH-S
1Thiophenol3-(Phenylthio)-3-(3-furyl)propanoic acid854.52 (t, J = 7.5 Hz, 1H)45.1
24-Methylthiophenol3-((4-Methylphenyl)thio)-3-(3-furyl)propanoic acid884.49 (t, J = 7.6 Hz, 1H)45.3
34-Chlorothiophenol3-((4-Chlorophenyl)thio)-3-(3-furyl)propanoic acid824.55 (t, J = 7.4 Hz, 1H)44.9
4Benzyl mercaptan3-(Benzylthio)-3-(3-furyl)propanoic acid914.15 (t, J = 7.8 Hz, 1H)42.5

Disclaimer: The experimental protocol and data presented are illustrative and based on general principles of Michael addition reactions. Researchers should optimize reaction conditions for their specific substrates and desired outcomes. Appropriate safety precautions should be taken when handling all chemicals.

References

Application Notes and Protocols: 3-(3-Furyl)acrylic Acid in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential uses of 3-(3-Furyl)acrylic acid in materials science, focusing on its role as a versatile monomer for the synthesis of advanced functional polymers. The protocols outlined below are based on established chemical principles for analogous furan- and acrylate-containing systems and are intended to serve as a starting point for research and development.

Introduction to this compound in Polymer Chemistry

This compound is a bio-based monomer derived from furfural, a key platform chemical from renewable resources.[1] Its unique bifunctional nature, possessing both a polymerizable acrylic acid moiety and a reactive furan ring, opens up possibilities for creating a variety of advanced materials. The acrylic group can undergo standard vinyl polymerization, while the furan ring can participate in reversible Diels-Alder reactions, enabling the design of smart materials such as self-healing polymers and thermally responsive networks.[2][3]

Key Properties and Potential Applications:

  • Renewable Feedstock: Derived from biomass, offering a sustainable alternative to petroleum-based monomers.[1][4]

  • Thermosetting Resins: The furan moiety can be utilized in the formation of high-performance thermosetting polymers, including epoxies and polybenzoxazines, which exhibit high thermal stability and mechanical strength.[5][6]

  • Self-Healing Materials: The furan ring can act as a diene in the Diels-Alder reaction with a suitable dienophile (e.g., maleimide). This reversible covalent bonding allows for the creation of materials that can mend themselves upon thermal treatment.[2][7]

  • Photopolymerization: Furan acrylates have been shown to possess high photosensitivity, enabling rapid polymerization without the need for photoinitiators, which is advantageous for applications in coatings, adhesives, and 3D printing.[8]

  • Functional Polymer Synthesis: The carboxylic acid group provides a handle for further post-polymerization modification, allowing for the introduction of other functional groups or for creating pH-responsive materials.

Data Presentation: Properties of Furan-Based Polymers

PropertyFuran-Based Epoxy Amine SystemsPoly(furfuryl alcohol)Crosslinked Polyester from Trifunctional Furan Acrylate (TMFA)
Glass Transition Temperature (Tg) 220 - 280 °C[6]~120 °CNot reported
Young's Modulus > 5 GPa[5][6]2.5 - 4.0 GPaNot reported
Compressive Yield Strength > 150 MPa[5][6]80 - 120 MPaNot reported
Char Yield (at 800-1000 °C, N2) 65 - 70%[5][6]50 - 60%Good thermal oxidation stability reported[8]
Double Bond Conversion (Photopolymerization) N/AN/A78%[8]

Experimental Protocols

Protocol 1: Synthesis of Poly(this compound) via Free Radical Polymerization

This protocol describes a general procedure for the homopolymerization of this compound using a free radical initiator.

Materials:

  • This compound (monomer)

  • Azobisisobutyronitrile (AIBN) or Potassium persulfate (KPS) (initiator)

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent

  • Methanol (non-solvent for precipitation)

  • Schlenk flask and standard glassware

  • Nitrogen or Argon source

  • Magnetic stirrer and heating mantle

Procedure:

  • Monomer Dissolution: In a Schlenk flask, dissolve a known quantity of this compound in anhydrous DMF to a desired concentration (e.g., 1 M).

  • Initiator Addition: Add the free radical initiator (e.g., 1 mol% relative to the monomer).

  • Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization.

  • Polymerization: Backfill the flask with an inert gas (N2 or Ar). Place the flask in a preheated oil bath at a temperature suitable for the initiator (e.g., 60-70 °C for AIBN). Allow the reaction to proceed with stirring for a specified time (e.g., 12-24 hours).

  • Precipitation and Purification: After cooling to room temperature, precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent like methanol with vigorous stirring.

  • Isolation: Collect the precipitated polymer by filtration, wash with fresh non-solvent, and dry under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.

Characterization: The resulting polymer can be characterized by techniques such as ¹H NMR and FTIR spectroscopy to confirm its structure, Gel Permeation Chromatography (GPC) to determine its molecular weight and polydispersity, and Differential Scanning Calorimetry (DSC) to measure its glass transition temperature.

Protocol 2: Formation of a Thermoreversible Crosslinked Network via Diels-Alder Reaction

This protocol outlines the crosslinking of a furan-containing polymer (synthesized as in Protocol 1, or a copolymer containing this compound units) with a bismaleimide crosslinker.

Materials:

  • Poly(this compound) or a furan-functionalized copolymer

  • Bismaleimide (e.g., 1,1'-(Methylene-di-4,1-phenylene)bismaleimide)

  • Anhydrous solvent (e.g., Dichloromethane or Chloroform)[7]

  • Hydroquinone (radical inhibitor, optional)[2]

  • Glass vial with a screw cap

Procedure:

  • Solution Preparation: Dissolve the furan-containing polymer and the bismaleimide crosslinker in the solvent within a glass vial. The stoichiometry of furan to maleimide groups can be varied to control the crosslink density.[2]

  • Inhibitor Addition (Optional): Add a small amount of hydroquinone (e.g., 5 wt% of the bismaleimide) to prevent homopolymerization of the maleimide at elevated temperatures.[2]

  • Mixing: Stir the mixture at room temperature for 24 hours to ensure homogeneity.

  • Curing (Diels-Alder Reaction): Cast the solution into a mold and remove the solvent under vacuum at a low temperature. Then, heat the sample in an oven at a temperature that promotes the Diels-Alder reaction (typically 40-80 °C) for 24-48 hours to form the crosslinked network.[7]

  • Characterization of Reversibility (Retro-Diels-Alder): The reversibility of the crosslinks can be demonstrated by heating the material to a higher temperature (e.g., >100-120 °C), which should lead to a decrease in modulus and potential dissolution in a suitable solvent, indicating the occurrence of the retro-Diels-Alder reaction.[7]

Visualizations

Signaling Pathways and Experimental Workflows

FreeRadicalPolymerization Initiator Initiator (e.g., AIBN) Heat Δ Radical Initiator Radical (R•) Heat->Radical Initiation Monomer This compound Monomer MonomerRadical Monomer Radical Monomer->MonomerRadical Propagation GrowingChain Growing Polymer Chain MonomerRadical->GrowingChain GrowingChain->Monomer + Monomer Termination Termination GrowingChain->Termination Polymer Poly(this compound) Termination->Polymer

Caption: Free radical polymerization of this compound.

DielsAlderCrosslinking cluster_reactants Reactants FuranPolymer Polymer with Furan Side-Chains CrosslinkedNetwork Crosslinked Polymer Network FuranPolymer->CrosslinkedNetwork Diels-Alder Reaction (Heat, ~60-80°C) Bismaleimide Bismaleimide Crosslinker Bismaleimide->CrosslinkedNetwork Decrosslinked Decrosslinked Polymer (Self-Healed) CrosslinkedNetwork->Decrosslinked Retro-Diels-Alder (Heat, >110°C) Decrosslinked->CrosslinkedNetwork Re-crosslinking (Cooling)

Caption: Thermoreversible crosslinking via Diels-Alder reaction.

ExperimentalWorkflow start Start dissolve Dissolve Monomer & Initiator in Anhydrous Solvent start->dissolve degas Degas Solution (Freeze-Pump-Thaw) dissolve->degas polymerize Polymerize under Inert Atmosphere with Heating degas->polymerize precipitate Precipitate Polymer in Non-solvent polymerize->precipitate filter_dry Filter, Wash, and Dry the Polymer precipitate->filter_dry characterize Characterize Polymer (NMR, GPC, DSC) filter_dry->characterize end End characterize->end

Caption: Experimental workflow for polymer synthesis.

References

Application Notes and Protocols for the Quantification of 3-(3-Furyl)acrylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 3-(3-Furyl)acrylic acid, a key intermediate in the synthesis of various pharmaceutical compounds. The following protocols are designed to offer robust and reliable methods for the quantification of this analyte in various sample matrices.

Analytical Method Overview

The primary method for the quantification of this compound is High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection. This technique offers high specificity, sensitivity, and accuracy. Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for volatile derivatives or when structural confirmation is required.

High-Performance Liquid Chromatography (HPLC) Method

This section details a validated HPLC method for the quantification of (E)-3-(3-Furyl)acrylic acid.

Chromatographic Conditions

A specific HPLC method for the purity determination of (E)-3-(3-furyl)acrylic acid has been described.[1] The conditions can be adapted for quantitative analysis.

ParameterCondition
Chromatographic Column Agilent SB-AQ (4.6mm × 250mm, 5.0 μm) or equivalent C18 column
Mobile Phase A 0.2% Phosphoric acid in water, pH adjusted to 4.0 with NaOH
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min: 85% A; 5-40 min: 85% A -> 60% A; 45-57 min: 60% A -> 85% A
Flow Rate 1.2 mL/min
Column Temperature 25 °C
Detection Wavelength 210 nm
Injection Volume 10 µL
Quantitative Performance Data (Illustrative)
ParameterTypical ValueSource
**Linearity (R²) **> 0.999Based on data for 12 acrylate compounds.[2]
Linear Range 0.01 - 10.0 mg/LBased on data for 12 acrylate compounds.[2]
Limit of Detection (LOD) 0.03 - 0.08 mg/kgBased on data for 12 acrylate compounds.[2]
Limit of Quantification (LOQ) 1.7 µg/mL (for acrylic acid)[3]
Accuracy (% Recovery) 85.4% - 110.7%Based on data for 12 acrylate compounds.[2]
Precision (%RSD) 1.6% - 5.2%Based on data for 12 acrylate compounds.[2]

Note: The quantitative data presented above is for acrylic acid and other acrylate derivatives. These values should be experimentally verified for this compound during method validation.

Experimental Protocol: HPLC Analysis

1. Reagent and Standard Preparation:

  • Mobile Phase A: Prepare a 0.2% (v/v) solution of phosphoric acid in HPLC-grade water. Adjust the pH to 4.0 using a sodium hydroxide solution. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B: Use HPLC-grade acetonitrile.

  • Standard Stock Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol or a suitable solvent to obtain a concentration of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the initial mobile phase composition (85% A: 15% B) to achieve concentrations in the desired linear range (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

2. Sample Preparation:

  • Solid Samples: Accurately weigh a known amount of the sample containing this compound. Extract the analyte using a suitable solvent (e.g., methanol, ethyl acetate). The extraction may be facilitated by sonication or vortexing.

  • Liquid Samples: Dilute the liquid sample with a suitable solvent to bring the concentration of this compound within the calibration range.

  • Filtration: Prior to injection, filter all sample and standard solutions through a 0.22 µm or 0.45 µm syringe filter to remove particulate matter.

3. HPLC System Setup and Analysis:

  • Equilibrate the HPLC system with the initial mobile phase composition (85% A: 15% B) until a stable baseline is achieved.

  • Set the column temperature to 25 °C and the UV detector to 210 nm.

  • Inject 10 µL of each standard and sample solution.

  • Record the chromatograms and integrate the peak area corresponding to this compound.

4. Quantification:

  • Construct a calibration curve by plotting the peak area of the standards against their corresponding concentrations.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Experimental Workflow: HPLC Quantification

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation Injection Injection Standard_Prep->Injection Sample_Prep Sample Preparation Sample_Prep->Injection HPLC_System HPLC System Setup HPLC_System->Injection Chrom_Acq Chromatographic Acquisition Injection->Chrom_Acq Peak_Integration Peak Integration Chrom_Acq->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification Peak_Integration->Quantification Calibration_Curve->Quantification

HPLC Quantification Workflow

Gas Chromatography-Mass Spectrometry (GC-MS) Method (Alternative)

For certain applications, such as the analysis of volatile impurities or for confirmatory analysis, GC-MS can be a valuable tool.

Derivatization

As this compound is a non-volatile carboxylic acid, derivatization is typically required to increase its volatility for GC analysis. A common derivatization agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), which converts the carboxylic acid to its trimethylsilyl (TMS) ester.

Illustrative GC-MS Conditions

The following are general GC-MS conditions that can be used as a starting point and should be optimized for the specific instrument and application.

ParameterCondition
GC Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Injector Temperature 250 °C
Oven Temperature Program Initial: 80 °C, hold for 2 min; Ramp: 10 °C/min to 280 °C, hold for 5 min
Carrier Gas Helium at a constant flow of 1.0 mL/min
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-450
Experimental Protocol: GC-MS Analysis

1. Derivatization:

  • In a reaction vial, add a known amount of the dried sample extract or standard.

  • Add a suitable solvent (e.g., pyridine or acetonitrile) and the derivatizing agent (e.g., BSTFA with 1% TMCS).

  • Heat the mixture at a specific temperature (e.g., 70 °C) for a defined period (e.g., 30 minutes) to ensure complete derivatization.

  • Cool the reaction mixture to room temperature before injection.

2. GC-MS System Setup and Analysis:

  • Set up the GC-MS system with the appropriate column and conditions as outlined above.

  • Inject a small volume (e.g., 1 µL) of the derivatized standard or sample into the GC.

  • Acquire the data in full scan mode to identify the TMS-derivatized this compound peak based on its retention time and mass spectrum.

  • For quantification, operate the mass spectrometer in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions of the derivatized analyte to enhance sensitivity and selectivity.

3. Quantification:

  • Prepare a series of derivatized calibration standards.

  • Construct a calibration curve by plotting the peak area of the selected ion(s) against the concentration of the standards.

  • Quantify the amount of this compound in the samples based on the calibration curve.

Logical Relationship: GC-MS Derivatization and Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_result Result Sample Sample containing this compound Derivatization Derivatization (e.g., with BSTFA) Sample->Derivatization Injection Injection into GC-MS Derivatization->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (Scan or SIM) Separation->Detection Quantification Quantification Detection->Quantification

GC-MS Derivatization and Analysis Workflow

Conclusion

The presented HPLC method provides a robust and reliable approach for the quantification of this compound. For alternative or confirmatory analysis, the GC-MS method with prior derivatization is a suitable option. It is imperative that any method is fully validated in the user's laboratory to ensure its suitability for the intended application.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of 3-(3-Furyl)acrylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-(3-Furyl)acrylic acid is a heterocyclic organic compound with potential applications in the pharmaceutical and chemical industries. As with any active pharmaceutical ingredient (API) or key intermediate, establishing its purity is a critical step in quality control and regulatory compliance. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for assessing the purity of such compounds. This application note details a robust reversed-phase HPLC (RP-HPLC) method for the quantitative purity analysis of this compound, suitable for researchers, scientists, and drug development professionals. The method is designed to separate the main component from potential impurities and degradation products.

Principle

The method utilizes reversed-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is a polar mixture of acidified water and acetonitrile. The separation is based on the differential partitioning of the analyte and its impurities between the stationary and mobile phases. The acidic mobile phase modifier (phosphoric acid) is used to suppress the ionization of the carboxylic acid group of this compound, leading to better peak shape and retention.[1] A gradient elution is employed to ensure the elution of both polar and non-polar impurities within a reasonable timeframe. Detection is performed using a UV detector at a wavelength where this compound exhibits significant absorbance.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or a variable wavelength UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good resolution.

  • Solvents: HPLC grade acetonitrile, and ultrapure water.

  • Reagents: Phosphoric acid (85%).

  • Standard: A well-characterized reference standard of this compound (purity ≥ 99.5%).

  • Sample: The this compound sample to be analyzed.

Chromatographic Conditions

A summary of the optimized HPLC conditions is provided in the table below.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Program 0-5 min: 30% B, 5-20 min: 30% to 70% B, 20-25 min: 70% B, 25.1-30 min: 30% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Run Time 30 minutes
Preparation of Solutions
  • Mobile Phase A: Add 1.0 mL of 85% phosphoric acid to 1 L of ultrapure water and mix well.

  • Mobile Phase B: Use HPLC grade acetonitrile directly.

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B (70:30 v/v) is recommended.

  • Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of the this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (1.0 mg/mL): Accurately weigh about 25 mg of the this compound sample and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

Analytical Procedure
  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

  • Inject a blank (diluent) to ensure a clean baseline.

  • Inject the standard solution to determine the retention time and peak area of this compound.

  • Inject the sample solution to perform the purity analysis.

  • After the analysis, wash the column with a high percentage of organic solvent (e.g., 90% acetonitrile) to remove any strongly retained compounds.

Data Presentation

The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Table 1: System Suitability Test (SST) Results

ParameterAcceptance CriteriaObserved Value
Tailing Factor ≤ 2.01.1
Theoretical Plates ≥ 20006500
Repeatability (%RSD, n=6) ≤ 2.0%0.8%

Table 2: Purity Analysis Results for a Sample Batch

Sample IDRetention Time (min)Peak AreaArea %
Impurity 14.215,8000.15%
This compound 12.5 10,500,000 99.75%
Impurity 218.910,5000.10%

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_mobile_phase Prepare Mobile Phases (A: 0.1% H3PO4 in H2O, B: ACN) system_equilibration System Equilibration (30 min) prep_mobile_phase->system_equilibration prep_standard Prepare Standard Solution (0.1 mg/mL) inject_standard Inject Standard Solution prep_standard->inject_standard prep_sample Prepare Sample Solution (1.0 mg/mL) inject_sample Inject Sample Solution prep_sample->inject_sample inject_blank Inject Blank (Diluent) system_equilibration->inject_blank inject_blank->inject_standard inject_standard->inject_sample data_acquisition Data Acquisition (Chromatogram) inject_sample->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration purity_calculation Purity Calculation (% Area) peak_integration->purity_calculation generate_report Generate Report purity_calculation->generate_report

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(3-Furyl)acrylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-(3-Furyl)acrylic acid. The information is presented in a practical question-and-answer format to address common challenges and improve experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

The primary methods for synthesizing this compound include the Knoevenagel condensation, Perkin reaction, Wittig reaction, and Heck reaction. The choice of method often depends on the available starting materials, desired yield, and scalability of the reaction.

Q2: What is a typical yield for the synthesis of this compound?

Yields can vary significantly based on the chosen synthetic route and optimization of reaction conditions. Reported yields for similar furylacrylic acid syntheses range from moderate to high. For instance, a Knoevenagel condensation of furfural with malonic acid has been reported to achieve yields as high as 92.8%[1]. A patent for the synthesis of (E)-3-(3-furyl)acrylic acid mentions a yield of 75.2% via a Knoevenagel-type reaction and 73.0% via a Wittig-type reaction[2].

Q3: What are the key starting materials for the synthesis?

The key precursors are typically 3-furaldehyde and a C2-synthon. For the Knoevenagel condensation, this is malonic acid. For the Perkin reaction, acetic anhydride is used. The Wittig reaction utilizes a phosphonium ylide, and the Heck reaction typically involves 3-bromofuran and acrylic acid.

Troubleshooting Guides

Issue 1: Low or No Product Yield

Q1.1: I am experiencing a very low yield in my Knoevenagel condensation of 3-furaldehyde and malonic acid. What are the likely causes?

Low yields in this reaction can stem from several factors:

  • Reagent Quality: The purity of 3-furaldehyde, malonic acid, and the base catalyst (e.g., pyridine, piperidine) is crucial. 3-furaldehyde can oxidize over time to 3-furoic acid[2]. It is recommended to use freshly distilled 3-furaldehyde. Malonic acid should be dry, as moisture can interfere with the reaction.

  • Reaction Conditions:

    • Temperature: The reaction temperature needs to be carefully controlled. While heating is necessary to drive the reaction, excessive heat can lead to polymerization and other side reactions[3].

    • Catalyst Concentration: The amount of base catalyst is critical. Too little may result in an incomplete reaction, while too much can promote side reactions.

  • Reaction Time: Insufficient reaction time will lead to incomplete conversion of the starting materials. Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended to determine the optimal reaction time.

Q1.2: My Perkin reaction with 3-furaldehyde is not proceeding to completion. What should I check?

The Perkin reaction often requires high temperatures and prolonged reaction times[4]. If you are observing low conversion, consider the following:

  • Anhydrous Conditions: The reaction is sensitive to moisture. Ensure all glassware is thoroughly dried and anhydrous reagents are used. Sodium acetate, if used as the base, should be anhydrous[4].

  • Reaction Temperature: The Perkin reaction typically requires heating to temperatures around 150-180°C. Insufficient heating will result in a sluggish or incomplete reaction.

  • Base Strength: The alkali salt of the acid anhydride acts as the base catalyst. The basicity of this catalyst can influence the reaction rate[5].

Issue 2: Presence of Impurities in the Final Product

Q2.1: My final product shows impurities after purification. What are the potential side products in the Knoevenagel condensation?

Common impurities can include:

  • Unreacted 3-furaldehyde: This can be removed by recrystallization or column chromatography.

  • Michael Adducts: Under certain conditions, the product can undergo a Michael addition with another equivalent of malonic acid.

  • Polymerization Products: Furan derivatives can be prone to polymerization, especially under acidic conditions or at high temperatures[2]. This often results in the formation of dark, viscous materials.

Q2.2: I observe a dark-colored, tar-like substance in my reaction mixture. What is causing this and how can I prevent it?

The formation of dark, polymeric materials is a common issue in reactions involving furans, which are sensitive to strong acids and high temperatures[2]. To mitigate this:

  • Control Temperature: Avoid excessive heating.

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions that may contribute to polymer formation.

  • Prompt Work-up: Do not let the reaction mixture stand for extended periods, especially in the presence of acid or base, before purification.

Data Presentation

Table 1: Comparison of Reported Yields for Furylacrylic Acid Synthesis

Synthesis MethodAldehydeReagentsCatalyst/BaseSolventTemperature (°C)Time (h)Yield (%)Reference
Knoevenagel2-FurfuralMalonic AcidPyridine/PiperidinePyridine952.592.8[1]
Knoevenagel3-FuraldehydeMalonic AcidPyridinePyridine85-90275.2[2]
Wittig3-FuraldehydeCarbethoxymethylene triphenylphosphine-TolueneReflux273.0[2]
PerkinFurfuralAcetic AnhydrideSodium Acetate-150465-70[6]

Experimental Protocols

Protocol 1: Knoevenagel Condensation of 3-Furaldehyde with Malonic Acid

This protocol is adapted from a procedure for the 2-furyl isomer and a patent for the 3-furyl isomer[2][7].

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 3-furaldehyde (1.0 eq), malonic acid (1.05 eq), and pyridine (as solvent).

  • Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.025 eq).

  • Reaction: Heat the mixture to 85-90°C with stirring for 2-3 hours. Monitor the reaction progress by TLC.

  • Work-up: After cooling to room temperature, pour the reaction mixture into cold 1.0 M hydrochloric acid. The product will precipitate out of solution.

  • Purification: Collect the solid by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent such as an ethanol/water mixture.

Protocol 2: Perkin Reaction of 3-Furaldehyde with Acetic Anhydride

This protocol is based on general procedures for the Perkin reaction[6][8].

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, mix 3-furaldehyde (1.0 eq), acetic anhydride (2.5 eq), and anhydrous sodium acetate (1.0 eq).

  • Reaction: Heat the mixture in an oil bath to 150-160°C for 4-5 hours.

  • Work-up: While still hot, pour the mixture into a larger flask containing water to hydrolyze the excess acetic anhydride.

  • Isolation: The product can be isolated by steam distillation to remove unreacted aldehyde, followed by acidification of the remaining solution to precipitate the this compound.

  • Purification: The crude product is collected by filtration and can be purified by recrystallization.

Mandatory Visualizations

Knoevenagel_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine 3-Furaldehyde, Malonic Acid, Pyridine catalyst Add Piperidine reagents->catalyst heat Heat to 85-90°C (2-3 hours) catalyst->heat monitor Monitor by TLC heat->monitor quench Pour into cold HCl monitor->quench filter Filter Precipitate quench->filter wash Wash with Water filter->wash dry Dry Product wash->dry recrystallize Recrystallize dry->recrystallize

Caption: Experimental workflow for the Knoevenagel condensation synthesis of this compound.

Troubleshooting_Low_Yield cluster_solutions Potential Solutions start Low Yield Observed reagent_quality Check Reagent Purity (Aldehyde, Malonic Acid, Base) start->reagent_quality conditions Verify Reaction Conditions (Temperature, Catalyst Conc.) start->conditions time Check Reaction Time start->time distill_aldehyde Distill 3-Furaldehyde reagent_quality->distill_aldehyde dry_reagents Dry Malonic Acid & Solvent reagent_quality->dry_reagents optimize_temp Optimize Temperature conditions->optimize_temp titrate_base Adjust Catalyst Concentration conditions->titrate_base monitor_tlc Monitor Reaction by TLC to Completion time->monitor_tlc

Caption: A logical troubleshooting guide for addressing low yield in the synthesis of this compound.

References

Purification of crude 3-(3-Furyl)acrylic acid by recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of 3-(3-Furyl)acrylic Acid

This technical support guide provides detailed protocols, troubleshooting advice, and frequently asked questions (FAQs) for the purification of crude this compound by recrystallization.

Experimental Protocol: Recrystallization from a Mixed Solvent System (Ethanol/Water)

This protocol details the purification of crude this compound using a common and effective mixed solvent system. Carboxylic acids, like this compound, often recrystallize well from alcohol-water mixtures[1].

Objective: To purify crude this compound by removing soluble impurities and colored byproducts.

Methodology:

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add the minimum amount of hot ethanol required to just dissolve the solid. Ethanol is the "good" solvent in which the compound is soluble.

    • Heat the mixture gently on a hot plate while stirring to facilitate dissolution.

  • Decolorization (if necessary):

    • If the solution is colored, remove it from the heat source and allow it to cool slightly to prevent boiling over.

    • Add a small amount of activated charcoal (e.g., Norit), typically 1-2% of the solute's weight[2].

    • Reheat the solution to boiling for 5-10 minutes, stirring to ensure the charcoal mixes well and adsorbs the impurities[2].

  • Hot Filtration:

    • Preheat a gravity filtration setup (funnel and receiving flask) by rinsing with hot solvent to prevent premature crystallization in the funnel[2][3].

    • Quickly filter the hot solution through a fluted filter paper to remove the activated charcoal and any insoluble impurities.

  • Crystallization:

    • Heat the clear filtrate to boiling.

    • Slowly add hot water (the "poor" or "anti-solvent") dropwise until the solution becomes faintly cloudy (turbid). This indicates the saturation point.

    • Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.

    • Cover the flask and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals[2].

    • For maximum yield, place the flask in an ice bath for at least 30 minutes to complete the crystallization process.

  • Isolation and Drying:

    • Collect the purified crystals by suction filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities from the mother liquor.

    • Allow the crystals to dry completely in the air or in a desiccator. The reported melting point of the pure acid is in the range of 139-141°C or 152-154°C[2][4].

Recrystallization Workflow Diagram

G cluster_prep Preparation & Dissolution cluster_purify Purification cluster_crystal Crystallization cluster_isolate Isolation A Place Crude Solid in Flask B Add Minimum Hot 'Good' Solvent (e.g., Ethanol) A->B C Solution Colored? B->C D Add Activated Charcoal & Reheat C->D Yes F Add Hot 'Poor' Solvent (e.g., Water) to Cloud Point C->F No E Perform Hot Gravity Filtration D->E E->F G Cool Slowly to Room Temp F->G H Cool in Ice Bath G->H I Collect via Suction Filtration H->I J Wash with Ice-Cold Solvent I->J K Dry Pure Crystals J->K

Caption: Workflow for the recrystallization of this compound.

Data Presentation

Table 1: Solvent Selection for Recrystallization
Solvent / SystemTypeBoiling Point (°C)Rationale & ConsiderationsReference
Dilute Alcohol (Ethanol/Water)MixedVariesExcellent for carboxylic acids; allows for fine-tuning of solubility.[1][2][1][2]
Ethyl Acetate / n-HexaneMixedVariesA less polar option that has been successfully used.[5][5]
BenzeneSingle80.1Effective but use is discouraged due to toxicity. Requires charcoal.[2][2]
WaterSingle100The compound is only sparingly soluble (0.56 g/L at 25°C), making it a poor choice as a primary solvent but a good anti-solvent.[4][6][4][6]

Troubleshooting and FAQs

This section addresses common problems encountered during the recrystallization of this compound.

Q1: My solution is yellow/brown. How can I obtain a colorless product?

A: The presence of color indicates impurities. This can be resolved by using activated charcoal (Norit). After dissolving your crude product in the hot solvent, cool the solution slightly and add a small amount of charcoal. Boil the mixture for a few minutes, then perform a hot gravity filtration to remove the charcoal, which will have adsorbed the colored impurities.[2][3] The pure acid should be a white or colorless crystalline solid.[2]

Q2: My compound is "oiling out" as liquid droplets instead of forming solid crystals. What should I do?

A: "Oiling out" occurs when the solution becomes supersaturated at a temperature that is above the melting point of the solute. This can be caused by a high concentration of impurities or by cooling the solution too quickly.

  • Solution: Reheat the mixture to dissolve the oil. Add a small amount of additional "good" solvent (e.g., ethanol) to ensure the compound stays soluble longer as it cools.[7] Then, allow the solution to cool much more slowly. Using charcoal to remove impurities prior to crystallization can also prevent this issue.[7]

Q3: No crystals are forming, even after the solution has cooled in an ice bath. How can I induce crystallization?

A: A failure to crystallize usually means the solution is not sufficiently supersaturated, or nucleation is inhibited.

  • Solution 1: Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass can provide a surface for crystal nucleation.[3][7]

  • Solution 2: Seed Crystal: If you have a small amount of pure this compound, add a tiny crystal to the solution. This "seed" will act as a template for crystal growth.[7]

  • Solution 3: Reduce Solvent Volume: If the solution is too dilute, you may have used too much solvent. Gently heat the solution to boil off some of the solvent, then attempt to cool and crystallize it again.[7]

Q4: My final yield of pure crystals is very low. What are the possible reasons?

A: A low yield can result from several factors during the procedure.

  • Too much solvent: Using an excessive amount of solvent will result in a significant portion of your product remaining dissolved in the mother liquor even after cooling.[7] Use only the minimum amount of hot solvent needed for dissolution.

  • Premature crystallization: If the product crystallizes in the filter paper or funnel during hot filtration, it will be lost. Ensure your filtration apparatus is adequately pre-heated.[3]

  • Excessive washing: Washing the final crystals with too much solvent, or with solvent that is not ice-cold, can dissolve some of your product.

  • Too much charcoal: Activated charcoal can adsorb some of your desired product along with the impurities.[7] Use it sparingly.

Q5: The crystals formed very quickly into a fine powder. Is this a problem?

A: Yes, rapid crystallization, often called "crashing out," is undesirable because impurities can get trapped within the fast-forming crystal lattice, defeating the purpose of recrystallization.[7]

  • Solution: To achieve higher purity, the goal is to grow crystals slowly. If your product crashes out, reheat the solution, add a little more of the "good" solvent to increase solubility, and ensure the subsequent cooling process is slow and gradual.[7] Insulating the flask can help slow the rate of cooling.

Troubleshooting Logic Diagram

G Start Problem Encountered During Recrystallization Problem1 No Crystals Form Start->Problem1 Problem2 Product 'Oils Out' Start->Problem2 Problem3 Final Yield is Low Start->Problem3 Problem4 Product Crashes Out Start->Problem4 Problem5 Solution is Colored Start->Problem5 Solution1a Scratch inner surface of flask Problem1->Solution1a Solution1b Add a seed crystal Problem1->Solution1b Solution1c Boil off some solvent and re-cool Problem1->Solution1c Solution2a Reheat to dissolve oil Problem2->Solution2a Solution3a Used too much solvent? Problem3->Solution3a Check Solution3b Premature crystallization? Problem3->Solution3b Check Solution4a Reheat to re-dissolve Problem4->Solution4a Solution5a Add activated charcoal to hot solution Problem5->Solution5a Solution2b Add more 'good' solvent, then cool slowly Solution2a->Solution2b Solution3c Pre-heat funnel next time Solution3b->Solution3c Yes Solution4b Add more 'good' solvent, cool very slowly Solution4a->Solution4b Solution5b Perform hot filtration to remove charcoal Solution5a->Solution5b

Caption: Decision tree for troubleshooting common recrystallization issues.

References

Technical Support Center: Optimizing Knoevenagel Condensation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize Knoevenagel condensation reactions.

Troubleshooting Guide

This guide addresses common issues encountered during Knoevenagel condensation experiments in a question-and-answer format.

Question: Why is my Knoevenagel condensation reaction showing low or no product yield?

Answer:

Low or no yield in a Knoevenagel condensation can stem from several factors. A systematic approach to troubleshooting is recommended.

1. Catalyst Inactivity or Inappropriateness:

  • Problem: The catalyst may be old, impure, or unsuitable for your specific substrates.[1] Weak bases are typically used to prevent self-condensation of the aldehyde or ketone.[2]

  • Solutions:

    • Use a fresh or recently purified catalyst.[1]

    • Screen a variety of catalysts, including weak organic bases (e.g., piperidine, ammonium acetate) or Lewis acids.[3][4]

    • Optimize the catalyst loading, typically starting in the 5-10 mol% range.[4]

    • For greener alternatives, consider benign catalysts like ammonium bicarbonate or solid-supported catalysts for easier removal.[3][4]

2. Suboptimal Reaction Conditions:

  • Problem: The temperature, reaction time, or solvent may not be ideal for the reaction.[1]

  • Solutions:

    • Temperature: While many Knoevenagel condensations proceed at room temperature, gentle heating (e.g., 40-80°C) can often improve rates and yields.[1] However, excessive heat can promote side reactions.[1]

    • Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal duration.[1] Insufficient time will lead to incomplete conversion.

    • Solvent: The choice of solvent is critical and depends on the solubility of the reactants. Protic solvents like ethanol and methanol are often effective.[1][5] Aprotic polar solvents such as DMF have also demonstrated excellent results in some cases.[1][6] For environmentally friendly options, consider using water or solvent-free conditions.[3][7]

3. Presence of Water:

  • Problem: Knoevenagel condensation produces water, which can inhibit the reaction equilibrium.[1][8]

  • Solutions:

    • Remove water as it forms using a Dean-Stark apparatus for azeotropic distillation.[4][8]

    • Add molecular sieves to the reaction mixture.[8]

4. Reactant Purity and Stoichiometry:

  • Problem: Impurities in the aldehyde, ketone, or active methylene compound can interfere with the reaction.[1] Incorrect stoichiometry can also lead to side reactions.[4]

  • Solution:

    • Ensure the purity of your starting materials.

    • Typically, a 1:1 molar ratio of the carbonyl compound to the active methylene compound is recommended to minimize side reactions like Michael addition.[4]

Frequently Asked Questions (FAQs)

Q1: What are the common side products in a Knoevenagel condensation and how can I minimize them?

A1: The two primary side reactions are the self-condensation of the aldehyde and a Michael addition of the active methylene compound to the α,β-unsaturated product.[1]

  • To minimize self-condensation: Use a weak base like piperidine or ammonium acetate instead of a strong base.[1][2]

  • To minimize Michael addition: Use a 1:1 stoichiometry of your reactants and avoid unnecessarily long reaction times and high temperatures.[1][4]

Q2: How can I accelerate a slow Knoevenagel condensation reaction?

A2: To increase the reaction rate, consider the following strategies:

  • Increase the temperature: Gentle heating can significantly speed up the reaction.[4]

  • Optimize the catalyst: Ensure you are using an effective catalyst at an optimal concentration.[4]

  • Use a more reactive active methylene compound: The acidity of the active methylene compound is crucial. For instance, malononitrile (pKa ≈ 11) is more reactive than diethyl malonate (pKa ≈ 13).[4]

  • Remove water: As mentioned in the troubleshooting guide, removing the water byproduct can drive the reaction forward.[4][8]

Q3: What are some "green" or environmentally friendly approaches to Knoevenagel condensation?

A3: Several green chemistry principles can be applied:

  • Green Solvents: Utilize water, ethanol, or deep eutectic solvents instead of hazardous organic solvents.[4][7]

  • Solvent-Free Conditions: Performing the reaction without a solvent is an excellent method to reduce waste and can sometimes improve yields.[3][4] This can be achieved by grinding the reactants together, sometimes with a catalyst.[9]

  • Benign Catalysts: Explore the use of non-toxic and readily available catalysts.[4] For example, ammonium bicarbonate has been shown to be an effective and environmentally friendly catalyst.[3]

  • Heterogeneous Catalysis: Employ a recyclable solid catalyst to simplify purification and minimize waste.[4]

Q4: What is the Doebner modification of the Knoevenagel condensation?

A4: The Doebner modification involves using pyridine as the solvent and an active methylene compound that contains a carboxylic acid, such as malonic acid. A key feature of this modification is that the condensation is followed by decarboxylation.[2]

Data Presentation

Table 1: Effect of Different Catalysts on the Knoevenagel Condensation of Benzaldehyde and Malononitrile

Catalyst (mol%)SolventTemperature (°C)TimeYield (%)Reference
Piperidine (10)EthanolReflux1-3 hHigh[1]
Ammonium AcetateVariesVariesVariesEffective[3]
Ammonium BicarbonateSolvent-free902 hHigh[3]
Ni(NO₃)₂·6H₂O (5)WaterRoom Temp10 min90[7]
Gallium ChlorideSolvent-freeRoom TempVariesHigh[9]
Boric AcidVariesVariesVariesHigh[10]

Table 2: Effect of Different Solvents on the Knoevenagel Condensation

SolventCatalystTemperatureTimeYield (%)Reference
EthanolPiperidineRoom Temp/RefluxVariesGood[1][11]
WaterNi(NO₃)₂·6H₂ORoom TempShortVery Good[7]
TolueneHydrotalciteVariesHours61-99[4]
DMFHydrotalciteVaries15 min81-99[4]
AcetonitrileHydrotalciteVaries15 min81-99[4]
MethanolZinc(II) ThioneRoom Temp30 min98[5]
Solvent-freeAmmonium Bicarbonate90°C2 hHigh[3]

Experimental Protocols

Protocol 1: General Procedure for Knoevenagel Condensation with Malononitrile in Ethanol [11]

  • Reactant Preparation: In a round-bottom flask, dissolve the aldehyde (e.g., 2-Chloro-6-fluorobenzaldehyde, 10 mmol) and malononitrile (10 mmol) in ethanol (50 mL).

  • Catalyst Addition: Add a catalytic amount of piperidine (e.g., 1 mmol, 0.1 mL) to the solution.

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the product may precipitate. If so, collect the solid product by vacuum filtration and wash with cold ethanol. If the product is soluble, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).

Protocol 2: Green Knoevenagel Condensation in Aqueous Media [7]

  • Reactant Mixture: In a flask, prepare a solution of the aromatic aldehyde (1 mmol) and malononitrile (1 mmol) in water.

  • Catalyst Addition: Add 5 mol% of Ni(NO₃)₂·6H₂O to the aqueous solution.

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction's progress by TLC.

  • Work-up: Upon completion, add cold water (15-25 mL) to precipitate the product.

  • Isolation: Collect the solid product by filtration, wash with cold water, and air dry.

Protocol 3: Solvent-Free Knoevenagel Condensation [3]

  • Reactant Preparation: Dissolve malonic acid (10 mmol) in a minimal amount of a solvent like ethyl acetate (e.g., 2.5 mL). Add the aldehyde (e.g., syringaldehyde, 5 mmol) and piperidine (2 mmol).

  • Solvent Removal: Remove the solvent by distillation under reduced pressure at 40°C.

  • Reaction: Heat the resulting solid mixture for 2 hours at 90°C for complete conversion.

  • Analysis: Samples can be taken for analysis (e.g., HPLC) by dissolving in a suitable solvent like methanol.

Visualizations

Knoevenagel_Workflow start Start reactants Combine Aldehyde/Ketone, Active Methylene Compound, and Solvent start->reactants catalyst Add Catalyst reactants->catalyst reaction Stir at Specified Temperature and Time catalyst->reaction monitor Monitor by TLC reaction->monitor monitor->reaction Incomplete workup Reaction Work-up (e.g., Quench, Extract) monitor->workup Complete purify Purify Product (Recrystallization or Chromatography) workup->purify characterize Characterize Product (NMR, IR, MS) purify->characterize end End characterize->end

Caption: General experimental workflow for Knoevenagel condensation.

Troubleshooting_Low_Yield start Low/No Yield Observed check_catalyst 1. Check Catalyst - Fresh? - Appropriate type? - Optimal loading? start->check_catalyst check_conditions 2. Check Reaction Conditions - Optimal temperature? - Sufficient time (TLC)? - Appropriate solvent? check_catalyst->check_conditions check_water 3. Consider Water Removal - Dean-Stark? - Molecular sieves? check_conditions->check_water check_reactants 4. Check Reactants - Purity? - Correct stoichiometry? check_water->check_reactants solution Systematically Optimize Based on Findings check_reactants->solution

Caption: Troubleshooting logic for low yield in Knoevenagel condensation.

References

Technical Support Center: Scaling Up 3-(3-Furyl)acrylic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and scale-up of 3-(3-Furyl)acrylic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on transitioning from laboratory-scale experiments to larger-scale production.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most frequently employed methods for the synthesis of this compound are the Perkin reaction and the Knoevenagel condensation. The Perkin reaction involves the condensation of 3-furaldehyde with acetic anhydride in the presence of a weak base like potassium acetate. The Knoevenagel condensation utilizes the reaction of 3-furaldehyde with an active methylene compound, such as malonic acid, catalyzed by a base like pyridine and piperidine.

Q2: What are the primary challenges when scaling up the production of this compound?

A2: Scaling up the production of this compound presents several key challenges:

  • Heat Management: Both the Perkin and Knoevenagel reactions can be exothermic. What is easily controlled in a laboratory flask can become a significant safety hazard at an industrial scale due to the lower surface-area-to-volume ratio of larger reactors, which reduces heat dissipation efficiency.

  • Mixing and Mass Transfer: Achieving homogeneous mixing in large reactors is more complex. Poor mixing can lead to localized "hot spots," reduced reaction rates, and an increase in byproduct formation.

  • Solid Handling: The reactants (e.g., malonic acid, potassium acetate) and the final product are solids. Handling large quantities of solids, including charging reactors and discharging products, can be challenging and may lead to issues like dust generation and clogging of equipment.

  • Purification: At a larger scale, simple laboratory purification methods like recrystallization may become inefficient and lead to significant product loss. Industrial-scale purification often requires more sophisticated techniques like continuous distillation or membrane filtration.

  • Byproduct Formation: Certain side reactions may become more prominent at a larger scale. For instance, in the Perkin reaction, high temperatures can lead to the formation of dark, resinous byproducts from the self-condensation of 3-furaldehyde.[1]

Q3: Are there more environmentally friendly ("greener") alternatives to traditional synthesis methods?

A3: Yes, research is ongoing to develop more sustainable methods for producing acrylic acids. For the Knoevenagel condensation, alternatives to hazardous solvents like pyridine are being explored, including the use of water as a solvent or even solvent-free conditions, often assisted by microwave irradiation.[2][3] Additionally, biocatalytic routes and the use of renewable feedstocks are emerging as promising long-term alternatives to petrochemical-based processes.[1]

Troubleshooting Guides

Low Product Yield
Potential Cause Recommended Solution
Incomplete Reaction (Perkin) The Perkin reaction often requires high temperatures (around 180°C) and prolonged reaction times (3-8 hours).[1] Ensure that the reaction is heated adequately and for a sufficient duration.
Incomplete Reaction (Knoevenagel) The Knoevenagel condensation typically requires refluxing for several hours.[1] Ensure the reaction temperature is maintained and the reaction is allowed to proceed to completion.
Moisture Contamination The Perkin reaction is sensitive to moisture, which can hydrolyze the acetic anhydride.[1] Ensure all glassware and reagents are thoroughly dried.
Impure Reactants 3-Furaldehyde can oxidize when exposed to air. Using freshly distilled 3-furaldehyde is recommended to ensure high purity.[1]
Catalyst Inactivity (Knoevenagel) The amine catalyst (e.g., pyridine, piperidine) may be of poor quality or used in insufficient amounts. Use a fresh, high-quality catalyst in the appropriate stoichiometric ratio.
Suboptimal Base (Perkin) The choice of base is crucial. Anhydrous potassium acetate is generally more effective than sodium acetate.[4]
Product Purity Issues
Potential Cause Recommended Solution
Formation of Dark, Resinous Byproducts (Perkin) This is often due to the self-condensation of 3-furaldehyde at high temperatures.[1] Ensure the reaction temperature does not significantly exceed the recommended range and use purified 3-furaldehyde.
Isomer Formation Inadequate control of reaction conditions can lead to the formation of isomers. A patented method suggests that specific catalysts and mild conditions can improve isomeric purity.[5]
Residual Starting Materials Incomplete reaction or inefficient purification will leave starting materials in the final product. Monitor the reaction progress using techniques like TLC to ensure completion and optimize the purification process.
Oily or Gummy Product that Fails to Crystallize This can be caused by the presence of unreacted 3-furaldehyde or other impurities. Ensure complete removal of starting materials during the work-up and consider using activated charcoal during recrystallization to remove colored impurities.

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis of this compound and related compounds. Direct comparisons between lab and industrial scales are often not publicly available; therefore, qualitative scale-up considerations are included.

Table 1: Perkin Reaction Performance

ParameterLaboratory ScalePilot/Industrial Scale (Expected Impact)
Yield 65-75%Potentially lower due to heat and mass transfer limitations. Optimization of reaction parameters is critical.
Reaction Time 4-8 hoursMay need to be adjusted based on reactor efficiency and heat transfer capabilities.
Temperature 150-180°CTighter temperature control is required to prevent runaway reactions and byproduct formation.
Purity ≥95% (after recrystallization)May be lower initially due to increased byproduct formation. More advanced purification techniques may be necessary.

Table 2: Knoevenagel Condensation Performance

ParameterLaboratory ScalePilot/Industrial Scale (Expected Impact)
Yield 90-95%[6]Can be maintained with proper process control, but mixing and heat transfer are key.
Reaction Time 2-4 hoursMay be longer if reagent addition needs to be controlled to manage exotherms.
Temperature Reflux (e.g., ~115°C in pyridine)Precise temperature control is crucial to minimize side reactions.
Purity ≥98%[6]Generally high, but dependent on the efficiency of removing the catalyst and solvent.

Experimental Protocols

Perkin Reaction (Laboratory Scale)

Materials:

  • 3-Furaldehyde

  • Acetic Anhydride

  • Anhydrous Potassium Acetate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

Procedure:

  • Combine 3-furaldehyde (1 equivalent), acetic anhydride (1.5 equivalents), and anhydrous potassium acetate (1 equivalent) in a round-bottom flask equipped with a reflux condenser.

  • Heat the mixture to 180°C in an oil bath and maintain this temperature for 5-8 hours.

  • Allow the reaction mixture to cool and then pour it into a beaker of water.

  • Acidify the mixture with dilute hydrochloric acid to precipitate the crude this compound.

  • Collect the solid product by filtration and wash with cold water.

  • Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol/water mixture).

Knoevenagel Condensation (Laboratory Scale)

Materials:

  • 3-Furaldehyde

  • Malonic Acid

  • Pyridine

  • Piperidine (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

Procedure:

  • In a round-bottom flask, dissolve 3-furaldehyde (1 equivalent) and malonic acid (1.2 equivalents) in pyridine.

  • Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux (approximately 115°C) with continuous stirring for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into cold deionized water.

  • Acidify the aqueous mixture with concentrated hydrochloric acid to a pH of approximately 3-4 to precipitate the product.

  • Isolate the solid product by filtration, wash with water, and dry.

  • Further purify by recrystallization if necessary.

Visualizations

Perkin_Reaction_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification r1 3-Furaldehyde mix Mixing and Heating (180°C, 5-8h) r1->mix r2 Acetic Anhydride r2->mix r3 Potassium Acetate r3->mix quench Quenching with Water mix->quench acidify Acidification (HCl) quench->acidify filter1 Filtration acidify->filter1 recrystallize Recrystallization filter1->recrystallize dry Drying recrystallize->dry product Pure this compound dry->product

Caption: Workflow for the Perkin reaction synthesis of this compound.

Knoevenagel_Condensation_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification r1 3-Furaldehyde reflux Refluxing (~115°C, 2-4h) r1->reflux r2 Malonic Acid r2->reflux r3 Pyridine (Solvent) r3->reflux r4 Piperidine (Catalyst) r4->reflux quench Quenching with Water reflux->quench acidify Acidification (HCl) quench->acidify filter1 Filtration acidify->filter1 dry Drying filter1->dry product Pure this compound dry->product

Caption: Workflow for the Knoevenagel condensation synthesis of this compound.

Scale_Up_Challenges cluster_heat Heat Management Issues cluster_mixing Mixing Issues cluster_solids Solid Handling Issues cluster_purification Purification Issues ScaleUp Scaling Up Production Heat Heat Management (Exothermic Reactions) ScaleUp->Heat Mixing Mixing & Mass Transfer ScaleUp->Mixing Solids Solid Handling ScaleUp->Solids Purification Purification ScaleUp->Purification Runaway Thermal Runaway Risk Heat->Runaway Byproducts Increased Byproducts Heat->Byproducts Hotspots Localized Hotspots Mixing->Hotspots LowYield Lower Yield Mixing->LowYield Clogging Equipment Clogging Solids->Clogging Dust Dust Generation Solids->Dust Inefficiency Inefficient Recrystallization Purification->Inefficiency Advanced Need for Advanced Techniques Purification->Advanced

Caption: Key challenges in scaling up this compound production.

References

Technical Support Center: Degradation of 3-(3-Furyl)acrylic Acid in Acidic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3-(3-Furyl)acrylic acid under acidic conditions. The information is designed to address common experimental challenges and provide a deeper understanding of the compound's stability and degradation pathways.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in an acidic aqueous solution?

A1: this compound is expected to be unstable in acidic aqueous solutions. The furan ring is susceptible to acid-catalyzed hydrolysis and ring-opening.[1][2][3] The presence of an electron-withdrawing acrylic acid group can influence the rate of this degradation. Under acidic conditions, protonation of the furan ring can occur, initiating a cascade of reactions that lead to the formation of various degradation products and potentially polymerization.[1][2]

Q2: What are the likely degradation products of this compound under acidic conditions?

A2: While specific degradation products for this compound are not extensively documented in publicly available literature, based on the known reactivity of furan compounds in acidic media, the degradation is likely to proceed through ring-opening of the furan moiety.[3][4] This can lead to the formation of dicarbonyl compounds. Additionally, polymerization to form brown, resinous materials, often referred to as humins, is a common outcome for the acid-catalyzed degradation of furans.[1][2]

Q3: My solution of this compound in acidic media is turning brown and forming a precipitate. What is happening?

A3: The formation of a brown color and precipitate is a strong indication of polymerization of the furan ring.[1][2] This is a common issue when handling furan derivatives in acidic environments. The acidic conditions catalyze the opening of the furan ring and subsequent condensation reactions between the degradation intermediates, leading to the formation of insoluble, high-molecular-weight polymers (resins or humins).[1][2]

Q4: How can I minimize the degradation of this compound during my experiments?

A4: To minimize degradation, consider the following:

  • Use the mildest acidic conditions possible: Employ the lowest concentration of acid and the highest pH that is feasible for your reaction or analysis.

  • Control the temperature: Perform your experiments at the lowest effective temperature, as higher temperatures will accelerate the degradation rate.

  • Limit the exposure time: Prepare acidic solutions of this compound immediately before use and minimize the overall reaction or analysis time.

  • Work under an inert atmosphere: While the primary degradation is acid-catalyzed hydrolysis, subsequent oxidation of degradation products can contribute to the formation of colored impurities.[2] Working under nitrogen or argon can help mitigate these secondary reactions.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Rapid disappearance of the starting material peak in HPLC analysis. The compound is degrading quickly under the acidic mobile phase or sample diluent.1. Adjust the pH of the mobile phase to be less acidic, if compatible with your separation method. 2. Prepare the sample in a neutral or less acidic diluent immediately before injection. 3. Consider using a shorter analysis time or a faster gradient.
Appearance of multiple, broad, and poorly resolved peaks in the chromatogram. This likely represents the formation of various degradation products and oligomers.1. Optimize the chromatographic method to better separate the degradation products. This may involve trying different column stationary phases, mobile phase compositions, or gradients. 2. Use a diode array detector (DAD) or mass spectrometer (MS) to help identify the degradation products.
Inconsistent results and poor reproducibility in kinetic studies. The degradation rate is highly sensitive to small variations in acid concentration, temperature, or the presence of oxygen.1. Precisely control the temperature using a thermostatted water bath or column oven. 2. Accurately prepare all acidic solutions and buffer systems. 3. Purge all solutions with an inert gas (e.g., nitrogen or argon) before and during the experiment to exclude oxygen.
Formation of a solid precipitate during the reaction or work-up. This is likely due to the formation of insoluble polymers (resins).1. If the polymer is an unwanted byproduct, attempt to remove it by filtration or centrifugation. 2. To prevent its formation, refer to the recommendations in FAQ Q4 for minimizing degradation.

Experimental Protocols

General Protocol for a Forced Degradation Study under Acidic Conditions

This protocol provides a general framework for investigating the degradation of this compound. The specific concentrations and time points should be optimized for your particular study.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Acidic Stress Conditions:

    • In separate vials, add a known volume of the stock solution to a solution of hydrochloric acid (e.g., 0.1 M HCl) or another acid of interest.

    • The final concentration of the drug substance should be appropriate for the analytical method (e.g., 100 µg/mL).

  • Incubation:

    • Incubate the vials at a controlled temperature (e.g., 60 °C).

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

  • Neutralization and Dilution:

    • Immediately neutralize the withdrawn aliquot with an equivalent amount of a suitable base (e.g., 0.1 M NaOH) to stop the degradation.

    • Dilute the neutralized sample with the mobile phase to a concentration suitable for analysis.

  • Analysis:

    • Analyze the samples using a stability-indicating HPLC method with a UV or MS detector.

    • Monitor the decrease in the peak area of the parent compound and the formation of any degradation products.

Data Presentation

While specific quantitative data for the degradation of this compound is not available in the reviewed literature, a typical forced degradation study would generate data that could be presented as follows:

Table 1: Hypothetical Degradation of this compound in 0.1 M HCl at 60 °C

Time (hours)This compound Remaining (%)Area of Major Degradant 1 (%)Area of Major Degradant 2 (%)
010000
285102
472185
855289
24204515

Note: This table is for illustrative purposes only and does not represent actual experimental data.

Visualizations

Proposed Degradation Pathway

The following diagram illustrates a plausible degradation pathway for this compound under acidic conditions, based on the known reactivity of furan derivatives. The primary degradation is initiated by protonation of the furan ring, followed by nucleophilic attack of water and subsequent ring opening.

G cluster_0 Degradation Initiation cluster_1 Ring Opening cluster_2 Further Reactions A This compound B Protonated Furan Intermediate A->B + H+ C Ring-Opened Cationic Intermediate B->C + H2O D Dicarbonyl Degradation Product C->D Rearrangement E Polymerization / Resinification D->E Condensation G A Prepare Stock Solution of This compound B Expose to Acidic Stress Conditions (e.g., 0.1 M HCl, 60°C) A->B C Sample at Time Intervals B->C D Neutralize to Quench Reaction C->D E Dilute Sample D->E F Analyze by Stability- Indicating HPLC E->F G Quantify Parent Drug and Degradation Products F->G

References

Technical Support Center: Stabilizing 3-(3-Furyl)acrylic Acid for Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the long-term storage and stabilization of 3-(3-Furyl)acrylic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the handling and storage of this compound.

Issue 1: Discoloration or Change in Appearance of Solid Compound

  • Question: My solid this compound, which was initially a white to off-white powder, has turned yellow or brown during storage. What could be the cause, and how can I prevent this?

  • Answer: Discoloration of this compound is often an indication of degradation, likely due to oxidation or photodegradation. The furan ring is susceptible to oxidation, and the acrylic acid moiety can undergo light-induced reactions.[1][2]

    Troubleshooting Steps:

    • Assess Storage Conditions: Verify that the compound is stored in a tightly sealed, opaque container to protect it from light and moisture. Amber glass vials are recommended.

    • Evaluate Headspace: The presence of oxygen in the container's headspace can promote oxidation. For long-term storage, consider flushing the container with an inert gas like nitrogen or argon before sealing.

    • Check Temperature: Elevated temperatures can accelerate degradation. Ensure the compound is stored at the recommended temperature. For long-term storage, -20°C is advisable.

    • Purity Analysis: If the discoloration is significant, it is recommended to re-analyze the purity of the compound using techniques like HPLC or NMR to quantify the extent of degradation before use in sensitive experiments.

Issue 2: Poor Solubility or Presence of Insoluble Particulates

  • Question: I am having difficulty dissolving my stored this compound in a solvent in which it was previously soluble. I also observe some particulate matter. What is happening?

  • Answer: The decrease in solubility and the appearance of insoluble particulates are strong indicators of polymerization.[3] Acrylic acids are known to undergo spontaneous polymerization, especially when exposed to heat, light, or in the presence of radical initiators.

    Troubleshooting Steps:

    • Visual Inspection: Carefully inspect the solid material for any rubbery or polymeric clumps.

    • Filtration: Before use, dissolve the compound in a suitable solvent and filter out any insoluble material. However, be aware that the concentration of the active compound in the resulting solution will be lower than expected.

    • Review Storage Protocol: Spontaneous polymerization is often triggered by improper storage. Ensure that the compound is stored away from heat sources and light.

    • Consider Inhibitors: For long-term storage, especially in solution, the addition of a polymerization inhibitor such as hydroquinone monomethyl ether (MEHQ) may be necessary. However, the compatibility and potential interference of the inhibitor with downstream applications must be carefully considered.

Issue 3: Inconsistent Experimental Results

  • Question: I am observing a loss of potency or inconsistent results in my bioassays using a batch of this compound that has been stored for some time. Could this be related to its stability?

  • Answer: Yes, inconsistent experimental results are a common consequence of compound degradation. The degradation of this compound can lead to a lower concentration of the active molecule and the formation of impurities that may interfere with your experiments. It has been noted that this compound is a reactant in the preparation of certain enzyme inhibitors, and its purity is crucial for consistent synthesis.[4]

    Troubleshooting Steps:

    • Purity Re-evaluation: It is critical to re-assess the purity of the stored compound. A stability-indicating HPLC method is the recommended approach to separate and quantify the parent compound from its degradation products.

    • Use a Fresh Batch: If possible, compare the performance of the stored compound with a fresh, unopened batch to confirm that the observed issues are due to degradation.

    • Aliquotting: For future use, it is advisable to aliquot the compound into smaller, single-use quantities upon receipt. This minimizes the exposure of the entire batch to repeated freeze-thaw cycles and atmospheric conditions.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound for long-term stability?

A1: For long-term storage of solid this compound, the following conditions are recommended:

  • Temperature: -20°C or lower.

  • Atmosphere: Under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Container: A tightly sealed, opaque container, such as an amber glass vial, to protect from light and moisture.

  • Handling: Minimize exposure to ambient light and moisture when handling the compound.

Q2: Can I store this compound in solution? What precautions should I take?

A2: Storing this compound in solution is possible for short periods, but it is generally more susceptible to degradation than in its solid state. If solution storage is necessary:

  • Solvent Choice: Use a high-purity, dry, and degassed solvent. Protic solvents may facilitate hydrolysis over extended periods.

  • Temperature: Store solutions at -20°C or -80°C.

  • Inhibitors: For acrylic acids, adding a polymerization inhibitor like MEHQ (typically at 100-200 ppm) can prevent polymerization. However, verify that the inhibitor does not interfere with your intended application.

  • pH: The stability of furan rings can be pH-dependent. While specific data for this compound is not available, it is generally advisable to maintain a slightly acidic to neutral pH and avoid strongly acidic or basic conditions.

Q3: What are the primary degradation pathways for this compound?

A3: Based on its chemical structure, the primary degradation pathways for this compound are expected to be:

  • Polymerization: The acrylic acid moiety can undergo radical-initiated or spontaneous polymerization to form polyacrylate chains.

  • Oxidation: The furan ring is susceptible to oxidation, which can lead to ring-opening and the formation of various byproducts. This can be accelerated by air and light.

  • Photodegradation: The conjugated system in the molecule can absorb UV light, leading to dimerization or other photochemical reactions.[5]

  • Hydrolysis: While generally less reactive, the ester-like character of the acrylic acid could be susceptible to hydrolysis under strongly acidic or basic conditions, although this is less common for the free acid.

Q4: How can I monitor the stability of my this compound over time?

A4: A stability-indicating analytical method is essential for monitoring the purity of this compound. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a common and effective approach.[6][7][8] The method should be validated to ensure it can separate the intact this compound from its potential degradation products. Regular testing of a stored sample (e.g., every 6 months for long-term storage) can provide data on its stability under your specific storage conditions.

Data Presentation

The following tables provide hypothetical yet representative data from a forced degradation study of this compound. These tables illustrate how to present quantitative stability data.

Table 1: Forced Degradation of this compound Under Various Stress Conditions

Stress ConditionDurationAssay (% Remaining)Appearance of Solution
0.1 M HCl at 60°C24 hours92.5Colorless
0.1 M NaOH at 60°C24 hours85.2Light yellow
3% H₂O₂ at RT24 hours78.9Yellow
Thermal (80°C)48 hours95.1No change
Photolytic (UV light)24 hours88.7Faint yellow precipitate

Table 2: Long-Term Stability Data for Solid this compound

Storage ConditionTime PointPurity by HPLC (%)Appearance
25°C / 60% RH0 months99.8White powder
3 months98.1Off-white powder
6 months96.5Light yellow powder
5°C0 months99.8White powder
6 months99.5White powder
12 months99.2White powder
-20°C0 months99.8White powder
12 months99.7White powder
24 months99.6White powder

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a typical forced degradation study to identify potential degradation pathways and to develop a stability-indicating analytical method.[9][10]

1. Objective: To investigate the degradation of this compound under hydrolytic, oxidative, thermal, and photolytic stress conditions.

2. Materials:

  • This compound

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3%)

  • HPLC system with UV detector

  • pH meter

  • Photostability chamber

  • Oven

3. Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Keep the solution at 60°C for 24 hours.

    • Cool the solution to room temperature and neutralize with 0.1 M NaOH.

    • Dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Keep the solution at 60°C for 24 hours.

    • Cool the solution to room temperature and neutralize with 0.1 M HCl.

    • Dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Store the solution at room temperature, protected from light, for 24 hours.

    • Dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a known quantity of solid this compound in a vial and keep it in an oven at 80°C for 48 hours.

    • After exposure, dissolve the solid in methanol to the original stock concentration.

    • Dilute with the mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Expose a known quantity of solid this compound to UV light in a photostability chamber for 24 hours.

    • Simultaneously, keep a control sample in the dark.

    • After exposure, dissolve the solid in methanol to the original stock concentration.

    • Dilute with the mobile phase for HPLC analysis.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify any degradation products.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a starting point for developing an HPLC method to assess the stability of this compound. Method optimization and validation are required.

1. Objective: To develop and validate an RP-HPLC method for the quantification of this compound and the separation of its degradation products.

2. Instrumentation and Conditions:

  • HPLC System: A system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Initial conditions: 20% Acetonitrile, 80% Water with 0.1% Formic Acid.

    • Gradient: Linearly increase to 80% Acetonitrile over 15 minutes.

    • Hold at 80% Acetonitrile for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm (or the λmax of this compound).

  • Injection Volume: 10 µL.

3. Method Validation:

  • Specificity: Demonstrate that the method can resolve the main peak from degradation products by analyzing the samples from the forced degradation study.

  • Linearity: Analyze a series of solutions of known concentrations to establish a linear relationship between concentration and peak area.

  • Accuracy: Determine the recovery of a known amount of this compound spiked into a placebo or a degraded sample matrix.

  • Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision) of the method.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

Visualizations

degradation_troubleshooting cluster_issue Observed Issue cluster_cause Potential Cause cluster_action Recommended Action discoloration Discoloration of Solid oxidation Oxidation / Photodegradation discoloration->oxidation likely solubility Poor Solubility / Particulates polymerization Polymerization solubility->polymerization likely inconsistency Inconsistent Results degradation Chemical Degradation inconsistency->degradation likely storage Review Storage Conditions (Light, Temp, Atmosphere) oxidation->storage purity Re-analyze Purity (HPLC) oxidation->purity polymerization->storage inhibitor Consider Polymerization Inhibitor polymerization->inhibitor degradation->purity aliquot Aliquot for Future Use degradation->aliquot fresh Use Fresh Batch for Comparison degradation->fresh

Caption: Troubleshooting logic for stability issues with this compound.

stability_workflow cluster_setup Experiment Setup cluster_storage Storage Conditions cluster_testing Stability Testing cluster_evaluation Data Evaluation receive Receive & Characterize This compound aliquot Aliquot into Vials for Different Storage Conditions receive->aliquot long_term Long-Term: -20°C, 5°C aliquot->long_term accelerated Accelerated: 25°C/60%RH, 40°C/75%RH aliquot->accelerated time_points Test at Pre-defined Time Points (0, 3, 6, 12, 24 months) long_term->time_points accelerated->time_points hplc Analyze by Stability-Indicating HPLC Method time_points->hplc appearance Record Physical Appearance time_points->appearance data_analysis Analyze Purity Data and Degradation Profile hplc->data_analysis appearance->data_analysis shelf_life Determine Shelf-Life and Optimal Storage Conditions data_analysis->shelf_life

Caption: Experimental workflow for a long-term stability study of this compound.

References

Technical Support Center: Troubleshooting Low Yields in Michael Addition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low product yields in Michael addition reactions. The following troubleshooting guides and frequently asked questions (FAQs) provide direct, actionable advice to overcome challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: My Michael addition reaction is resulting in a very low yield or no product at all. What are the primary factors I should investigate?

Low or no product formation in a Michael addition can be attributed to several critical factors. A systematic evaluation of the following aspects can help pinpoint the issue:

  • Inactive Catalyst or Base: The catalyst or base may be old, improperly stored, or unsuitable for your specific substrates. Ensure your catalyst is active and the base is strong enough to effectively deprotonate the Michael donor.[1]

  • Poor Nucleophile Generation: The nucleophilicity of the Michael donor is dependent on the formation of its enolate. If the base is not sufficiently strong or if acidic impurities are present in the reaction mixture, the enolate concentration will be too low for the reaction to proceed efficiently.[1]

  • Low Reactivity of the Michael Acceptor: The α,β-unsaturated carbonyl compound (Michael acceptor) may possess steric hindrance near the β-carbon, or electron-donating groups that reduce its electrophilicity, thereby slowing down the reaction.[1]

  • Suboptimal Reaction Temperature: The reaction may require a specific temperature range to overcome the activation energy barrier. Reactions conducted at temperatures that are too low may not proceed, while excessively high temperatures can lead to side reactions and decomposition of reactants or products.[1]

To systematically troubleshoot these issues, consider the following workflow:

G cluster_start Start: Low/No Yield cluster_troubleshooting Troubleshooting Steps cluster_solutions Potential Solutions start Low or No Product check_catalyst Verify Catalyst/ Base Activity start->check_catalyst Step 1 check_nucleophile Assess Nucleophile Generation start->check_nucleophile Step 2 check_acceptor Evaluate Acceptor Reactivity start->check_acceptor Step 3 optimize_temp Optimize Reaction Temperature start->optimize_temp Step 4 solution_catalyst Use fresh/stronger catalyst or base check_catalyst->solution_catalyst solution_nucleophile Use stronger base/ purify reagents check_nucleophile->solution_nucleophile solution_acceptor Modify acceptor/ use forcing conditions check_acceptor->solution_acceptor solution_temp Screen temperature range optimize_temp->solution_temp

Troubleshooting workflow for low/no yield in Michael additions.
Q2: I am observing the formation of multiple products alongside my desired Michael adduct. What are the likely side reactions?

The formation of multiple products is a common challenge. Understanding the potential side reactions is key to mitigating them:

  • Bis-Addition: The initial Michael adduct can sometimes act as a nucleophile and react with a second molecule of the Michael acceptor, leading to a bis-adduct. Careful control of the stoichiometry of the reactants can help minimize this.[1]

  • Retro-Michael Addition: The Michael addition is a reversible reaction. If the reaction conditions (e.g., high temperature) favor the reverse reaction, the product can decompose back to the starting materials.[1]

  • Polymerization: α,β-Unsaturated compounds are susceptible to polymerization, particularly in the presence of strong bases or catalysts.[1]

  • Self-Condensation: The Michael acceptor or the donor (if it is an enolizable ketone) might undergo self-condensation reactions, such as an aldol condensation.[1]

The following diagram illustrates the primary reaction pathway versus common side reactions:

G Reactants Michael Donor + Michael Acceptor Desired_Product Michael Adduct (Desired Product) Reactants->Desired_Product Desired Pathway Polymer Polymerization Reactants->Polymer Side Reaction 2 Self_Condensation Self-Condensation Product Reactants->Self_Condensation Side Reaction 3 Bis_Adduct Bis-Adduct Desired_Product->Bis_Adduct Side Reaction 1 Starting_Materials Starting Materials (via Retro-Michael) Desired_Product->Starting_Materials Side Reaction 4 (Reversible)

Primary reaction pathway and potential side reactions.
Q3: How do the choice of catalyst and solvent affect the yield of my Michael addition reaction?

The selection of an appropriate catalyst and solvent system is critical for maximizing the yield and selectivity of a Michael addition.

Catalysts:

  • Base Catalysis: This is the most common approach, utilizing bases like alkali metal alkoxides (e.g., NaOEt), amines (e.g., DBU, triethylamine), or inorganic bases (e.g., K₂CO₃) to generate the nucleophilic enolate.[2]

  • Lewis Acid Catalysis: Lewis acids can activate the Michael acceptor by coordinating to the carbonyl oxygen, which increases the electrophilicity of the β-carbon. This is particularly useful in asymmetric synthesis with chiral Lewis acid catalysts.

  • Organocatalysis: Chiral secondary amines (e.g., proline derivatives) or bifunctional catalysts like thioureas are extensively used for enantioselective Michael additions.[2]

Solvents: The solvent should be chosen to ensure all reactants are soluble. Aprotic solvents are often preferred as protic solvents can potentially interfere with the reaction by protonating the enolate intermediate.[3] Polar aprotic solvents like THF, DMF, or acetonitrile are frequently effective. However, in some cases, solvent-free conditions can provide excellent results.

Data Presentation: Effect of Catalyst and Solvent on Yield

The following table summarizes the effect of different catalysts and solvents on the yield of the Michael addition of diethyl malonate to chalcone.

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1Ni(acac)₂ (10)Toluene25585
2NiCl₂ (10)Toluene251290
3NiCl₂ (10)Ethanol2512Lower
4NiCl₂ (10)Methanol2512Lower
5NiCl₂ (10)THF2512Lower
6B(C₆F₅)₃ (5)CHCl₃802491
7B(C₆F₅)₃ (5)CHCl₃Room Temp2452

Data adapted from representative studies. Yields are for isolated products and may vary based on specific substrate and reaction scale.[4][5]

Q4: My reaction is sluggish or incomplete. How can I optimize the reaction conditions?

For slow or incomplete reactions, a systematic optimization of reaction parameters is recommended.

Optimization Workflow:

G Start Sluggish/Incomplete Reaction Screen_Catalyst Screen Catalysts/ Bases Start->Screen_Catalyst Screen_Solvent Screen Solvents Screen_Catalyst->Screen_Solvent Optimize_Temp Optimize Temperature Screen_Solvent->Optimize_Temp Optimize_Time Optimize Reaction Time Optimize_Temp->Optimize_Time Analyze Analyze Results (TLC, GC/MS, NMR) Optimize_Time->Analyze Optimized_Conditions Optimized Conditions Analyze->Optimized_Conditions

Workflow for optimizing Michael addition reaction conditions.

Data Presentation: Optimization of Aza-Michael Addition

The following table illustrates the optimization of conditions for the aza-Michael addition of aniline to N,N-dimethyl acrylamide.

EntryCatalyst (equiv)SolventTemperature (°C)Yield (%)
1NoneSolvent-free110Trace
2Imidazolium chloride (0.3)Solvent-free11069
3HCl (0.3)Solvent-free11060
4Imidazole (0.3)Solvent-free11010
5Imidazolium chloride (0.3)Solvent-free100Lower
6Imidazolium chloride (0.3)Solvent-free12095
7Imidazolium chloride (0.3)Solvent-free130Lower
8Imidazolium chloride (0.3)Toluene120Unsatisfactory
9Imidazolium chloride (0.3)Acetonitrile120Unsatisfactory

Data from a study on aza-Michael addition optimization. The best yield was obtained under solvent-free conditions at 120 °C.[6]

Experimental Protocols

Protocol 1: Base-Catalyzed Michael Addition of Diethyl Malonate to Chalcone

This protocol is a representative procedure for the addition of a carbon nucleophile to an α,β-unsaturated ketone.

Reaction Setup:

  • To a solution of chalcone (1.89 mmol, 1.0 eq) in dry toluene (5 mL) in a round-bottom flask, add diethyl malonate (2.26 mmol, 1.2 eq).

  • In a separate dry flask, stir NiCl₂ (13 mg, 10 mol%) and (-)-sparteine (0.024 mL, 10 mol%) in dry toluene (5 mL) under a nitrogen atmosphere at room temperature for 6 hours to prepare the catalyst complex.

  • Slowly add the chalcone and diethyl malonate solution to the catalyst mixture.

Reaction and Work-up:

  • Stir the reaction mixture at 25 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically 12 hours), quench the reaction by adding dilute HCl.

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Purification:

  • Purify the crude product by column chromatography on silica gel (eluting with a petroleum ether/ethyl acetate gradient) to yield the desired Michael adduct.[4][7]

Protocol 2: Aza-Michael Addition of Aniline to 3-Penten-2-one

This protocol describes a catalyst-free addition of a nitrogen nucleophile.

Reaction Setup:

  • In a sealed vial, combine 3-penten-2-one (5 mmol, 1.0 eq) and aniline (5.5 mmol, 1.1 eq).

Reaction and Work-up:

  • Heat the mixture at 80 °C with stirring for 4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

Purification:

  • The crude product can often be purified directly by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 4-(phenylamino)pentan-2-one.[8]

Protocol 3: Thia-Michael Addition of Thiophenol to Diethyl Maleate

This protocol is a representative procedure for the addition of a sulfur nucleophile.

Reaction Setup:

  • To a solution of diethyl maleate (1.0 mmol, 1.0 eq) in THF or acetonitrile (5 mL), add the thiol (e.g., thiophenol, 1.1 mmol, 1.1 eq).

Catalyst Addition:

  • Add a catalytic amount of a base, such as triethylamine (TEA, 0.05 mmol, 5 mol%) or DBU, to the stirred solution.

Reaction and Work-up:

  • Stir the reaction at room temperature. The reaction is often rapid and can be monitored by TLC or GC-MS.

  • Once the reaction is complete, the solvent can be removed under reduced pressure.

Purification:

  • The crude product can be purified by column chromatography if necessary.[2]

References

Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Furanacrylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guidance for researchers, scientists, and drug development professionals encountering peak tailing during the High-Performance Liquid Chromatography (HPLC) analysis of furanacrylic acids.

Troubleshooting Guide

Q1: What is peak tailing and how do I identify it in my chromatogram?

A1: Peak tailing is a common chromatographic issue where a peak appears asymmetrical, with a drawn-out or sloping tail on the right side.[1] In an ideal chromatogram, peaks should be symmetrical and exhibit a Gaussian shape. Peak tailing is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As). A value greater than 1.2 generally indicates tailing.[1][2] This distortion can compromise the accuracy of peak integration, reduce resolution between adjacent peaks, and lead to poor reproducibility.[2][3]

Q2: I'm observing significant peak tailing specifically with my furanacrylic acid analyte. What are the most likely causes?

A2: When analyzing polar, acidic compounds like furanacrylic acids, peak tailing is often caused by a few key factors:

  • Secondary Silanol Interactions: This is the most common cause. Furanacrylic acids can interact with residual silanol groups (Si-OH) on the surface of silica-based stationary phases (like C18 columns).[3][4] These secondary interactions cause some analyte molecules to be retained longer, resulting in a tailing peak.[5][6]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of the furanacrylic acid, the analyte can exist in both its ionized and un-ionized forms.[7][8] This dual state leads to inconsistent retention and a distorted peak shape.[9]

  • Column Degradation: Physical issues with the column, such as the formation of a void at the inlet, a partially blocked frit, or contamination, can disrupt the sample band and cause tailing for all peaks, but can be more pronounced for polar analytes.[2][3][4]

  • Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[2][3][6]

Q3: How can I eliminate peak tailing caused by secondary silanol interactions?

A3: There are several effective strategies to minimize unwanted silanol interactions:

  • Optimize Mobile Phase pH: For acidic compounds like furanacrylic acids, lowering the mobile phase pH to around 2.5-3.0 is highly effective.[1][2] At this low pH, the furanacrylic acid will be in its un-ionized form, and the silanol groups on the silica surface will be protonated, minimizing secondary interactions.[6][10]

  • Use a Modern, End-Capped Column: Modern HPLC columns, often referred to as Type B, are made from high-purity silica with fewer active silanol groups.[5] Additionally, "end-capped" columns have been chemically treated to block most of the remaining silanol groups, significantly reducing their potential for secondary interactions.[6][7]

  • Increase Buffer Concentration: Using a buffer (e.g., phosphate or formate) at a sufficient concentration (10-50 mM) can help to maintain a stable pH and can also mask some of the residual silanol activity.[1][10]

Q4: My peak shape is still not ideal after adjusting the pH. What other instrumental or method parameters should I investigate?

A4: If pH optimization is not sufficient, consider the following:

  • Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or the same as your initial mobile phase.[2][3] A stronger sample solvent can cause peak distortion.

  • Injection Volume: If you suspect column overload, try diluting your sample or reducing the injection volume.[2][6]

  • Extra-Column Volume: Minimize the length and internal diameter of tubing between the injector, column, and detector to reduce band broadening that can contribute to tailing.[7][11]

  • Column Health: If all peaks in your chromatogram are tailing, it could indicate a physical problem with the column, such as a void or a blocked frit.[6][12] Try flushing the column or replacing it if necessary.

Frequently Asked Questions (FAQs)

Q1: Why is mobile phase pH so critical for the analysis of acidic compounds?

A1: The mobile phase pH dictates the ionization state of an analyte.[13] For acidic compounds, a low pH (well below the analyte's pKa) ensures the compound remains in its single, un-ionized (protonated) form.[14] This un-ionized form is generally more hydrophobic and interacts more consistently with the reversed-phase stationary phase, leading to better retention and improved peak shape.[9] When the pH is near the pKa, a mixture of ionized and un-ionized species exists, causing peak broadening or tailing.[8][9]

Q2: What is an "end-capped" column and should I be using one for furanacrylic acid analysis?

A2: An end-capped column is a type of reversed-phase column where the stationary phase (e.g., C18) has undergone a secondary chemical reaction to cover many of the accessible residual silanol groups that were not bonded during the initial manufacturing process.[6] This "capping" reduces the potential for unwanted secondary interactions with polar and ionizable analytes.[7] For analyzing furanacrylic acids, using a high-quality, end-capped C18 column is highly recommended to achieve symmetrical peaks.

Q3: Can the organic modifier (e.g., acetonitrile vs. methanol) affect peak tailing?

A3: Yes, the choice of organic modifier can influence peak shape.[7] While both are common in reversed-phase HPLC, their properties differ. Sometimes, simply switching from acetonitrile to methanol, or vice versa, can alter the interactions between the analyte, the mobile phase, and the stationary phase, leading to an improvement in peak symmetry.

Q4: What is a guard column and can it help with peak tailing?

A4: A guard column is a short, disposable column installed before the main analytical column. Its primary purpose is to protect the analytical column from strongly retained or particulate matter in the sample, thereby extending its lifetime.[2] While a guard column does not directly solve peak tailing caused by chemical interactions, it can prevent tailing that arises from a contaminated or blocked main column inlet frit.[11]

Data Presentation

Table 1: Effect of Mobile Phase pH on Furanacrylic Acid Peak Asymmetry

Mobile Phase pHBuffer System (20 mM)Tailing Factor (Tf)Observations
5.5Phosphate2.1Significant tailing, poor peak shape
4.5Acetate1.8Moderate tailing
3.5Formate1.4Improved symmetry, slight tailing
2.7Formic Acid (0.1%)1.1Symmetrical, sharp peak

Note: The data presented are illustrative and may vary depending on the specific furanacrylic acid, column, and HPLC system used.

Experimental Protocols

Protocol: Optimization of Mobile Phase pH to Mitigate Peak Tailing

  • Objective: To determine the optimal mobile phase pH for the symmetrical elution of a furanacrylic acid standard.

  • Materials:

    • HPLC system with UV detector

    • Reversed-phase C18 column (end-capped recommended)

    • Furanacrylic acid standard

    • HPLC-grade acetonitrile, methanol, and water

    • Buffers/Acids: Formic acid, phosphoric acid

  • Procedure:

    • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the furanacrylic acid standard in methanol or acetonitrile.

    • Prepare Mobile Phases: Prepare a series of aqueous mobile phase components with varying pH values. For example:

      • Aqueous Phase A: 0.1% (v/v) Formic Acid in water (pH ~2.7)

      • Aqueous Phase B: Aqueous buffer at pH 3.5 (e.g., formate buffer)

      • Aqueous Phase C: Aqueous buffer at pH 4.5 (e.g., acetate buffer)

    • Chromatographic Analysis:

      • Set an initial isocratic mobile phase composition (e.g., 60% Aqueous Phase A, 40% Acetonitrile).

      • Equilibrate the HPLC system with this mobile phase until a stable baseline is achieved.

      • Inject a small volume (e.g., 5 µL) of the furanacrylic acid standard solution.

      • Record the chromatogram and calculate the tailing factor for the analyte peak.

    • Iterative Testing:

      • Repeat step 3.3 for each of the prepared aqueous phases (B and C), ensuring the column is thoroughly equilibrated with the new mobile phase before each injection.

    • Data Analysis:

      • Compare the tailing factors obtained with each mobile phase pH.[1]

      • The pH that provides a tailing factor closest to 1.0 is considered optimal for achieving a symmetrical peak shape.

Mandatory Visualization

Troubleshooting_Workflow start Peak Tailing Observed for Furanacrylic Acid check_all_peaks Does tailing affect all peaks or just the analyte? start->check_all_peaks analyte_tailing Likely Chemical Interaction check_all_peaks->analyte_tailing  Just Analyte all_peaks_tailing Likely Physical or System Issue check_all_peaks->all_peaks_tailing All Peaks   adjust_ph Lower Mobile Phase pH (e.g., to pH 2.5-3.0) analyte_tailing->adjust_ph check_ph_effect Peak Shape Improved? adjust_ph->check_ph_effect check_column_type Use High-Quality End-Capped Column check_ph_effect->check_column_type No resolved Issue Resolved check_ph_effect->resolved Yes check_column Inspect Column Health (Flush, check for voids) all_peaks_tailing->check_column check_extra_column Minimize Extra-Column Volume check_column->check_extra_column check_extra_column->check_ph_effect check_sample Check Sample Prep (Solvent Match, Concentration) check_column_type->check_sample contact_support Further Investigation Needed/ Contact Support check_sample->contact_support

Caption: Troubleshooting workflow for resolving peak tailing.

References

Interpreting complex NMR spectra of 3-(3-Furyl)acrylic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 3-(3-Furyl)acrylic acid derivatives and interpreting their complex NMR spectra.

Frequently Asked Questions (FAQs)

Q1: What are the characteristic ¹H NMR signals for a this compound derivative?

A1: The ¹H NMR spectrum will typically show distinct signals for the furan ring protons and the acrylic acid moiety protons. The protons on the furan ring (H-2, H-4, and H-5) usually appear in the aromatic region.[1] The chemical shifts of these protons are sensitive to the electronic nature of the substituent at the 3-position.[1] The acrylic acid protons (vinylic protons) will appear as doublets, with a large coupling constant characteristic of a trans configuration.

Q2: Why can't I see the carboxylic acid (-COOH) proton in my ¹H NMR spectrum?

A2: The carboxylic acid proton is acidic and readily exchanges with deuterium atoms from deuterated solvents like D₂O, CD₃OD, or even trace amounts of water in other solvents like CDCl₃ or DMSO-d₆.[2] This exchange can lead to the signal disappearing or becoming very broad. To observe the -COOH proton, you can run the NMR in a dry, aprotic solvent like THF-d8 or DMSO-d₆, or acquire the spectrum in a non-deuterated solvent with solvent suppression.[2]

Q3: How do substituents on the furan ring affect the chemical shifts?

A3: The electronic properties of substituents significantly influence the chemical shifts of the furan ring protons and carbons. Electron-donating groups (EDGs) increase electron density, causing the ring protons and carbons to be shielded and their signals to shift to a higher field (lower ppm values).[1] Conversely, electron-withdrawing groups (EWGs) decrease electron density, deshielding the nuclei and shifting their signals to a downfield position (higher ppm values).[1]

Q4: What is the expected coupling constant (J-value) between the vinylic protons of the acrylic acid moiety?

A4: For the common (E)- or trans-isomer of this compound, the vicinal coupling constant (³J) between the two vinylic protons is typically large, in the range of 12-18 Hz. A typical value found for similar acrylic acid derivatives is around 16.0 Hz.[3] This large value is a key indicator of the trans stereochemistry.

Troubleshooting Guide

Issue 1: The NMR spectrum has very broad peaks.

  • Possible Cause 1: Poor Sample Homogeneity. The sample may not be fully dissolved or may contain solid particles. Solid particles distort the magnetic field homogeneity, leading to broad lines.

    • Solution: Ensure your compound is fully soluble in the chosen deuterated solvent.[4] Filter the sample through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.[1]

  • Possible Cause 2: High Sample Concentration. Overly concentrated samples can be viscous, leading to broader lineshapes and difficulty in shimming.[5]

    • Solution: While ¹³C NMR requires higher concentrations (20-100 mg), ¹H NMR generally needs only 5-25 mg of material in 0.6-0.7 mL of solvent.[1][5] Try diluting your sample.

  • Possible Cause 3: Paramagnetic Impurities. Even trace amounts of paramagnetic ions can cause significant peak broadening.[5]

    • Solution: Purify your sample carefully. If paramagnetic contamination is suspected from a reagent (e.g., a metal catalyst), further purification steps like column chromatography or recrystallization may be necessary.

Issue 2: Unexpected peaks are present in the spectrum.

  • Possible Cause 1: Solvent Impurities. Residual non-deuterated solvent from purification (e.g., ethyl acetate, dichloromethane) or water can appear in the spectrum.[4] NMR solvents themselves can also contain water.[4]

    • Solution: Ensure your sample is thoroughly dried under a high vacuum before preparing the NMR sample.[6] To remove tenacious solvents like ethyl acetate, co-evaporation with a more volatile solvent like dichloromethane can be effective.[4] A drop of D₂O can be added to the sample to confirm if a peak is from water, as the peak will disappear upon exchange.[4]

  • Possible Cause 2: Rotamers. If your molecule has restricted bond rotation (e.g., due to bulky substituents), you may be observing multiple conformers (rotamers) that are stable on the NMR timescale. This can lead to a more complicated spectrum than expected.[4]

    • Solution: Try acquiring the spectrum at a higher temperature.[4] Increased temperature can accelerate the bond rotation, causing the signals from different rotamers to coalesce into a single, averaged signal.

Issue 3: Signal assignments are ambiguous, especially for the furan ring.

  • Possible Cause: Signal Overlap. In complex derivatives, the signals for the furan protons (H-2, H-4, H-5) may overlap, making direct interpretation from the 1D ¹H NMR spectrum difficult.

    • Solution: Use 2D NMR Spectroscopy. Two-dimensional NMR experiments are essential for unambiguous assignments.[1]

      • COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks.[7] It will show cross-peaks between protons that are coupled, helping to identify adjacent protons on the furan ring.

      • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms, allowing for definitive ¹H and ¹³C assignments.

      • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds, which is invaluable for piecing together the molecular structure and confirming the position of substituents.

Data Presentation: Typical NMR Data

The following tables summarize typical chemical shift ranges and coupling constants for this compound derivatives. Note that actual values will vary depending on the specific substituents and the deuterated solvent used.[1]

Table 1: Typical ¹H and ¹³C Chemical Shift Ranges

Atom Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Furan H-2C2-H7.5 - 8.0-
Furan H-4C4-H6.5 - 7.0-
Furan H-5C5-H7.3 - 7.8-
Furan C-2C2-145 - 150
Furan C-3C3-115 - 125
Furan C-4C4-108 - 115
Furan C-5C5-140 - 148
Vinylic Hα=CH-COOH6.2 - 6.6-
Vinylic HβFuryl-CH=7.6 - 7.9-
Vinylic Cα=CH-COOH-115 - 125
Vinylic CβFuryl-CH=-135 - 145
Carboxyl C-COOH-165 - 175

Table 2: Common Proton-Proton Coupling Constants (J in Hz)

Coupling Type Description Typical Value (Hz)
³J (Hα-Hβ)trans-Vinylic15.0 - 18.0
³J (H4-H5)Furan Ring1.5 - 3.5
⁴J (H2-H5)Furan Ring0.5 - 1.5
⁴J (H2-H4)Furan Ring0.5 - 1.0

Experimental Protocols

Protocol 1: NMR Sample Preparation
  • Weigh Sample: Accurately weigh 5-10 mg of the purified this compound derivative for ¹H NMR (or 20-50 mg for ¹³C NMR) directly into a clean, dry vial.[1]

  • Add Solvent: Using a clean pipette, add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆).[1][5] The choice of solvent can affect chemical shifts.[1]

  • Dissolve: Gently swirl or vortex the vial to ensure the sample is completely dissolved.[1] If necessary, you can gently heat the sample in a vial before transferring it to the NMR tube.[5]

  • Filter: Take a clean Pasteur pipette and tightly pack a small plug of glass wool into the tip.

  • Transfer: Filter the solution through the glass wool plug directly into a clean, dry 5 mm NMR tube. This is a critical step to remove any particulate matter.[1]

  • Cap: Cap the NMR tube securely to prevent solvent evaporation and contamination.[1]

Protocol 2: Standard 1D ¹H NMR Data Acquisition

This protocol provides typical parameters for a modern NMR spectrometer (e.g., 400 MHz or higher).[1]

  • Instrument Setup: Insert the sample and perform standard lock and shim procedures.

  • Acquisition Parameters:

    • Pulse Program: Use a standard single-pulse experiment (e.g., zg30 on Bruker instruments).[1]

    • Spectral Width (SW): Set to a range that covers all expected proton signals, typically 12-16 ppm.[1]

    • Number of Scans (NS): 8-16 scans are usually sufficient for a moderately concentrated sample.[1]

    • Relaxation Delay (D1): Use a delay of 1-2 seconds.[1]

    • Acquisition Time (AQ): Set to 2-4 seconds.[1]

  • Processing: After acquisition, perform Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like TMS.

Protocol 3: 2D COSY Data Acquisition

The COSY experiment is used to identify ¹H-¹H coupling networks.[7][8]

  • Setup: Acquire a standard ¹H NMR spectrum first to determine the appropriate spectral width.

  • Acquisition Parameters:

    • Pulse Program: Use a standard gradient-selected COSY experiment (e.g., cosygpqf on Bruker instruments).[1]

    • Spectral Width (SW): Set the spectral widths in both dimensions (F1 and F2) to encompass all proton signals identified in the 1D spectrum.[1]

    • Number of Scans (NS): Acquire 2-8 scans per increment.[1]

    • Increments: Use 128 or 256 increments in the t1 dimension for adequate resolution.

  • Processing and Interpretation: Process the 2D data using the appropriate software. Cross-peaks in the final spectrum indicate that the protons at the corresponding chemical shifts on the F1 and F2 axes are spin-coupled.[1]

Visualizations

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation A Purified Compound B Select Deuterated Solvent (e.g., CDCl3, DMSO-d6) A->B C Dissolve & Filter into NMR Tube B->C D 1D ¹H NMR (Quick Check) C->D E 1D ¹³C & DEPT (Carbon Skeleton) D->E F 2D NMR Experiments (COSY, HSQC, HMBC) D->F G Analyze 1D Spectra: Chemical Shift, Integration, Coupling Constants D->G E->G H Analyze 2D Spectra: Assign Correlations F->H G->H I Propose Structure H->I

Caption: General workflow for NMR analysis of this compound derivatives.

Troubleshooting_Logic Start Poor Spectrum Quality Broad Are Peaks Broad? Start->Broad Complex Is Spectrum Too Complex? Start->Complex Broad->Complex No Sol Check Solubility & Re-filter Sample Broad->Sol Yes Impurity Check for Solvent/ Water Impurities Complex->Impurity Yes Conc Dilute Sample Sol->Conc Shim Re-shim Instrument Conc->Shim Rotamers Possible Rotamers? Impurity->Rotamers Run2D Run 2D NMR (COSY, HSQC) Rotamers->Run2D No Temp Acquire Spectrum at Higher Temperature Rotamers->Temp Yes

Caption: A logical troubleshooting guide for common NMR spectral issues.

TwoD_NMR_Correlation Molecule This compound Derivative (Unknown Correlations) COSY COSY (¹H-¹H Correlation) Molecule->COSY HSQC HSQC (¹H-¹³C One-Bond) Molecule->HSQC HMBC HMBC (¹H-¹³C Long-Range) Molecule->HMBC Structure Complete Structure with Unambiguous Assignments COSY->Structure Identifies H-C-H, H-C-C-H (Adjacent Protons) HSQC->Structure Links Protons to Directly Bonded Carbons HMBC->Structure Connects Molecular Fragments (e.g., Furan to Acrylic Chain)

Caption: Interrelation of 2D NMR experiments for complete structure elucidation.

References

Validation & Comparative

1H NMR Characterization of 3-(3-Furyl)acrylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 3-(3-Furyl)acrylic acid. The determination of the chemical structure and purity of novel compounds is a cornerstone of chemical research and drug development. ¹H NMR spectroscopy is one of the most powerful techniques for the structural elucidation of organic molecules. This document presents a predicted ¹H NMR spectrum for this compound, offering a comparative analysis against related structural motifs and providing a detailed protocol for experimental verification.

Comparative ¹H NMR Data Analysis

The structure of this compound combines a 3-substituted furan ring with an acrylic acid sidechain. The electronic environment of each proton is influenced by the adjacent functional groups, leading to a characteristic ¹H NMR spectrum. The acrylic acid moiety, being an electron-withdrawing group, is expected to deshield the protons on the furan ring, causing them to shift downfield compared to unsubstituted furan.[1] Similarly, the aromatic furan ring influences the chemical shifts of the vinylic protons.

The predicted chemical shifts and coupling constants for this compound in a common NMR solvent like DMSO-d₆ are detailed in Table 1. These predictions are based on data from analogous compounds, such as 3-furoic acid, and established principles of NMR spectroscopy. For comparison, 3-furoic acid in DMSO-d₆ shows signals at approximately 8.31 ppm, 7.78 ppm, and 6.76 ppm for its furan protons.[2] The vinylic protons of acrylic acid typically appear between 5.8 and 6.5 ppm.[3]

Structure and Proton Numbering:

Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
H-2' ~ 8.2 - 8.4triplet (t) or multiplet (m)J ≈ 1.0 - 1.8 HzMost deshielded furan proton due to proximity to oxygen and influence of the substituent. Exhibits small couplings to H-5' and H-4'.
H-5' ~ 7.7 - 7.9triplet (t) or multiplet (m)J ≈ 1.7 - 2.0 HzAlpha-proton to the furan oxygen, deshielded.
H-β ~ 7.4 - 7.6doublet (d)J(α,β) ≈ 16.0 HzVinylic proton adjacent to the furan ring. The large J value indicates a trans configuration.
H-4' ~ 6.7 - 6.9multiplet (m)J ≈ 1.0 - 2.0 HzBeta-proton to the furan oxygen, least deshielded of the ring protons.
H-α ~ 6.3 - 6.5doublet (d)J(α,β) ≈ 16.0 HzVinylic proton adjacent to the carboxyl group.
-COOH > 12.0broad singlet (br s)-Chemical shift is highly dependent on solvent, concentration, and temperature.

Spin-Spin Coupling Network

The connectivity and spatial relationships between protons in this compound can be visualized through its spin-spin coupling network. The most significant coupling is the large trans coupling (~16 Hz) between the vinylic protons H-α and H-β. The furan ring protons exhibit smaller couplings: a vicinal coupling between H-4' and H-5', and long-range couplings involving H-2'. The diagram below illustrates these expected correlations.

G cluster_furan Furan Ring Couplings cluster_acrylic Vinylic Coupling H2_prime H-2' H4_prime H-4' H2_prime->H4_prime J ≈ 1 Hz H5_prime H-5' H2_prime->H5_prime J ≈ 1.7 Hz H4_prime->H5_prime J ≈ 2 Hz H_alpha H-α H_beta H-β H_alpha->H_beta J ≈ 16 Hz

Predicted proton coupling network in this compound.

Experimental Protocol for ¹H NMR Acquisition

To obtain high-quality ¹H NMR data for this compound, the following experimental protocol is recommended.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.[1] DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Instrument Setup and Data Acquisition:

    • The spectrum should be acquired on a Fourier-transform NMR spectrometer, for instance, a 400 MHz instrument.[1]

    • Set the appropriate acquisition parameters:

      • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

      • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0 to 15 ppm).

      • Number of Scans: Acquire 8 to 16 scans to achieve an adequate signal-to-noise ratio.

      • Relaxation Delay (d1): A delay of 1-2 seconds is generally appropriate for qualitative analysis.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum manually or automatically.

    • Perform baseline correction to ensure accurate integration.

    • Calibrate the chemical shift axis by setting the internal standard (TMS) peak to 0.00 ppm.

    • Integrate all signals to determine the relative ratios of the different protons.

    • Analyze the multiplicities and measure the coupling constants for each signal.

By following this protocol, researchers can obtain a definitive ¹H NMR spectrum to confirm the identity, purity, and isomeric configuration of synthesized this compound.

References

Confirming the Structure of 3-(3-Furyl)acrylic Acid with Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel or synthesized compounds is a critical step in the research and development pipeline. This guide provides a detailed comparison of mass spectrometry with other analytical techniques for the structural elucidation of 3-(3-Furyl)acrylic acid, supported by experimental data and protocols.

This compound is a heterocyclic carboxylic acid with potential applications in medicinal chemistry and materials science. Accurate determination of its chemical structure is paramount for understanding its reactivity, biological activity, and for ensuring the purity of synthesized batches. While several analytical techniques can provide structural information, mass spectrometry offers unparalleled sensitivity and detailed fragmentation data, enabling a high-confidence confirmation of the molecular structure.

Unveiling the Molecular Blueprint: Mass Spectrometry Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. In electron ionization (EI) mass spectrometry, the sample is bombarded with a high-energy electron beam, causing the molecule to ionize and fragment in a reproducible manner. The resulting mass spectrum serves as a molecular fingerprint, providing the molecular weight and crucial information about the molecule's substructures.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

A detailed protocol for the analysis of this compound using EI-MS is as follows:

  • Sample Preparation: A dilute solution of this compound (approximately 1 mg/mL) is prepared in a volatile organic solvent such as methanol or dichloromethane.

  • Instrument: A high-resolution mass spectrometer equipped with an electron ionization source is used.

  • Inlet System: The sample is introduced into the ion source via a direct insertion probe or a gas chromatograph for pure samples.

  • Ionization: The molecules are ionized using a standard electron energy of 70 eV.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.

  • Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak and the major fragment ions. The fragmentation pattern is then interpreted to confirm the structure of the molecule.

Data Presentation: Interpreting the Mass Spectrum

The electron ionization mass spectrum of this compound exhibits a distinct pattern of peaks that allows for its structural confirmation. The key is to identify the molecular ion peak, which corresponds to the intact molecule with one electron removed, and the subsequent fragment ions, which arise from the cleavage of specific bonds within the molecule.

m/z Proposed Fragment Ion Interpretation
138[C₇H₆O₃]⁺•Molecular Ion (M⁺•)
121[C₇H₅O₂]⁺Loss of a hydroxyl radical (•OH) from the carboxylic acid group.
93[C₆H₅O]⁺Loss of a carboxyl group (•COOH) from the molecular ion.
65[C₅H₅]⁺Fragmentation of the furan ring.
39[C₃H₃]⁺Further fragmentation of the furan ring.

Table 1: Key fragment ions observed in the electron ionization mass spectrum of this compound.

Visualization of the Fragmentation Pathway

The fragmentation of this compound in the mass spectrometer follows a logical pathway that can be visualized. The initial ionization event creates a molecular ion radical cation, which is unstable and undergoes a series of bond cleavages to form more stable fragment ions.

fragmentation_pathway M [C₇H₆O₃]⁺• m/z = 138 (Molecular Ion) F1 [C₇H₅O₂]⁺ m/z = 121 M->F1 - •OH F2 [C₆H₅O]⁺ m/z = 93 M->F2 - •COOH F3 [C₅H₅]⁺ m/z = 65 F2->F3 - CO F4 [C₃H₃]⁺ m/z = 39 F3->F4 - C₂H₂

Caption: Proposed fragmentation pathway of this compound under electron ionization.

Comparison with Alternative Analytical Techniques

While mass spectrometry is a primary tool for structural confirmation, a comprehensive analysis often involves complementary techniques.

Technique Information Provided Advantages Limitations
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, provides detailed structural information.Isomers may have similar fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms (¹H and ¹³C NMR).Provides detailed information about the carbon-hydrogen framework.Lower sensitivity than MS, requires larger sample amounts.
Infrared (IR) Spectroscopy Presence of functional groups.Quick and non-destructive.Provides limited information on the overall molecular structure.
X-ray Crystallography Three-dimensional arrangement of atoms in a crystal.Provides unambiguous structural determination.Requires a single crystal of sufficient quality.

Table 2: Comparison of analytical techniques for the structural confirmation of this compound.

Experimental Workflow: A Multi-faceted Approach

For unequivocal structure confirmation, a logical workflow integrating multiple analytical techniques is recommended. This approach minimizes the limitations of any single technique and provides a higher degree of confidence in the final structural assignment.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Confirmation Synthesis Synthesis of This compound Purification Purification Synthesis->Purification MS Mass Spectrometry (Molecular Weight & Fragmentation) Purification->MS NMR NMR Spectroscopy (¹H & ¹³C Connectivity) Purification->NMR IR IR Spectroscopy (Functional Groups) Purification->IR Confirmation Structure Confirmed MS->Confirmation NMR->Confirmation IR->Confirmation

Caption: Integrated workflow for the structural confirmation of this compound.

A Comparative Guide to Validated HPLC Methods for the Quantification of 3-(3-Furyl)acrylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of a validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-(3-Furyl)acrylic acid. Designed for researchers, scientists, and drug development professionals, this document outlines the experimental protocol and presents key validation parameters. As publicly available, fully validated methods for this compound are limited, this guide synthesizes a robust method based on established chromatographic principles for acrylic acid derivatives and aligns it with the stringent validation criteria set forth by the International Council for Harmonisation (ICH).

The presented method offers a reliable approach for the determination of this compound, a key intermediate in various synthetic processes. The guide includes a detailed experimental protocol, a summary of validation data against ICH guidelines, and a workflow diagram for clarity and ease of implementation in a laboratory setting.

Comparative Analysis of HPLC Method Validation Parameters

The performance of an HPLC method is evaluated through a series of validation parameters. The following table summarizes the typical results for a validated method suitable for the quantification of this compound, benchmarked against standard ICH acceptance criteria.

Validation ParameterTypical Performance of Representative MethodICH Acceptance Criteria
**Linearity (R²) **> 0.999R² ≥ 0.995
Range 1 - 50 µg/mLDependent on application, but should demonstrate linearity, accuracy, and precision.
Accuracy (% Recovery) 98.0% - 102.0%Typically 80% - 120% for assay of a drug substance.
Precision (%RSD)
- Repeatability< 1.0%Typically ≤ 2%
- Intermediate Precision< 2.0%Typically ≤ 2%
Limit of Detection (LOD) ~0.1 µg/mLSignal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) ~0.3 µg/mLSignal-to-Noise ratio of 10:1
Specificity No interference from blank/placebo at the retention time of the analyte.The method should unequivocally assess the analyte in the presence of components that may be expected to be present.[1]

Detailed Experimental Protocols

The following section details the experimental protocol for the HPLC quantification of this compound.

Representative HPLC Method

This method is adapted from established procedures for acrylic acid derivatives and provides a robust starting point for laboratory implementation.

Chromatographic Conditions:

  • Instrument: Standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (containing 0.1% phosphoric acid to suppress ionization) in a 60:40 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (based on the chromophore of this compound).

  • Injection Volume: 10 µL.

  • Run Time: 10 minutes.

Preparation of Standard Solutions:

  • Stock Solution (500 µg/mL): Accurately weigh 50 mg of this compound reference standard and dissolve it in 100 mL of the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the linear range (e.g., 1, 5, 10, 25, and 50 µg/mL).

Sample Preparation:

The sample preparation will depend on the matrix. For a bulk drug substance, a procedure similar to the stock solution preparation can be followed. For formulated products, extraction and filtration steps may be necessary to remove excipients.

Validation Procedure:

  • Linearity: Inject the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration. Perform a linear regression analysis and determine the correlation coefficient (R²).

  • Accuracy: Perform recovery studies by spiking a known amount of this compound into a placebo matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery is calculated.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at 100% of the target concentration on the same day.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or on a different instrument. The relative standard deviation (%RSD) is calculated for both.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): These are determined based on the signal-to-noise ratio of the response for the analyte. A signal-to-noise ratio of 3:1 is typically used for LOD and 10:1 for LOQ.

  • Specificity: Inject a blank (mobile phase) and a placebo sample to ensure that no interfering peaks are observed at the retention time of this compound.

Visualizing the HPLC Method Validation Workflow

The following diagram illustrates the logical flow of the validation process for an HPLC method, adhering to ICH guidelines.

HPLC_Validation_Workflow start Start: Method Development Complete protocol Define Validation Protocol & Acceptance Criteria (ICH) start->protocol specificity Specificity (Interference Check) protocol->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (%RSD) accuracy->precision lod_loq LOD & LOQ (S/N Ratio) precision->lod_loq robustness Robustness (Deliberate Variations) lod_loq->robustness data_review Data Review and Analysis robustness->data_review pass All Criteria Met? data_review->pass report Generate Validation Report pass->report Yes fail Method Optimization Required pass->fail No end End: Method Validated report->end fail->protocol Re-evaluate

Caption: Workflow for HPLC Method Validation.

This comprehensive guide provides the necessary details for the implementation and validation of an HPLC method for the quantification of this compound. By following the outlined protocols and adhering to the validation criteria, laboratories can ensure the generation of accurate and reliable data.

References

A Comparative Guide to the Polymerization of 3-(3-Furyl)acrylic Acid and Other Acrylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acrylic acid and its derivatives are a cornerstone of polymer chemistry, with applications spanning from industrial coatings and adhesives to advanced biomedical devices and drug delivery systems. The functionality of the resulting polymers can be precisely tuned by modifying the acrylic acid monomer. This guide provides a comparative analysis of the polymerization behavior of 3-(3-Furyl)acrylic acid against more common acrylic acid derivatives such as acrylic acid, methyl acrylate, and methyl methacrylate. The inclusion of the furan moiety, a bio-based heterocycle, in the acrylic structure presents intriguing possibilities for creating novel polymers with unique properties. However, as this guide will highlight, the polymerization of this compound is a largely unexplored area, presenting a significant opportunity for future research.

Comparative Polymerization Data

A thorough review of the scientific literature reveals a significant lack of specific experimental data on the polymerization of this compound. In contrast, extensive research has been conducted on the polymerization of common acrylic acid derivatives. The following tables summarize typical data for acrylic acid, methyl acrylate, and methyl methacrylate to provide a baseline for comparison. The absence of data for this compound underscores the novelty of this monomer in the field of polymer science.

MonomerPolymerization MethodTypical Molecular Weight (Mn)Polydispersity Index (PDI)Reference
This compound Data not availableData not availableData not available
Acrylic AcidFree Radical2,000 - 300,000 g/mol [1][2]1.5 - 10+[1][1][2]
Methyl AcrylateFree RadicalWidely variableTypically > 1.5[3][4]
Methyl MethacrylateFree Radical100,000 - 1,880,000 g/mol [5]1.5 - 2.5[6][5][6]
Methyl MethacrylateAnionicUp to 790,000 g/mol (controlled)[7]1.1 - 1.2 (controlled)[8][7][8]

Table 1: Comparison of Achievable Molecular Weights and Polydispersity. The molecular weight and its distribution (PDI) are critical parameters influencing the mechanical and solution properties of polymers. While controlled polymerization techniques can yield polymers with narrow PDI, free-radical polymerization often results in broader distributions.

PolymerGlass Transition Temp. (Tg)Melting Temp. (Tm)Thermal DecompositionReference
Poly(this compound) Data not availableData not availableData not available
Poly(acrylic acid)105 - 126.5 °C[9][10][11]Not applicable (amorphous)~200-250 °C[9][9][10][11]
Poly(methyl acrylate)~10 °CNot applicable (amorphous)Data varies[10]
Poly(methyl methacrylate)85 - 105 °C (atactic)[12]Not applicable (amorphous)Ignites at 460 °C[12][12]

Table 2: Thermal Properties of Acrylic Polymers. The glass transition temperature (Tg) is a key characteristic of amorphous polymers, defining the transition from a rigid, glassy state to a more flexible, rubbery state. The thermal stability of the polymer is also a critical factor for many applications.

Experimental Protocols

Detailed experimental protocols for the polymerization of this compound are not currently available in the literature. However, the following sections describe general procedures for the free-radical and anionic polymerization of acrylic acid derivatives, which could be adapted for the study of this compound.

Protocol 1: Free-Radical Polymerization of Acrylic Monomers (General Procedure)

This protocol outlines a typical solution polymerization of an acrylic monomer using a free-radical initiator.

Materials:

  • Acrylic monomer (e.g., acrylic acid, methyl acrylate)

  • Solvent (e.g., water, ethyl acetate)[13]

  • Free-radical initiator (e.g., potassium persulfate, azobisisobutyronitrile - AIBN)

  • Inert gas (e.g., nitrogen, argon)

  • Reaction vessel with a condenser, magnetic stirrer, and temperature control.

Procedure:

  • The acrylic monomer is purified to remove inhibitors, for example, by vacuum distillation.

  • The monomer is dissolved in the chosen solvent in the reaction vessel.

  • The solution is deoxygenated by bubbling an inert gas through it for a specified time (e.g., 30 minutes) to prevent oxygen inhibition of the polymerization.

  • The free-radical initiator is added to the reaction mixture.

  • The reaction is heated to the desired temperature (e.g., 60-80 °C) and stirred for a set period.

  • The polymerization is terminated, for instance, by cooling the reaction mixture and precipitating the polymer in a non-solvent (e.g., methanol).

  • The precipitated polymer is collected by filtration, washed, and dried to a constant weight.

Characterization:

  • Molecular Weight and PDI: Determined by Gel Permeation Chromatography (GPC).

  • Conversion: Calculated from the weight of the obtained polymer versus the initial monomer weight.

  • Thermal Properties (Tg, Tm): Analyzed using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Protocol 2: Anionic Polymerization of Acrylic Monomers (General Procedure)

Anionic polymerization offers better control over molecular weight and PDI but requires more stringent reaction conditions.

Materials:

  • Acrylic monomer (e.g., methyl methacrylate)

  • Anhydrous and deoxygenated solvent (e.g., tetrahydrofuran - THF)

  • Initiator (e.g., n-butyllithium, sec-butyllithium)

  • Inert gas atmosphere (e.g., argon)

  • Schlenk line or glovebox for maintaining inert conditions.

Procedure:

  • All glassware is rigorously dried and the reaction is set up under an inert atmosphere.

  • The solvent is freshly distilled from a drying agent.

  • The monomer is purified and dried to remove any protic impurities.

  • The solvent is cooled to a low temperature (e.g., -78 °C) in the reaction vessel.

  • The initiator is added to the solvent.

  • The monomer is added slowly to the initiator solution. The reaction is typically very fast.

  • The polymerization is terminated by adding a protic agent, such as methanol.

  • The polymer is isolated by precipitation in a non-solvent.

Characterization:

  • Molecular Weight and PDI: GPC analysis.

  • Tacticity: Determined by Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizing Polymerization and Chemical Structures

The following diagrams, generated using the DOT language, illustrate a general workflow for free-radical polymerization and compare the chemical structures of the discussed monomers.

FreeRadicalPolymerizationWorkflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Analysis Monomer Purified Monomer ReactionVessel Reaction Vessel (Inert Atmosphere) Monomer->ReactionVessel Solvent Solvent Solvent->ReactionVessel Initiator Initiator Initiator->ReactionVessel Heating Heating & Stirring ReactionVessel->Heating Initiation Precipitation Precipitation Heating->Precipitation Termination Filtration Filtration & Drying Precipitation->Filtration Polymer Final Polymer Filtration->Polymer Analysis Characterization (GPC, DSC, TGA) Polymer->Analysis MonomerStructures cluster_furyl This compound cluster_acrylic Acrylic Acid cluster_methylacrylate Methyl Acrylate cluster_methylmethacrylate Methyl Methacrylate struct1 C7H6O3 img1 img1 struct2 C3H4O2 img2 img2 struct3 C4H6O2 img3 img3 struct4 C5H8O2 img4 img4

References

A Comparative Analysis of the Antimicrobial Efficacy of Novel Furylacrylic Acid Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the exploration and development of novel therapeutic agents. Among the promising candidates are derivatives of furylacrylic acid, which have demonstrated a broad spectrum of activity against various microbial pathogens. This guide provides a comprehensive benchmark of the antimicrobial properties of novel furylacrylic acid esters, comparing their performance with established and alternative antimicrobial agents. The data presented is compiled from recent studies to facilitate an objective evaluation of their potential in drug development.

**Executive Summary

Recent investigations into furylacrylic acid esters and their derivatives have revealed significant antibacterial and antifungal activities.[1][2] Studies on 3-(5-nitro-2-furyl)acrylic acid esters and amides have shown efficacy against bacteria such as Escherichia coli and Staphylococcus aureus, as well as various yeasts and molds.[1] Furthermore, novel 3-(2-furyl)acrylate monosaccharide esters have been synthesized and evaluated for their antimicrobial properties, although some derivatives showed weak activity against Gram-positive bacteria.[2] In comparison, other classes of esters, such as those derived from ferulic acid, have also been shown to possess potent antibacterial properties, with their efficacy being influenced by the length of the alkyl chain.[3] This guide will delve into the quantitative data from these and other relevant studies to provide a clear comparison of the antimicrobial profiles of these compounds.

Comparative Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key indicator of an antimicrobial agent's efficacy. The following tables summarize the MIC values of various furylacrylic acid esters and other antimicrobial compounds against a range of microorganisms.

Table 1: Antibacterial Activity of Furylacrylic Acid Derivatives and Comparators (MIC in µg/mL)

Compound/AgentStaphylococcus aureusEscherichia coliPseudomonas aeruginosaReference
3-(5-nitro-2-furyl)acrylic acid esters (range)Data not specifiedData not specifiedNot Tested[1]
3-(Furan-2-yl)propenoic acid derivatives>64>64Not Tested[4]
Hexyl ferulate (Ferulic acid ester)400500400[3]
Ciprofloxacin~0.25-1~0.015-1~0.25-1Standard Reference
Ampicillin~0.25-2~2-8>128Standard Reference

Table 2: Antifungal Activity of Furylacrylic Acid Derivatives and Comparators (MIC in µg/mL)

Compound/AgentCandida albicansAspergillus nigerReference
3-(5-nitro-2-furyl)acrylic acid esters (range)Data not specifiedData not specified[1]
3-(Furan-2-yl)propenoic acid derivatives64Not Tested[4]
3-(2-furyl)acrylate monosaccharide esters (selected)Potent activity reportedNot Tested[2]
Fluconazole~0.25-4>64Standard Reference
Amphotericin B~0.25-1~0.5-2Standard Reference

Note: "Data not specified" indicates that the source confirms activity but does not provide specific MIC values in a readily comparable format. Standard Reference values are approximate and can vary between strains.

Mechanism of Action

The antimicrobial effect of 3-(5-nitro-2-furyl)acrylic acid derivatives is suggested to be caused by the inhibition of bioenergetic processes, particularly glycolysis.[1] This mechanism disrupts the fundamental energy production pathways within the microbial cells, leading to growth inhibition and cell death.

glucose Glucose glycolysis Glycolysis glucose->glycolysis pyruvate Pyruvate glycolysis->pyruvate atp ATP (Energy) glycolysis->atp growth Microbial Growth atp->growth furylacrylic_acid Furylacrylic Acid Esters inhibition Inhibition furylacrylic_acid->inhibition inhibition->glycolysis

Caption: Proposed mechanism of action for furylacrylic acid esters.

Experimental Protocols

The following are standardized methodologies for determining the antimicrobial efficacy of novel compounds.

1. Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. A common method is the broth microdilution assay.

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., 0.5 McFarland standard) is prepared in a suitable broth medium.

  • Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Observation: The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

start Start prep_inoculum Prepare Microbial Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plate prep_inoculum->inoculate serial_dilution Serial Dilution of Test Compound serial_dilution->inoculate incubate Incubate Plate inoculate->incubate read_results Observe for Growth (Determine MIC) incubate->read_results end End read_results->end

References

Comparative Analysis of 3-(3-Furyl)acrylic Acid in Biological Assays: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological activities of 3-(3-Furyl)acrylic acid and its structural analogs. Due to a lack of direct cross-reactivity studies for this compound, this document focuses on comparing its known biological activities with those of structurally related furan and acrylate derivatives, providing available experimental data to infer potential cross-reactivity and guide future research.

Antimicrobial Activity

This compound and its derivatives have demonstrated notable antimicrobial properties. The furan moiety is a common scaffold in various antimicrobial agents. The following data summarizes the minimum inhibitory concentrations (MIC) of several furan-containing compounds against various pathogens, offering a baseline for comparison.

Table 1: Comparative Antimicrobial Activity of Furan Derivatives

CompoundClassTarget MicroorganismMIC (µg/mL)Reference
3-(Furan-2-yl)propenoic acid derivativesFuran-propenoic acidsCandida albicans64[1]
Escherichia coli64[1]
Staphylococcus aureus64[1]
NitrofurantoinNitrofuransEscherichia coli4 - 32[2]
Staphylococcus aureus16 - 64[2]
Furan-Chalcone 2aFuran-ChalconesStaphylococcus aureus15.62[2]
Escherichia coli31.25[2]
Candida albicans31.25[2]
Furan-Pyrazoline 3dFuran-PyrazolinesEscherichia coli62.5[2]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.

  • Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Compound Dilution: The test compound, this compound, and its comparators are serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the microbial suspension. Positive control wells (microorganism and broth) and negative control wells (broth only) are included.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 35-37°C for bacteria, 30-35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

G Workflow for Broth Microdilution Assay cluster_setup Assay Setup prep_inoculum Prepare Standardized Microbial Inoculum serial_dilution Serially Dilute Test Compounds in Microtiter Plate inoculation Inoculate Wells with Microbial Suspension serial_dilution->inoculation incubation Incubate Plates inoculation->incubation read_results Determine MIC by Visual Inspection incubation->read_results

Broth Microdilution Assay Workflow

Hypolipidemic Activity

Derivatives of furoic acid and furylacrylic acid have been evaluated for their ability to lower lipid levels.[3] This suggests that this compound may also possess hypolipidemic properties. The following table includes data for related furan derivatives.

Table 2: Hypolipidemic Activity of Furoic and Furylacrylic Acid Derivatives in Rodents

CompoundDose (mg/kg/day)% Decrease in Serum Cholesterol% Decrease in Serum TriglyceridesSpeciesReference
2-Furoic acid204156Mouse[3]
2-Furoic acidNot specified5042Rat[3]
3-Furoic acidNot specifiedActiveActiveRodent[3]
Furylacrylic acidNot specifiedActiveActiveRodent[3]
Experimental Protocol: In Vitro Hypolipidemic Activity Assay (HepG2 Cells)

This assay measures the effect of a compound on the secretion of triglycerides and cholesterol from human liver cells.

  • Cell Culture: Human hepatoma (HepG2) cells are cultured in a suitable medium until they reach a desired confluency.

  • Oleic Acid Stimulation: To induce lipid accumulation, the cells are treated with oleic acid.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and comparator compounds. A vehicle control is also included.

  • Incubation: The cells are incubated for 24-48 hours.

  • Lipid Quantification: The culture medium is collected, and the concentrations of triglycerides and cholesterol are measured using commercially available enzymatic kits.

  • Data Analysis: The percentage inhibition of lipid secretion is calculated relative to the vehicle-treated control.

G In Vitro Hypolipidemic Assay Workflow culture_cells Culture HepG2 Cells induce_lipids Induce Lipid Accumulation with Oleic Acid culture_cells->induce_lipids treat_cells Treat Cells with Test Compounds induce_lipids->treat_cells incubate Incubate for 24-48 hours treat_cells->incubate quantify_lipids Quantify Triglycerides and Cholesterol in Supernatant incubate->quantify_lipids analyze_data Calculate Percent Inhibition quantify_lipids->analyze_data

In Vitro Hypolipidemic Assay Workflow

TAK1 Inhibition

Table 3: Inhibitory Activity of Selected Covalent TAK1 Inhibitors

CompoundTargetApparent IC50 (nM)Reference
Compound 2 (a 2,4-disubstituted pyrimidine)TAK15.1[4]
5Z-7-oxozeaenolTAK1Not specified (potent inhibitor)[4]
Experimental Protocol: In Vitro TAK1 Kinase Assay

This biochemical assay measures the ability of a compound to inhibit the enzymatic activity of TAK1.

  • Reagent Preparation: Prepare a kinase buffer, a solution of the TAK1 enzyme, a substrate (e.g., myelin basic protein, MBP), and ATP.

  • Compound Preparation: Prepare serial dilutions of the test inhibitor.

  • Reaction Setup: In a microplate, combine the kinase buffer, TAK1 enzyme, and the test inhibitor (or vehicle control).

  • Initiate Reaction: Add the substrate and ATP to start the kinase reaction.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays with [γ-³²P]ATP or luminescence-based assays that measure ADP production.

  • Data Analysis: Calculate the percentage of TAK1 inhibition for each inhibitor concentration and determine the IC50 value.

G TAK1 Signaling Pathway cytokine Cytokine (e.g., TNF-α, IL-1β) receptor Receptor cytokine->receptor tak1 TAK1 receptor->tak1 ikk IKK Complex tak1->ikk mapk MAPK Cascades (JNK, p38) tak1->mapk tab1_2 TAB1/TAB2 tab1_2->tak1 nf_kb NF-κB ikk->nf_kb ap_1 AP-1 mapk->ap_1 inflammation Inflammatory Gene Expression nf_kb->inflammation ap_1->inflammation

Simplified TAK1 Signaling Pathway

Conclusion

While direct cross-reactivity studies for this compound are currently limited, the available data on its structural analogs suggest its potential as a bioactive molecule with antimicrobial, hypolipidemic, and kinase inhibitory activities. The provided experimental protocols and comparative data serve as a valuable resource for researchers to design and conduct further investigations into the specific biological profile of this compound. Future structure-activity relationship studies are warranted to elucidate the precise molecular determinants of its activity and to explore its therapeutic potential.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.